Product packaging for [3-(2-Pyrimidinyloxy)phenyl]methanol(Cat. No.:CAS No. 82440-25-3)

[3-(2-Pyrimidinyloxy)phenyl]methanol

Cat. No.: B1303014
CAS No.: 82440-25-3
M. Wt: 202.21 g/mol
InChI Key: CHGNNFYTJABKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[3-(2-Pyrimidinyloxy)phenyl]methanol is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B1303014 [3-(2-Pyrimidinyloxy)phenyl]methanol CAS No. 82440-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pyrimidin-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGNNFYTJABKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376934
Record name [3-(2-pyrimidinyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82440-25-3
Record name [3-(2-pyrimidinyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[3-(2-Pyrimidinyloxy)phenyl]methanol CAS number 82440-25-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 82440-25-3

This technical guide provides a comprehensive overview of the chemical intermediate, [3-(2-Pyrimidinyloxy)phenyl]methanol. The information is curated for researchers, scientists, and professionals involved in drug development and synthetic chemistry. This document covers its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its potential role in the broader context of medicinal chemistry.

Physicochemical Properties

This compound is a versatile organic compound featuring a pyrimidine ring linked to a phenylmethanol group via an ether bond. Its key properties are summarized below.

PropertyValueReference
CAS Number 82440-25-3[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂[1][2][3]
Molecular Weight 202.21 g/mol [1][2][3]
Melting Point 147-150 °C[1]
Flash Point 147 °C[2]
SMILES O(c1cccc(CO)c1)c2ncccn2[2]
Synonyms 3-(2-pyrimidinyloxy)Benzenemethanol, (3-(Pyrimidin-2-yloxy)phenyl)methanol[3]
Hazard Information Irritant[1]

Synthesis and Experimental Protocols

Route A: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl or aryl halide.[2][4] In this case, the synthesis proceeds by reacting the sodium salt of 3-hydroxybenzyl alcohol with 2-chloropyrimidine. The reaction follows an SN2 mechanism.[1][4]

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-hydroxybenzyl_alcohol 3-Hydroxybenzyl Alcohol Alkoxide Sodium 3-(hydroxymethyl)phenoxide (Intermediate) 3-hydroxybenzyl_alcohol->Alkoxide Deprotonation 2-chloropyrimidine 2-Chloropyrimidine Target This compound Base NaH (Sodium Hydride) Alkoxide->Target SN2 Attack Aldehyde Reduction Precursor 3-(Pyrimidin-2-yloxy)benzaldehyde Product This compound Precursor->Product Reduction Reagent NaBH4 / Methanol Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Start This compound (Building Block) Library Library of Pyrimidine Derivatives Start->Library Functionalization & Diversification Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Selection Lead->Candidate Clinical Clinical Trials Candidate->Clinical

References

An In-depth Technical Guide to the Physicochemical Properties of [3-(2-Pyrimidinyloxy)phenyl]methanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for the specific compound [3-(2-Pyrimidinyloxy)phenyl]methanol is limited. This guide provides computed physicochemical properties for the closely related structural analog, [3-(Pyrimidin-2-ylmethoxy)phenyl]methanol , and presents generalized experimental protocols for the determination of key physicochemical parameters.

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physicochemical properties of pyrimidine-containing compounds, with a focus on a structural analog of this compound. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A thorough understanding of their physicochemical properties is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties of [3-(Pyrimidin-2-ylmethoxy)phenyl]methanol (Structural Analog)

The following table summarizes the computed physicochemical properties for [3-(Pyrimidin-2-ylmethoxy)phenyl]methanol, a structural isomer of the target compound. These values are computationally derived and serve as an estimation.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂PubChem
Molecular Weight 216.24 g/mol PubChem
XLogP3-AA (logP) 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 216.089877630 DaPubChem
Topological Polar Surface Area 55.2 ŲPubChem

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized experimental protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Method: Thiele Tube Method [3][4][5]

  • Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]

  • Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil via convection currents.

  • Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3] A narrow melting range (1-2°C) is indicative of a pure compound.

Solubility Determination

Solubility is a key parameter influencing a drug's absorption and distribution.

Method: Qualitative Solubility Testing [6][7][8]

  • Solvent Selection: A range of solvents with varying polarities and pH values are used, typically including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether.[6]

  • Procedure: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube, and the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking.[6]

  • Observation: The compound is classified as soluble if a homogeneous solution forms. If the compound is water-soluble, its acidic or basic nature can be tested with litmus paper. Solubility in acidic or basic solutions provides information about the functional groups present.[7]

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability and overall pharmacokinetic profile.

Method: Shake-Flask Method [9][10][11][12]

  • Phase Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[12]

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken until equilibrium is reached (typically for several hours).[9]

  • Phase Separation: The mixture is allowed to stand until the two phases completely separate. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Visualization of Workflows and Pathways

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity.

G cluster_0 Physicochemical Characterization Workflow Compound Novel Compound Synthesis & Purification Structure Structural Elucidation (NMR, MS) Compound->Structure Purity Purity Assessment (HPLC, mp) Compound->Purity Solubility Solubility Profiling Compound->Solubility LogP logP Determination Compound->LogP pKa pKa Determination Compound->pKa Data Data Analysis & Interpretation Structure->Data MeltingPoint Melting Point Determination Purity->MeltingPoint Purity->Data MeltingPoint->Data Solubility->Data LogP->Data pKa->Data Report Comprehensive Physicochemical Profile Data->Report

Caption: Workflow for Physicochemical Characterization.

Generalized EGFR Signaling Pathway

Many pyrimidine derivatives have been investigated for their anticancer activity, often through the inhibition of protein kinases.[2] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and is a common target for cancer therapeutics.[13][14][15] The diagram below represents a simplified EGFR signaling cascade.

G cluster_1 Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: Simplified EGFR Signaling Pathway.

References

An In-depth Technical Guide to [3-(2-Pyrimidinyloxy)phenyl]methanol: Molecular Structure, Physicochemical Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This technical guide provides a comprehensive overview of [3-(2-Pyrimidinyloxy)phenyl]methanol, a molecule of interest in medicinal chemistry and drug discovery. The guide details its molecular structure, molecular weight, and key physicochemical properties. It further explores potential synthetic pathways and outlines standard protocols for its characterization using modern analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge to facilitate further investigation and application of this compound.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold that is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2][3] In the realm of medicinal chemistry, the pyrimidine moiety is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7][8]

The molecule this compound incorporates this key heterocyclic motif linked to a phenylmethanol group via an ether linkage. This structural arrangement presents several points of interest for drug design. The pyrimidinyloxy group can act as a bioisosteric replacement for a phenyl ring, potentially improving physicochemical properties such as solubility and metabolic stability. Furthermore, the phenylmethanol portion of the molecule offers a site for further functionalization, allowing for the exploration of structure-activity relationships (SAR).[6][9][10] This guide will delve into the specific characteristics of this compound, providing a solid foundation for its potential exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

The accurate determination of a compound's molecular structure and physicochemical properties is paramount for any research and development endeavor. These parameters influence a molecule's behavior in biological systems, its formulation characteristics, and its synthetic accessibility.

Molecular Structure and Weight

The molecular structure of this compound consists of a pyrimidine ring connected at the 2-position to a phenyl ring through an oxygen atom. The phenyl ring is substituted at the 3-position with a hydroxymethyl group (-CH₂OH).

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol

The structural representation of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 82440-25-3Vendor Information
Molecular Formula C₁₁H₁₀N₂O₂Vendor Information
Molecular Weight 202.21 g/mol Vendor Information
Appearance White to off-white solid (predicted)-
Melting Point 147-150 °CVendor Information
Solubility Soluble in methanol, DMSO, and other polar organic solvents (predicted)-

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of such diaryl ethers is the Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. The proposed pathway involves the reaction of 3-(hydroxymethyl)phenol with a suitable 2-halopyrimidine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product reactant1 3-(Hydroxymethyl)phenol conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Heat reactant1->conditions reactant2 2-Chloropyrimidine reactant2->conditions product This compound conditions->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reactant Preparation: To a solution of 3-(hydroxymethyl)phenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Nucleophilic Substitution: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques. Below are the expected spectral characteristics based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyrimidine rings. A characteristic singlet for the benzylic methylene protons (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH) should be observable. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidinyloxy group.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbons in the phenyl and pyrimidine rings will be indicative of their electronic environment. The signal for the benzylic carbon will appear in the aliphatic region.

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 202.21. Fragmentation patterns may involve cleavage of the ether linkage and loss of the hydroxymethyl group.[11][12][13][14]

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching vibration for the hydroxyl group in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings typically above 3000 cm⁻¹.

  • C-O stretching vibrations for the ether and alcohol functionalities in the range of 1000-1300 cm⁻¹.

  • C=N and C=C stretching vibrations characteristic of the pyrimidine and phenyl rings in the 1400-1600 cm⁻¹ region.[15][16][17][18]

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the design of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore in numerous approved drugs.[2] The ether linkage provides a degree of conformational flexibility, while the phenylmethanol moiety serves as a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Potential therapeutic areas where derivatives of this scaffold could be explored include, but are not limited to:

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate the pyrimidine core.

  • Infectious Diseases: The pyrimidine ring is present in various antibacterial, antifungal, and antiviral drugs.

  • Inflammatory Diseases: Certain pyrimidine derivatives have shown potent anti-inflammatory activity.

The development of a robust synthetic route and thorough characterization of this compound are the initial, critical steps toward realizing its potential in these and other therapeutic areas.

Conclusion

This compound is a heterocyclic compound with a molecular weight of 202.21 g/mol , featuring a key pyrimidine scaffold. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic strategy. The outlined analytical techniques for its characterization will be crucial for any researcher working with this molecule. The versatile structure of this compound makes it a promising starting point for the development of new chemical entities with potential therapeutic applications. Further research into its synthesis, biological activity, and structure-activity relationships is warranted to fully explore its potential in the field of drug discovery.

References

Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the target compound, [3-(2-Pyrimidinyloxy)phenyl]methanol. Due to the limited availability of specific literature on this exact molecule, this guide consolidates established chemical principles, particularly the Williamson ether synthesis, to propose a robust synthetic pathway. This document is intended to serve as a foundational resource, offering a detailed experimental protocol, expected outcomes, and the biological context of structurally related molecules.

Proposed Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, forming an ether linkage. In this specific case, the synthesis proceeds by the reaction of 3-hydroxybenzyl alcohol with 2-chloropyrimidine in the presence of a suitable base.

The overall reaction is as follows:

The reaction mechanism is a bimolecular nucleophilic substitution (SNAr) at the pyrimidine ring, which is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack. The phenoxide ion, generated in situ from 3-hydroxybenzyl alcohol and a base, acts as the nucleophile.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Hydroxybenzyl alcohol 3-Hydroxybenzyl alcohol Reaction Williamson Ether Synthesis 3-Hydroxybenzyl alcohol->Reaction Nucleophile Precursor 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Reaction Electrophile Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction This compound This compound Reaction->this compound

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions for the formation of aryl ethers. Optimization of reaction time, temperature, and stoichiometry may be required to achieve optimal yields.

Materials:

  • 3-Hydroxybenzyl alcohol

  • 2-Chloropyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-hydroxybenzyl alcohol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to dissolve the 3-hydroxybenzyl alcohol. The concentration is typically in the range of 0.1-0.5 M.

  • Base Addition:

    • Using Sodium Hydride (NaH): Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases. This step forms the sodium phenoxide in situ.

    • Using Potassium Carbonate (K₂CO₃): Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Addition of 2-Chloropyrimidine: Add 2-chloropyrimidine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the chosen base and solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If NaH was used, quench the reaction by the slow addition of water or methanol at 0 °C.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve 3-Hydroxybenzyl alcohol in anhydrous DMF/DMSO B 2. Add Base (NaH or K2CO3) to form the phenoxide A->B C 3. Add 2-Chloropyrimidine B->C D 4. Heat reaction mixture (80-120 °C) and monitor by TLC C->D E 5. Quench reaction and perform aqueous work-up (Extraction) D->E F 6. Dry organic layer and concentrate under vacuum E->F G 7. Purify by Flash Column Chromatography F->G H This compound (Pure Product) G->H

Caption: Step-by-step experimental workflow.

Data Presentation

As no specific experimental data for the synthesis of this compound has been reported in the literature, the following tables provide estimated quantitative data based on analogous reactions.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3-Hydroxybenzyl alcoholC₇H₈O₂124.14White to off-white solid
2-ChloropyrimidineC₄H₃ClN₂114.53Colorless to light yellow liquid or solid
This compoundC₁₁H₁₀N₂O₂202.21Expected to be a white to pale yellow solid

Table 2: Estimated Reaction Parameters and Outcomes

ParameterEstimated ValueNotes
Yield 60-85%Dependent on reaction conditions and purity of reagents.
Purity (after chromatography) >95%Achievable with careful purification.
Melting Point Not availableExpected to be a solid at room temperature.
¹H NMR (CDCl₃, estimated) δ 8.5 (d, 2H), 7.2-7.4 (m, 4H), 6.9 (t, 1H), 4.7 (s, 2H), 2.0 (br s, 1H, OH)Chemical shifts are predictions and may vary.
¹³C NMR (CDCl₃, estimated) δ 164, 158, 157, 141, 130, 122, 118, 117, 111, 65Chemical shifts are predictions and may vary.
Mass Spectrometry (ESI+) m/z 203.08 [M+H]⁺Expected molecular ion peak.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not documented, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Aryl pyrimidine derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[1]

Many compounds with a pyrimidinyloxy phenyl moiety have been investigated as inhibitors of various protein kinases involved in cell signaling pathways, particularly in the context of cancer therapy. These kinases include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[1][2] Inhibition of these kinases can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

Given the structural similarity to known kinase inhibitors, it is plausible that this compound could serve as a scaffold or intermediate for the development of novel inhibitors targeting such pathways.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway that could be a target for derivatives of this compound. This is based on the known activities of structurally similar compounds.

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

This guide provides a comprehensive starting point for the synthesis and investigation of this compound. Researchers are encouraged to use this information as a foundation for their experimental work, with the understanding that optimization and further characterization will be necessary.

References

An In-depth Technical Guide to [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of [3-(2-Pyrimidinyloxy)phenyl]methanol. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: (3-(Pyrimidin-2-yloxy)phenyl)methanol

Synonyms:

  • 3-(2-Pyrimidinyloxy)benzyl alcohol

  • m-(Pyrimidin-2-yloxy)benzyl alcohol

Molecular Structure:

Caption: Chemical structure of (3-(Pyrimidin-2-yloxy)phenyl)methanol.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 82440-25-3
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to off-white solid
Melting Point 147-150 °C

Synthesis and Experimental Protocols

The synthesis of (3-(Pyrimidinyloxy)phenyl)methanol can be achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below, based on established methods for the preparation of aryl pyrimidinyl ethers.

Reaction Scheme:

G reactant1 3-(Hydroxymethyl)phenol reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 2-Chloropyrimidine reactant2->reagents product (3-(Pyrimidinyloxy)phenyl)methanol reagents->product

Caption: General synthetic scheme for (3-(Pyrimidinyloxy)phenyl)methanol.

Experimental Protocol: Synthesis of (3-(Pyrimidinyloxy)phenyl)methanol

  • Materials:

    • 3-(Hydroxymethyl)phenol

    • 2-Chloropyrimidine

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, (3-(Pyrimidinyloxy)phenyl)methanol.

  • Characterization:

    • The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific biological data for (3-(Pyrimidinyloxy)phenyl)methanol is not extensively reported in the public domain, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Table 2: Biological Activities of Structurally Related Pyrimidine Derivatives

Compound ClassBiological ActivityTarget/Pathway (Example)Reference IC₅₀/EC₅₀
Pyridyl Pyrimidine DerivativesAnticancerHedgehog Signaling Pathway (Smoothened inhibitor)Varies with substitution
Pyrido[2,3-d]pyrimidine DerivativesAnticancerEGFR Kinase InhibitorVaries with substitution
Thieno[2,3-d]pyrimidine DerivativesAnticancerEGFRL858R/T790M InhibitorVaries with substitution
Furo[2,3-d]pyrimidine DerivativesKinase InhibitionVarious Protein KinasesVaries with substitution

Given the prevalence of pyrimidine-containing compounds as kinase inhibitors, it is plausible that (3-(Pyrimidinyloxy)phenyl)methanol could exhibit activity against certain protein kinases. A hypothetical signaling pathway that could be investigated is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway for Investigation:

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Compound (3-(Pyrimidinyloxy)phenyl)methanol RAF RAF Compound->RAF Potential Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

(3-(Pyrimidinyloxy)phenyl)methanol is a readily synthesizable molecule containing a privileged pyrimidine scaffold. While its specific biological functions are yet to be fully elucidated, its structural similarity to known pharmacologically active compounds, particularly kinase inhibitors, suggests it as a candidate for further investigation in drug discovery programs. Future research should focus on its synthesis, purification, and comprehensive biological evaluation against a panel of disease-relevant targets, such as protein kinases involved in cancer and inflammatory diseases. The detailed experimental protocols and structured data presented in this guide provide a solid foundation for such research endeavors.

Technical Guide: Spectral Analysis of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Spectral data for the specific compound [3-(2-Pyrimidinyloxy)phenyl]methanol is not publicly available. The following guide utilizes representative data from structurally similar compounds, namely 3-phenoxybenzyl alcohol and general knowledge of pyrimidine moieties, to predict and illustrate the expected spectral characteristics. This information is intended for educational and illustrative purposes.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Its structural features, combining a substituted benzyl alcohol with a pyrimidine ring via an ether linkage, suggest potential applications where molecular recognition and hydrogen bonding capabilities are crucial. A thorough spectral characterization is fundamental to confirm its identity, purity, and structural integrity. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the detailed experimental protocols for acquiring such data.

Predicted Spectral Data

Due to the absence of published experimental data for this compound, the following tables present predicted and representative spectral data based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Doublet2HProtons on C4 and C6 of the pyrimidine ring
~7.4 - 7.2Multiplet1HProton on C5 of the pyrimidine ring
~7.3Triplet1HPhenyl ring proton
~7.1 - 6.9Multiplet3HPhenyl ring protons
~4.6Singlet2H-CH₂-OH (Benzylic protons)
~2.5Singlet (broad)1H-OH (Alcohol proton)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C2 of pyrimidine (attached to oxygen)
~158C4 and C6 of pyrimidine
~157Phenyl C-O
~142Phenyl C-CH₂OH
~130Phenyl CH
~122Phenyl CH
~119Phenyl CH
~117Phenyl CH
~110C5 of pyrimidine
~64-CH₂-OH (Benzylic carbon)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1600 - 1450Medium-StrongC=C and C=N stretch (aromatic and pyrimidine rings)
1250 - 1200StrongC-O-C stretch (aryl ether)
1050 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative IntensityAssignment
216High[M]⁺ (Molecular Ion)
199Medium[M - OH]⁺
187Medium[M - CH₂OH]⁺
108High[C₇H₈O]⁺ (Benzylic fragment)
95Medium[C₄H₃N₂O]⁺ (Pyrimidinyloxy fragment)
79High[C₆H₇]⁺ (Phenyl fragment after rearrangement)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample, this compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of -2 to 12 ppm. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired with a spectral width of 0 to 200 ppm. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Solid (KBr pellet): A few milligrams of the solid sample are ground with anhydrous KBr powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Ionization:

    • Electron Impact (EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • Electrospray Ionization (ESI): The sample solution is sprayed through a fine, heated capillary to which a high voltage is applied, producing charged droplets that yield protonated molecules [M+H]⁺ or other adducts.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectral data acquisition and analysis.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_info Derived Information Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR IR_Spec IR Spectrum Compound->IR_Spec MS_Spec Mass Spectrum Compound->MS_Spec Connectivity Proton & Carbon Environment (Connectivity) H_NMR->Connectivity C_NMR->Connectivity Functional_Groups Functional Groups (O-H, C-O, C=N) IR_Spec->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS_Spec->Molecular_Weight Structure Final Structure Confirmation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Solubility profile of [3-(2-Pyrimidinyloxy)phenyl]methanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Solubility Profile of [3-(2-Pyrimidinyloxy)phenyl]methanol in Different Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-phase drug development, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a heterocyclic compound of interest. In the absence of established experimental data for this specific molecule, this document serves as both a theoretical treatise and a practical manual. It outlines the principles of solubility, predicts the behavior of the target compound based on its structural characteristics and data from close analogs, and provides a detailed, self-validating experimental protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists dedicated to the rigorous physicochemical characterization of novel chemical entities.

Introduction: The Critical Role of Solubility Profiling

This compound is a molecule featuring a pyrimidine ring linked via an ether bond to a phenylmethanol group. Pyrimidine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ultimate biological activity and therapeutic efficacy of such a compound are intrinsically linked to its physicochemical properties, chief among them being solubility. Poor solubility can lead to low bioavailability, hinder the development of intravenous formulations, and produce unreliable results in in vitro assays.[3][4]

Therefore, a thorough understanding of the solubility profile of this compound across a range of solvents with varying polarities is not merely an academic exercise; it is a critical-path activity in its development journey. This guide will provide the theoretical and practical tools necessary to establish this profile with scientific rigor.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[1] This adage suggests that solutes dissolve best in solvents that have similar intermolecular forces. For a more quantitative prediction, we can analyze the physicochemical properties of the molecule and employ concepts such as Hansen Solubility Parameters (HSP).[5]

Physicochemical Properties of this compound

While experimental data for the target compound is unavailable, we can infer its properties from its structure and from data available for a close structural analog, [3-(pyrimidin-2-ylmethoxy)phenyl]methanol.[6]

  • Molecular Structure: The molecule contains both polar and non-polar regions.

    • Polar Moieties: The hydroxyl (-OH) group on the methanol substituent is a strong hydrogen bond donor and acceptor. The two nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. The ether oxygen is also a hydrogen bond acceptor. These features suggest an affinity for polar solvents.

    • Non-Polar Moieties: The phenyl and pyrimidine rings are aromatic and contribute to van der Waals forces (dispersion forces), suggesting some solubility in less polar or non-polar solvents.

  • Predicted Properties: Based on its analog, we can estimate the following properties which are crucial for predicting its behavior in biological systems and its solubility.[7][8][9]

PropertyEstimated ValueSignificance for Solubility
Molecular Weight ( g/mol )202.21Influences diffusion and crystal lattice energy.[10]
Topological Polar Surface Area (TPSA)~55.2 ŲA measure of the surface area of polar atoms. A TPSA in this range suggests good potential for oral bioavailability.[6][7]
Hydrogen Bond Donors1 (from -OH)The ability to donate a proton in a hydrogen bond favors solubility in protic solvents (e.g., water, methanol).[6]
Hydrogen Bond Acceptors4 (2xN, 2xO)The ability to accept a proton in a hydrogen bond favors solubility in both protic and polar aprotic solvents (e.g., DMSO, DMF).[6]
Estimated XLogP3~0.8A measure of lipophilicity. A value around 0.8 indicates a relatively balanced hydrophilic/lipophilic character, suggesting solubility in a range of solvents.[6]
Hansen Solubility Parameters (HSP)

HSP theory refines the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components[5][11]:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen Space" can be calculated. A smaller distance implies greater affinity.

Fig. 1: Hansen Solubility Space Concept cluster_0 Hansen Space cluster_1 Solubility Sphere (Radius R₀) Solute Solute HSP (δD_solute, δP_solute, δH_solute) Good_Solvent1 Good Solvent (Ra < R₀) Solute->Good_Solvent1 Small 'Ra' Good_Solvent2 Good Solvent (Ra < R₀) Solute->Good_Solvent2 Small 'Ra' Poor_Solvent Poor Solvent (Ra > R₀) Solute->Poor_Solvent Large 'Ra'

Fig. 1: Hansen Solubility Space Concept
Solubility Prediction Summary

Based on the analysis of its structural features and estimated physicochemical properties, this compound is predicted to exhibit the following solubility behavior:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule via dipole-dipole interactions and by accepting hydrogen bonds.

  • Good to Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with both the donor (-OH) and acceptor sites of the molecule.[12]

  • Moderate Solubility: In solvents of intermediate polarity like acetone and ethyl acetate.

  • Low Solubility: In non-polar solvents like hexane and toluene, which lack the polar and hydrogen-bonding interactions necessary to overcome the crystal lattice energy of the solute.

  • Slight to Moderate Aqueous Solubility: The molecule possesses both a hydrogen-bond-donating hydroxyl group and multiple acceptor sites, which promote water solubility. However, the presence of two aromatic rings will limit its overall solubility in water. Benzyl alcohol itself has moderate water solubility (~4 g/100 mL).[13][14]

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the true equilibrium solubility is the shake-flask method.[4][15] This protocol is designed to be a self-validating system to ensure accurate and reproducible results.

Materials and Equipment
  • Solute: this compound, solid, purity >98%.

  • Solvents: A range of analytical grade solvents (e.g., Water (Type 1), Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, DMSO, Hexane).

  • Equipment:

    • Analytical balance (4 decimal places)

    • 2 mL glass vials with screw caps and PTFE septa

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated pipettes

    • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

    • UV-Vis Spectrophotometer or HPLC-UV system

    • Quartz cuvettes or 96-well UV-transparent plates

Experimental Workflow Diagram

G Fig. 2: Shake-Flask Experimental Workflow A 1. Preparation Add excess solid compound to a known volume of solvent in a vial. B 2. Equilibration Incubate on orbital shaker (e.g., 24-48h at 25°C) to reach saturation. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sampling & Filtration Carefully withdraw supernatant. Filter through 0.22 µm syringe filter. C->D E 5. Dilution Dilute the clear filtrate with a suitable solvent to fall within the analytical range. D->E F 6. Quantification Analyze concentration using UV-Vis or HPLC against a pre-prepared calibration curve. E->F

Fig. 2: Shake-Flask Experimental Workflow
Step-by-Step Protocol

Part A: Calibration Curve Construction

  • Stock Solution: Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., Methanol or DMSO) at a concentration of ~1 mg/mL.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of known concentrations.

  • Spectroscopic Analysis: Determine the wavelength of maximum absorbance (λ_max) by scanning a mid-range standard.

  • Measurement: Measure the absorbance of each standard solution at λ_max.

  • Plotting: Plot absorbance versus concentration. The resulting linear regression should have a coefficient of determination (R²) > 0.99 for the curve to be considered valid. This plot is essential for converting the absorbance of the unknown sample into a concentration.[15]

Part B: Shake-Flask Solubility Measurement [16][17]

  • Sample Preparation: To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., ~5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration. A period of 24 to 48 hours is typical to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand for a short period to allow solids to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Causality: It is critical not to disturb the solid pellet to avoid falsely high results.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial. Causality: This step removes any fine particulate matter that could interfere with spectroscopic analysis. An initial small volume should be discarded to saturate any potential binding sites on the filter.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to ensure the absorbance reading falls within the linear range of the calibration curve. Measure the absorbance at λ_max.

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted sample, which represents the solubility.

Data Presentation and Interpretation

Quantitative data should be organized into clear, concise tables for easy comparison and analysis.

Table 1: Predicted Physicochemical Properties and Hansen Solubility Parameters of Solvents

ParameterThis compound (Solute)WaterMethanolDMSOHexane
Type -ProticProticAproticNon-polar
δD (Dispersion) / MPa0.5To be determined15.514.718.414.9
δP (Polar) / MPa0.5To be determined16.012.316.40.0
δH (H-Bonding) / MPa0.5To be determined42.322.310.20.0

(Solvent HSP data sourced from publicly available databases)[18][19]

Table 2: Experimental Solubility of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Description
Hexane0.1Experimental DataExperimental Datae.g., Insoluble
Ethyl Acetate4.4Experimental DataExperimental Datae.g., Sparingly Soluble
Isopropanol5.2Experimental DataExperimental Datae.g., Soluble
Methanol5.1Experimental DataExperimental Datae.g., Freely Soluble
DMSO7.2Experimental DataExperimental Datae.g., Very Soluble
Water10.2Experimental DataExperimental Datae.g., Slightly Soluble
Interpreting the Results

The experimental data in Table 2 should be analyzed in the context of the theoretical principles outlined in Section 2.

  • Correlation with Polarity: A clear trend should emerge where solubility is higher in polar solvents (Methanol, DMSO) and lower in non-polar solvents (Hexane).[2] This would validate the initial prediction based on the molecule's polar functional groups.

  • Role of Hydrogen Bonding: Comparing solubility in aprotic (DMSO) versus protic (Methanol) solvents can reveal the relative importance of hydrogen bond donation and acceptance. High solubility in DMSO would highlight the significance of the molecule's hydrogen bond donor (-OH group) interacting with the solvent's acceptor capacity. High solubility in methanol indicates that both donor and acceptor interactions are favorable.[20]

  • HSP Analysis: The quantitative solubility data can be used to estimate the HSP values of the solute itself. Solvents that exhibit the highest solubility will have HSP values closest to that of this compound. This empirical determination of the solute's HSP can then be used to predict its solubility in any other solvent for which HSP values are known, a powerful tool for formulation development.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining and understanding the solubility profile of this compound. By integrating theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the high-quality, reliable data essential for advancing a compound through the drug development pipeline. The principles and workflows described herein are broadly applicable to the characterization of other novel chemical entities, forming a foundational component of modern pharmaceutical science.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of [3-(2-Pyrimidinyloxy)phenyl]methanol: A Kinase-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive exploration of the potential mechanism of action for the novel compound, [3-(2-Pyrimidinyloxy)phenyl]methanol. As direct research on this specific molecule is nascent, we will construct a scientifically rigorous, hypothesis-driven framework for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents. Our central hypothesis posits that this compound functions as a kinase inhibitor, a premise built upon the well-documented pharmacological activities of its core chemical moieties: the pyrimidine nucleus and the phenylmethanol group.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, including anticancer agents like 5-fluorouracil and antiviral medications such as zidovudine.[1] Its presence in the building blocks of DNA and RNA underscores its potential for interference with fundamental cellular processes.[1] Similarly, phenylmethanol derivatives have demonstrated a wide array of biological effects, from enzyme inhibition to receptor antagonism.[2][3] The convergence of these two pharmacophores in this compound suggests a strong potential for potent and selective biological activity.

This guide will first elaborate on the kinase inhibitor hypothesis, detailing a strategic, multi-tiered experimental approach to its validation. We will provide detailed protocols for each experimental stage, from initial broad-spectrum screening to targeted validation and cellular effect confirmation. The causality behind each experimental choice will be thoroughly explained, ensuring a self-validating and logical workflow.

Part 1: The Kinase Inhibitor Hypothesis and Strategic Overview

Given the prevalence of the pyrimidine core in numerous FDA-approved kinase inhibitors, we hypothesize that this compound exerts its biological effects through the inhibition of one or more protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. The phenylmethanol moiety is postulated to contribute to the binding affinity and selectivity of the compound, potentially by forming key hydrogen bonds within the kinase ATP-binding pocket.

Our investigative strategy is designed as a funnel, beginning with a broad screen to identify potential kinase targets and progressively narrowing down to a specific mechanism.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Activity Confirmation A Broad-Spectrum Kinase Panel Screen B Dose-Response Profiling of Hits A->B Identify initial hits C Biochemical IC50 Determination B->C Select top candidates D Mechanism of Inhibition Studies (e.g., Michaelis-Menten) C->D Confirm potency & understand kinetics E Target Engagement Assay (e.g., CETSA) D->E Validate promising targets F Phospho-protein Western Blotting E->F Confirm target binding in cells G Cell Viability/Proliferation Assays F->G Link target inhibition to cellular phenotype

Figure 1: A multi-phased experimental workflow for validating the kinase inhibitor hypothesis.

Part 2: Experimental Protocols and Methodologies

Phase 1: Target Identification

1.1 Broad-Spectrum Kinase Panel Screen

  • Rationale: To efficiently identify potential kinase targets from a large pool, a broad-spectrum kinase panel is the optimal starting point. This unbiased approach maximizes the chances of discovering both expected and unexpected interactions. We will utilize a commercially available panel that covers a diverse range of kinase families.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for single-point inhibition screening against a panel of at least 100 different human kinases at a concentration of 1 µM.

    • The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase relative to a DMSO control.

    • Receive and analyze the data, identifying any kinases that show greater than 50% inhibition as primary "hits."

1.2 Dose-Response Profiling of Hits

  • Rationale: To confirm the initial hits and determine their preliminary potency, a dose-response curve is generated. This allows for the calculation of an IC50 value, providing a quantitative measure of inhibitory potential.

  • Protocol:

    • For each "hit" kinase identified in the primary screen, perform a 10-point dose-response assay.

    • Prepare serial dilutions of this compound, typically ranging from 10 µM to 1 nM.

    • Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

    • Measure kinase activity at each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Kinase % Inhibition at 1 µM IC50 (nM)
Kinase A85%75
Kinase B62%450
Kinase C25%>10,000
Kinase D92%50

Table 1: Hypothetical data from the initial kinase screening and dose-response profiling. Kinases A and D are identified as the most promising targets for further investigation.

Phase 2: In Vitro Validation

2.1 Biochemical IC50 Determination

  • Rationale: To independently confirm the results from the commercial service and to have an in-house assay for future structure-activity relationship (SAR) studies, we will establish our own biochemical assay for the top candidate kinases.

  • Protocol:

    • Acquire recombinant human Kinase A and Kinase D.

    • Optimize assay conditions (e.g., enzyme concentration, substrate concentration, ATP concentration) to ensure linear reaction kinetics.

    • Perform a detailed IC50 determination as described in section 1.2, but with a higher number of data points and replicates for increased accuracy.

2.2 Mechanism of Inhibition Studies

  • Rationale: Understanding how the compound inhibits the kinase (e.g., ATP-competitive, non-competitive, uncompetitive) is crucial for guiding lead optimization. This is typically achieved through Michaelis-Menten kinetics.

  • Protocol:

    • Set up a matrix of experiments where both the ATP concentration and the inhibitor concentration are varied.

    • Measure the initial reaction velocity for each condition.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For an ATP-competitive inhibitor, we would expect to see an increase in the apparent Km with no change in Vmax.

G Kinase Kinase ATP-binding pocket Substrate-binding site Product Phosphorylated Product Kinase->Product ATP ATP ATP->Kinase:p1 Substrate Substrate Substrate->Kinase:p2 Inhibitor [3-(2-Pyrimidinyloxy) -phenyl]methanol Inhibitor->Kinase:p1 Competitive Inhibition

Figure 2: Hypothesized ATP-competitive mechanism of inhibition for this compound.

Phase 3: Cellular Activity Confirmation

3.1 Cellular Thermal Shift Assay (CETSA)

  • Rationale: To confirm that the compound binds to its target kinase within a cellular context, CETSA is a powerful technique. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Protocol:

    • Treat intact cells (e.g., a cancer cell line known to express Kinase A) with this compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble Kinase A remaining at each temperature by Western blotting.

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples.

3.2 Phospho-protein Western Blotting

  • Rationale: To demonstrate that target engagement leads to functional inhibition of the kinase's signaling pathway, we will measure the phosphorylation status of a known downstream substrate.

  • Protocol:

    • Select a cell line where the activity of Kinase A is well-characterized.

    • Treat the cells with increasing concentrations of this compound for a defined period.

    • Lyse the cells and perform a Western blot using antibodies specific for both the total and phosphorylated forms of a known downstream substrate of Kinase A.

    • A dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate level, would confirm functional inhibition of the pathway.

3.3 Cell Viability/Proliferation Assays

  • Rationale: To link the inhibition of the target kinase and its signaling pathway to a cellular phenotype, we will assess the compound's effect on cell viability or proliferation.

  • Protocol:

    • Plate cells in a 96-well format and treat with a range of concentrations of this compound.

    • After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTS or CellTiter-Glo assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.

Assay Endpoint Expected Outcome with this compound
CETSAThermal stability of Kinase AIncreased melting temperature
Phospho-Substrate Western Blotp-Substrate/Total Substrate ratioDose-dependent decrease
Cell Viability (MTS) AssayGI50Sub-micromolar GI50 in sensitive cell lines

Table 2: Summary of expected outcomes from cellular assays designed to validate the mechanism of action.

Conclusion and Future Directions

This guide outlines a logical and comprehensive strategy for elucidating the mechanism of action of this compound, centered on the hypothesis that it functions as a kinase inhibitor. The proposed workflow, from broad-based screening to specific cellular validation, provides a robust framework for confirming its molecular target and cellular effects. Positive results from these experiments would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. The versatility of the pyrimidine and phenylmethanol scaffolds suggests that, even if the primary hypothesis proves incorrect, the outlined screening methodologies will be invaluable in identifying the true molecular target of this promising compound.

References

In-Depth Technical Guide on the Biological Activities of Pyrimidinyloxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of pyrimidinyloxy compounds, a class of molecules that has garnered significant interest in medicinal chemistry. The guide details their diverse pharmacological effects, supported by quantitative data, experimental methodologies, and visual representations of implicated signaling pathways and workflows.

Overview of Biological Activities

Pyrimidinyloxy compounds, characterized by a pyrimidine ring linked to another molecular moiety through an oxygen atom, have demonstrated a wide spectrum of biological activities. These activities stem from the versatile chemical nature of the pyrimidine scaffold, which allows for diverse substitutions, leading to interactions with various biological targets. The primary biological activities identified for this class of compounds include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Several pyrimidinyloxy derivatives have been investigated for their potential as anticancer agents. These compounds have shown cytotoxicity against a range of human cancer cell lines.

Quantitative Data for Anticancer Activity
Compound ClassCell LineActivity MetricValueReference
Pyrimidinyl Pyrazole DerivativesMCF-7 (Breast)IC503.46 µM[1]
Thiazolo[4,5-d]pyrimidine DerivativesMelanoma (C32)IC5024.4 µM[2]
Thiazolo[4,5-d]pyrimidine DerivativesMelanoma (A375)IC5025.4 µM[2]
Thieno [2, 3-d] pyrimidine derivativesMCF7 (Breast)IC5022.12 µM[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of chemical compounds.[1]

Materials:

  • Human cancer cell lines (e.g., SK-MEL-28, HCT-116, A549)

  • Normal human bronchial epithelium cell line (BEAS-2B)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Standard anticancer drug (e.g., Sunitinib)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidinyloxy compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer and Normal Cells in 96-well plates incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_compounds Add varying concentrations of Pyrimidinyloxy compounds incubate_24h->add_compounds add_control Add Vehicle Control (DMSO) incubate_24h->add_control incubate_48h Incubate for 48h add_compounds->incubate_48h add_control->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 490 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP-2 BMPR BMP Receptors BMP2->BMPR Binding SMAD15 SMAD1/5 BMPR->SMAD15 Phosphorylation pSMAD15 p-SMAD1/5 SMAD_complex SMAD1/5/4 Complex pSMAD15->SMAD_complex Complex Formation pSMAD15->SMAD_complex Smurf1 Smurf1 pSMAD15->Smurf1 Ubiquitination & Degradation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Osteogenic Gene Expression SMAD_complex->Gene_expression Transcription Regulation SMAD_complex->Gene_expression Pyrimidinyloxy Pyrimidinyloxy Compound Pyrimidinyloxy->Smurf1 Inhibition

References

A Comprehensive Technical Guide to [3-(2-Pyrimidinyloxy)phenyl]methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

[3-(2-Pyrimidinyloxy)phenyl]methanol is a pivotal chemical intermediate, distinguished by its unique molecular architecture that combines a benzyl alcohol moiety with a pyrimidine ether. This structure offers versatile reaction sites, making it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of its chemical properties, outlines a robust synthesis protocol, discusses its key reactions, and highlights its significance as a precursor in the development of advanced therapeutic agents. Designed for researchers, chemists, and professionals in drug development, this document aims to serve as a comprehensive technical resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Aryl Pyrimidinyl Ethers

In the landscape of medicinal chemistry and materials science, aryl pyrimidinyl ethers represent a privileged scaffold. The pyrimidine ring, a fundamental component of nucleobases, imparts specific electronic and steric properties, often enhancing a molecule's ability to interact with biological targets. When linked to a phenyl group via an ether bond, this heterocyclic system creates a stable yet reactive framework.

This compound (Figure 1) is a prime exemplar of this class. Its strategic value lies in its bifunctional nature:

  • The Pyrimidinyloxy Group: This moiety acts as a stable, electron-withdrawing group that can influence the reactivity of the phenyl ring and serve as a hydrogen bond acceptor in molecular interactions.

  • The Hydroxymethyl (Benzyl Alcohol) Group: This functional group is a versatile handle for a wide array of chemical transformations, including oxidation, substitution, and esterification, allowing for the facile introduction of diverse functionalities.

The convergence of these features in a single molecule makes this compound an efficient and sought-after intermediate for constructing more elaborate molecular structures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties and Characterization

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 82440-25-3[2]
Molecular Formula C₁₁H₁₀N₂O₂[2][3]
Molecular Weight 202.21 g/mol [2][3]
Melting Point 147-150 °C[3]
Flash Point 147 °C[2]
Canonical SMILES C1=CC(=CC(=C1)OC2=NC=CC=N2)CO[2]
MDL Number MFCD03791155[3]

Note: For research purposes, it is imperative to refer to the Certificate of Analysis for lot-specific data.[4]

Synthesis Pathway: A Validated Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is reliable and scalable, making it suitable for both laboratory and industrial production. The core principle involves the coupling of a pyrimidine with a substituted phenol.

Reaction Principle

The most common route involves the reaction of 3-hydroxybenzyl alcohol with 2-chloropyrimidine in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group of 3-hydroxybenzyl alcohol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group to form the desired ether linkage.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow Figure 2. Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1. Reactant Charging (3-Hydroxybenzyl Alcohol, 2-Chloropyrimidine, Base, Solvent) Reaction 2. Reaction (Heat under inert atmosphere) Reactants->Reaction Stirring Quench 3. Workup (Quenching & Phase Separation) Reaction->Quench Cooling Extraction 4. Extraction (Organic Solvent) Quench->Extraction Drying 5. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Extraction->Drying Crystallization 6. Recrystallization (e.g., Ethanol/Water) Drying->Crystallization FinalProduct 7. Isolation & Drying (Filtration, Vacuum Oven) Crystallization->FinalProduct

Caption: Figure 2. Synthesis and Purification Workflow

Detailed Step-by-Step Protocol

Materials:

  • 3-Hydroxybenzyl alcohol

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 2-chloropyrimidine (1.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After completion, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

  • Final Product Handling: Collect the crystals by filtration and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.

Causality and Trustworthiness: The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SNAr reaction without interfering. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions with the benzyl alcohol. The multi-step washing and final recrystallization ensure the removal of impurities, leading to a high-purity final product, which is essential for subsequent synthetic steps in drug development.

Key Reactions and Synthetic Utility

The true value of this compound lies in the reactivity of its benzyl alcohol group. This functionality serves as a linchpin for building molecular complexity.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, [3-(2-Pyrimidinyloxy)phenyl]carbaldehyde. This aldehyde is a crucial precursor for reactions such as:

  • Reductive amination

  • Wittig reactions

  • Aldol condensations

Protocol: Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are ideal for this transformation to avoid over-oxidation to the carboxylic acid. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature.

Conversion to Halides

The hydroxyl group can be readily converted into a good leaving group, such as a benzyl halide (e.g., chloride or bromide), using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transformation opens the door for nucleophilic substitution reactions to introduce a wide range of functionalities.

Etherification and Esterification
  • Etherification: Under basic conditions, the alcohol can be deprotonated and reacted with alkyl halides to form benzyl ethers (a Williamson ether synthesis). More specialized methods can be used for chemoselective etherification.[5]

  • Esterification: Reaction with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding esters. These esters are often used as prodrugs in pharmaceutical design.

Logical Relationship Diagram

Reactions Figure 3. Key Synthetic Transformations Start This compound Aldehyde [3-(2-Pyrimidinyloxy)phenyl]carbaldehyde (Precursor for C-C & C-N bond formation) Start->Aldehyde Oxidation (e.g., MnO₂) Halide 3-(Chloromethyl)phenyl 2-pyrimidinyl ether (Intermediate for Nucleophilic Substitution) Start->Halide Halogenation (e.g., SOCl₂) Ester Benzyl Ester Derivatives (Prodrugs, Bioactive Molecules) Start->Ester Esterification (e.g., Acyl Chloride)

Caption: Figure 3. Key Synthetic Transformations

Applications in Pharmaceutical Research

While specific, publicly disclosed APIs directly synthesized from this compound are not extensively documented in mainstream literature, its structural motifs are present in numerous patented compounds and clinical candidates. The pyrimidine ring is a well-known pharmacophore found in a variety of kinase inhibitors, anti-viral agents, and other targeted therapies.[6][7] The ability to elaborate the structure via the benzyl alcohol position allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.

The overall role of such intermediates is to provide a reliable and high-quality source of a core molecular fragment, enabling chemists to create libraries of related compounds for biological screening efficiently.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable intermediate for researchers and scientists in the pharmaceutical and chemical industries. This guide has provided a comprehensive overview, from synthesis to application, to empower professionals in leveraging this valuable building block for the creation of next-generation molecules.

References

Discovery and history of [3-(2-Pyrimidinyloxy)phenyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of the organic compound this compound. While the direct discovery and a detailed historical timeline for the synthesis of this specific molecule are not extensively documented in publicly available literature, its synthesis can be reliably achieved through well-established and fundamental organic chemistry reactions. This document provides a comprehensive overview of the most plausible synthetic route, the Williamson ether synthesis, which in this context is a nucleophilic aromatic substitution. Detailed experimental protocols, reaction mechanisms, and data presentation are provided to enable the successful synthesis and purification of the target compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs. The pyrimidine ring is a common feature in many biologically active compounds, and the substituted phenylmethanol core can be a versatile scaffold for further chemical modifications. The ether linkage between the pyrimidine and the phenyl ring is a key structural feature, and its formation is the central challenge in the synthesis of this molecule.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide in an SN2 or nucleophilic aromatic substitution (SNAr) reaction.

In this specific synthesis, 3-hydroxybenzyl alcohol is treated with a strong base to form the corresponding phenoxide. This phenoxide then attacks the electron-deficient carbon of a 2-halopyrimidine (e.g., 2-chloropyrimidine), displacing the halide and forming the desired ether linkage.

Reaction Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 3-hydroxybenzyl alcohol, forming a sodium phenoxide intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting phenoxide ion acts as a nucleophile and attacks the C2 position of the 2-chloropyrimidine. The C2 position is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. The reaction proceeds through a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the final product, this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzyl alcohol

  • 2-Chloropyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen gas inlet

  • Oil bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add 3-hydroxybenzyl alcohol (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe to dissolve the 3-hydroxybenzyl alcohol. The concentration is typically in the range of 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents, 60% dispersion in oil) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be done slowly to control the evolution of hydrogen gas.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of gas ceases, indicating the complete formation of the sodium phenoxide.

  • Addition of 2-Chloropyrimidine: Dissolve 2-chloropyrimidine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis.

ParameterValue/Description
Reactants 3-Hydroxybenzyl alcohol, 2-Chloropyrimidine
Base Sodium Hydride (NaH)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Stoichiometry 3-Hydroxybenzyl alcohol: 1.0 eq2-Chloropyrimidine: 1.0-1.2 eqSodium Hydride: 1.1 eq
Temperature 80-100 °C
Reaction Time 4-12 hours
Purification Silica Gel Column Chromatography
Expected Yield Moderate to high (dependent on specific conditions)

Visualization of Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 3-hydroxybenzyl alcohol in anhydrous DMF prep2 Add NaH at 0°C prep1->prep2 1.1 eq prep3 Stir at RT prep2->prep3 30-60 min react1 Add 2-chloropyrimidine solution in DMF prep3->react1 react2 Heat to 80-100°C react1->react2 4-12 h workup1 Quench with NaHCO3 (aq) react2->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate workup4->workup5 purify Column Chromatography workup5->purify

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no readily available information in the public domain that definitively links this compound to a specific signaling pathway or describes its detailed biological activity. Compounds with similar structural features are often investigated for their potential as kinase inhibitors or for their interaction with other biological targets. Further research would be required to elucidate the specific biological function of this molecule.

Conclusion

The synthesis of this compound can be effectively achieved through a Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry. This guide provides a detailed protocol and a clear workflow to facilitate its synthesis in a laboratory setting. While the specific biological role of this compound is not yet fully characterized, its structure suggests it may be a valuable scaffold for the development of new therapeutic agents. Further studies are warranted to explore its potential applications in drug discovery.

An In-depth Technical Guide on the Acid-Base Properties of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive analysis of the anticipated acid-base properties of [3-(2-Pyrimidinyloxy)phenyl]methanol. Due to the absence of specific experimental data for this compound in publicly available literature, this document focuses on the theoretical assessment based on its constituent functional groups, alongside detailed experimental and computational protocols for the determination of its acid dissociation constant (pKa).

Theoretical Acid-Base Profile

This compound is a polyfunctional molecule containing a pyrimidinyloxy ether, a phenyl ring, and a primary benzylic alcohol. The overall acid-base character of the molecule is a composite of the contributions from these groups.

  • Benzylic Alcohol: The hydroxyl group of the benzyl alcohol moiety is expected to be the primary acidic site. Alcohols are generally very weak acids. For instance, benzyl alcohol has a pKa of approximately 15.4.[1][2] The electronic environment of the phenyl ring, as modified by the pyrimidinyloxy substituent, will influence the acidity of this hydroxyl group.

  • Pyrimidinyloxy Ether: Ethers are typically considered chemically inert and do not exhibit significant acidic or basic properties under normal physiological conditions.[3][4] The ether linkage is stable and does not readily hydrolyze.[3] The pyrimidine ring, however, contains nitrogen atoms that could potentially act as weak bases.

  • Phenyl Ring: The centrally located phenyl ring acts as a scaffold and electronically links the pyrimidinyloxy and hydroxymethyl groups. Substituents on the phenyl ring can modulate the pKa of the benzylic alcohol through inductive and resonance effects.

Based on the analysis of its functional groups, this compound is predicted to be a very weak acid, with its pKa likely falling in the range of typical benzylic alcohols.

Quantitative Data Estimation

While an experimental pKa for this compound is not available, the expected pKa can be estimated by considering the pKa values of analogous structures.

Functional Group AnalogueStructureTypical pKa RangeReference
Benzyl AlcoholC₆H₅CH₂OH15.4[1][2]
PhenolC₆H₅OH~10[5]
Protonated PyridineC₅H₅NH⁺5.2[6]

The insulating effect of the methylene group in the benzyl alcohol significantly reduces the acidity compared to a phenol.[1] Therefore, the pKa of the hydroxyl group in this compound is anticipated to be closer to that of benzyl alcohol.

Experimental Protocols for pKa Determination

For a definitive determination of the pKa of this compound, particularly given its likely poor water solubility, several experimental methods can be employed.

Potentiometric titration is a highly accurate method for pKa determination.[5] For sparingly soluble compounds, the titration is performed in a series of co-solvent-water mixtures (e.g., methanol-water, DMSO-water).[7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.

Detailed Methodology:

  • Preparation of Co-solvent Mixtures: Prepare a series of precise volume/volume percentage mixtures of an organic co-solvent (e.g., methanol) and water.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in each co-solvent mixture to a known concentration.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa in the specific co-solvent mixture corresponds to the pH at the half-equivalence point.

  • Aqueous pKa Extrapolation: Determine the pKa in several co-solvent mixtures of varying compositions. The aqueous pKa is then estimated by extrapolating the measured pKa values to 0% co-solvent using methods such as the Yasuda-Shedlovsky plot.[7]

This method is applicable if the compound possesses a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[5][8]

Principle: The absorbance of the compound is measured at various pH values. The pKa is determined by analyzing the sigmoidal relationship between absorbance and pH.

Detailed Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it in each buffer solution to a constant final concentration.

  • Spectral Measurement: Record the UV-Vis spectrum of each buffered solution.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change upon ionization is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[8] For complex cases, derivative spectrophotometry or multi-wavelength analysis can be employed.[5][9]

RP-HPLC can be a powerful tool for determining the pKa of sparingly soluble compounds.[10]

Principle: The retention time of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. The pKa can be determined by measuring the retention time over a range of mobile phase pH values.

Detailed Methodology:

  • Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations but buffered at different pH values.

  • Chromatographic Analysis: Inject a solution of this compound onto the RP-HPLC system using each mobile phase.

  • Data Collection: Record the retention time for each pH.

  • Data Analysis: Plot the retention factor (k) against the pH of the mobile phase. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide a theoretical estimation of the pKa.

Principle: Quantum mechanical calculations or quantitative structure-property relationship (QSPR) models are used to predict the pKa based on the molecular structure.[11][12][13]

Methodology:

  • Structure Preparation: Generate a 3D structure of this compound.

  • Calculation: Employ a suitable computational method. This can range from empirical methods that use substituent effects to more rigorous quantum chemical calculations that determine the free energy of deprotonation.[14]

  • Software: Several software packages are available for pKa prediction, some of which are open-source.[11][14]

Signaling Pathways and Logical Relationships

As no specific biological activity or signaling pathway has been reported for this compound, a diagrammatic representation in this context is not applicable. However, the experimental workflow for pKa determination can be visualized.

experimental_workflow_pka cluster_potentiometry Potentiometric Titration cluster_spectrophotometry UV-Vis Spectrophotometry cluster_hplc RP-HPLC p1 Prepare Co-solvent Mixtures p2 Dissolve Compound p1->p2 p3 Titrate with Base p2->p3 p4 Record pH p3->p4 p5 Plot Titration Curve p4->p5 p6 Determine pKa(co-solvent) p5->p6 p7 Extrapolate to Aqueous pKa p6->p7 s1 Prepare Buffers s2 Prepare Sample Solutions s1->s2 s3 Measure UV-Vis Spectra s2->s3 s4 Plot Absorbance vs. pH s3->s4 s5 Determine pKa s4->s5 h1 Prepare Mobile Phases (Varying pH) h2 Inject Sample h1->h2 h3 Measure Retention Time h2->h3 h4 Plot Retention Factor vs. pH h3->h4 h5 Determine pKa h4->h5

Caption: Experimental Workflows for pKa Determination.

Conclusion

While specific experimental data for the acid-base properties of this compound are not currently available, a theoretical assessment based on its chemical structure suggests it is a very weak acid, with the benzylic alcohol being the primary ionizable group. The pKa is expected to be in a similar range to that of benzyl alcohol. For definitive characterization, this guide provides detailed experimental protocols, including potentiometric titration in co-solvents, UV-Vis spectrophotometry, and RP-HPLC, which are well-suited for determining the pKa of sparingly soluble compounds. Computational methods can also offer valuable predictive insights. The application of these methodologies will enable a comprehensive understanding of the acid-base properties of this compound, which is crucial for its potential development in pharmaceutical and chemical research.

References

An In-Depth Technical Guide on the Predicted Bioactivity of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for investigating the predicted bioactivity of the novel chemical entity, [3-(2-Pyrimidinyloxy)phenyl]methanol. As experimental data for this specific compound is not publicly available, this document outlines a robust, scientifically-grounded strategy for its initial characterization.[1][2] We will delve into computational methodologies to forecast its biological targets and pharmacokinetic properties, followed by a detailed roadmap for experimental validation. This whitepaper is designed to serve as a practical handbook for researchers embarking on the early-stage discovery and profiling of new small molecules.

Introduction: Deconstructing this compound

The structure of this compound presents two key pharmacophores: a pyrimidine ring linked via an ether to a phenylmethanol group. The pyrimidine core is a well-established scaffold in medicinal chemistry, frequently found in compounds targeting a wide array of biological macromolecules.[3] Notably, pyrimidine derivatives are prominent as kinase inhibitors.[4][5] The phenylmethanol moiety, while less specific, contributes to the molecule's overall physicochemical properties and potential interactions with protein targets.

Given the novelty of this specific arrangement, a systematic, multi-pronged approach is essential to unlock its therapeutic potential. This guide will first explore in silico predictive modeling to generate testable hypotheses about the compound's bioactivity and safety profile. Subsequently, we will detail the experimental assays necessary to validate these computational predictions.

In Silico Bioactivity Prediction: A Computational First-Pass

In the absence of empirical data, computational tools provide an efficient and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a novel compound.[6] This initial screening helps to identify potential liabilities and prioritize experimental resources.

Predicting Physicochemical Properties and ADMET Profile

A variety of open-access and commercial software platforms can be utilized to predict the ADMET profile of this compound.[7][8] These tools employ machine learning models trained on large datasets of known compounds to estimate properties such as solubility, lipophilicity (LogP), and potential for cytochrome P450 (CYP) inhibition.[9][10]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

Property Predicted Value Implication for Drug Development Recommended In Silico Tool
Molecular Weight 216.23 g/mol Compliant with Lipinski's Rule of Five (Ro5) RDKit
cLogP 2.1 Good balance of solubility and permeability SwissADME, ADMETLab 2.0
Aqueous Solubility Moderately Soluble Favorable for oral bioavailability ADMET-AI, pkCSM
Blood-Brain Barrier (BBB) Permeation Probable Potential for CNS activity SwissADME, ADMET-AI
CYP450 Inhibition (e.g., 3A4, 2D6) Potential Inhibitor Risk of drug-drug interactions SwissADME, MetaPred
hERG Inhibition Low Probability Reduced risk of cardiotoxicity pkCSM, vNN-ADMET

| Ames Mutagenicity | Low Probability | Reduced risk of genotoxicity | ADMETLab 2.0, AdmetSAR |

Note: The values presented are hypothetical and would need to be generated using the specified computational tools.

The initial computational assessment suggests that this compound possesses drug-like properties. However, the potential for CYP450 inhibition warrants further investigation.

Target Prediction through Structural Similarity and Docking

The pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, particularly for its ability to interact with the ATP-binding pocket of protein kinases.[4] Therefore, a primary hypothesis is that this compound may exhibit kinase inhibitory activity.

Workflow for Target Identification:

G cluster_0 In Silico Target Prediction Compound_Structure This compound SMILES String Similarity_Search Structural Similarity Search (e.g., ChEMBL, PubChem) Compound_Structure->Similarity_Search Analogs Identify Bioactive Analogs Similarity_Search->Analogs Target_Hypothesis Hypothesize Potential Targets (e.g., Kinases, GPCRs) Analogs->Target_Hypothesis Docking Molecular Docking Studies Target_Hypothesis->Docking Binding_Pose Analyze Binding Pose and Affinity Docking->Binding_Pose

Caption: In silico workflow for identifying potential biological targets.

By performing similarity searches against databases like ChEMBL, we can identify known bioactive molecules with similar pyrimidine-based scaffolds.[11] The targets of these analogs can then be prioritized for molecular docking studies with our compound of interest. These docking simulations will predict the binding affinity and pose of this compound within the active sites of these proteins, providing further evidence for potential interactions.

Predicted Target Classes:

  • Protein Kinases: The pyrimidine core is a common hinge-binding motif for kinase inhibitors.[3] Fused pyrimidine derivatives have shown activity against a range of kinases, including Src kinase and others involved in cancer cell proliferation.[12][13]

  • G-Protein Coupled Receptors (GPCRs): Natural and synthetic compounds with diverse scaffolds, including those containing aromatic and heterocyclic rings, are known to modulate GPCR activity.[14][15] Given the structural features of the topic compound, exploring its potential interaction with various GPCRs is a logical step.[16]

Experimental Validation: From Prediction to Practice

Computational predictions must be validated through rigorous experimental testing.[17] The following sections outline a tiered approach to the experimental characterization of this compound.

In Vitro ADME and Safety Profiling

Early assessment of a compound's ADME properties is crucial for de-risking its development.[18][19] A standard panel of in vitro ADME assays should be performed to confirm or refute the in silico predictions.

Table 2: Recommended In Vitro ADME and Safety Assays

Assay Purpose Experimental System Key Parameter Measured
Kinetic Solubility Determine solubility in aqueous buffer. High-throughput nephelometry or UV spectroscopy. Solubility (µg/mL or µM).
LogD7.4 Measure lipophilicity at physiological pH. Shake-flask method or HPLC. Distribution coefficient.
Metabolic Stability Assess susceptibility to metabolism.[20] Human liver microsomes or hepatocytes.[21] Intrinsic clearance (CLint).
CYP450 Inhibition Evaluate potential for drug-drug interactions.[22] Recombinant human CYP enzymes. IC50 values.
Plasma Protein Binding Determine the extent of binding to plasma proteins. Rapid equilibrium dialysis (RED). Percent bound.

| hERG Inhibition | Screen for potential cardiotoxicity. | Patch-clamp electrophysiology or binding assay. | IC50 value. |

Cellular Bioactivity and Cytotoxicity Screening

Initial biological characterization should involve screening for general cytotoxicity to determine the compound's therapeutic window.[23][24]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[25]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) value.[26]

A potent cytotoxic effect in cancer cell lines would provide a strong rationale for further investigation into specific anti-cancer mechanisms.

Target-Based Assays: Validating Kinase Inhibition

Based on the high probability of kinase inhibition, a panel of kinase activity assays should be conducted.

G cluster_1 Kinase Inhibition Validation Compound This compound Kinase_Panel Broad Kinase Panel Screen (e.g., 96-well format) Compound->Kinase_Panel Hit_Identification Identify 'Hit' Kinases Kinase_Panel->Hit_Identification IC50_Determination Dose-Response Assay for Hits Hit_Identification->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., ATP competition) IC50_Determination->Mechanism_of_Action

Caption: Workflow for validating predicted kinase inhibitory activity.

A broad panel of recombinant kinases can be used for initial screening. For any "hits" identified, follow-up dose-response experiments will be necessary to determine the IC50 values accurately. Further mechanistic studies can elucidate the mode of inhibition (e.g., ATP-competitive).

Elucidating Signaling Pathways

Should this compound prove to be a potent and selective inhibitor of a particular kinase, the next step is to understand its impact on cellular signaling pathways.[27][28]

Example: Investigating Downstream Effects of a Putative EGFR Inhibitor

If our compound is found to inhibit the Epidermal Growth Factor Receptor (EGFR), we would expect to see modulation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[29]

G cluster_pathway Simplified EGFR Signaling cluster_ras Ras-Raf-MEK-ERK Pathway cluster_pi3k PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Predicted inhibition of EGFR signaling pathways.

Experimental Validation using Western Blotting:

Western blotting can be used to measure the phosphorylation status of key proteins in the EGFR signaling cascade.[30]

  • Cell Treatment: Treat a responsive cell line (e.g., A431) with EGF to stimulate the pathway, with and without pre-incubation with this compound.

  • Lysate Preparation: Harvest cells and prepare protein lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated forms of EGFR, ERK, and Akt.

  • Analysis: A decrease in the phosphorylation of these downstream targets in the presence of the compound would confirm its inhibitory effect on the pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven strategy for the initial characterization of this compound. By integrating computational predictions with targeted experimental validation, researchers can efficiently and systematically explore the bioactivity of this novel chemical entity. The proposed workflow, from in silico ADMET profiling to the elucidation of cellular signaling pathways, provides a robust framework for early-stage drug discovery. Positive findings from this initial cascade of experiments would warrant further investigation, including lead optimization, more extensive preclinical safety studies, and ultimately, in vivo efficacy models.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, a specific, in-depth study on the thermal stability and degradation of [3-(2-Pyrimidinyloxy)phenyl]methanol is not available in the public domain. This guide, therefore, provides a comprehensive framework based on the known thermal behavior of structurally related compounds, including aryl-pyrimidyl ethers, phenoxy-pyrimidine derivatives, and substituted benzyl alcohols. The information herein is intended to guide researchers in designing and conducting their own thermal stability studies on the target compound.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter in drug development. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. Understanding the degradation pathways of a compound under thermal stress is essential for identifying potential impurities and ensuring the quality of the pharmaceutical preparation.

[3- (2-Pyrimidinyloxy)phenyl]methanol is a molecule of interest in medicinal chemistry, and a thorough understanding of its thermal properties is paramount for its potential development. This technical guide outlines potential degradation pathways based on analogous chemical structures and provides detailed experimental protocols for researchers to determine the thermal stability profile of this specific compound.

Potential Thermal Degradation Pathways

The chemical structure of this compound comprises a benzyl alcohol moiety linked to a pyrimidine ring via an ether bond. The thermal degradation of this molecule is likely to be initiated at one of these functional groups. Based on general principles of organic chemistry and findings from studies on similar compounds, two primary degradation pathways can be postulated: cleavage of the aryl-pyrimidyl ether bond and reactions involving the benzyl alcohol group.

Aryl ethers can undergo cleavage under thermal stress, often catalyzed by acidic or basic conditions, or proceeding through radical mechanisms at higher temperatures. In the case of this compound, the C-O bond between the phenyl ring and the pyrimidine ring is a potential site for cleavage. This could lead to the formation of a phenol derivative and a pyrimidine derivative. The exact mechanism would depend on the specific conditions, but a homolytic cleavage is a possibility at elevated temperatures, generating radical intermediates.

The benzyl alcohol group is also susceptible to thermal degradation. Potential reactions include oxidation to the corresponding aldehyde or carboxylic acid, dehydration to form a benzyl ether, or other complex condensation reactions. The presence of substituents on the phenyl ring can influence the reactivity of the benzyl alcohol.

The following diagram illustrates the conceptual thermal degradation pathways for this compound.

Conceptual_Degradation_Pathways cluster_main This compound cluster_pathway1 Ether Cleavage Pathway cluster_pathway2 Benzyl Alcohol Reaction Pathway Compound This compound Phenol_Deriv 3-(Hydroxymethyl)phenol Compound->Phenol_Deriv Heat Pyrimidine_Deriv 2-Hydroxypyrimidine Compound->Pyrimidine_Deriv Heat Aldehyde_Deriv 3-(2-Pyrimidinyloxy)benzaldehyde Compound->Aldehyde_Deriv Heat, Oxidation Ether_Deriv Bis[3-(2-pyrimidinyloxy)phenyl]methyl ether Compound->Ether_Deriv Heat, Dehydration

Conceptual thermal degradation pathways of this compound.

Recommended Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the extent of mass loss.

  • Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min. An oxidizing atmosphere (air) can also be used for comparison.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at different temperature stages.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

  • Objective: To determine the melting point, heat of fusion, and any exothermic or endothermic events associated with the degradation of this compound.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min.

    • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.

    • Identify any exothermic peaks that may indicate decomposition.

The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.

Experimental_Workflow cluster_start Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Start This compound Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Determine T(onset) and Mass Loss TGA->TGA_Data DSC_Data Determine T(m) and ΔH(f) DSC->DSC_Data Degradation_Profile Characterize Thermal Stability and Degradation TGA_Data->Degradation_Profile DSC_Data->Degradation_Profile

Experimental workflow for thermal analysis.

Data Presentation

The quantitative data obtained from the thermal analysis experiments should be summarized in a clear and structured format for easy comparison and interpretation. The following table provides a template for presenting the key thermal stability parameters for this compound.

ParameterMethodValueUnitsConditions
Melting Point (Tm)DSCe.g., 150°C10 °C/min, N2
Heat of Fusion (ΔHf)DSCe.g., 100J/g10 °C/min, N2
Onset of Decomposition (Tonset)TGAe.g., 200°C10 °C/min, N2
Peak Decomposition Temperature (Tpeak)TGA (DTG)e.g., 250°C10 °C/min, N2
Mass Loss at 300 °CTGAe.g., 15%10 °C/min, N2
Residual Mass at 600 °CTGAe.g., 5%10 °C/min, N2

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this guide provides a robust framework for researchers to conduct their own investigations. By following the proposed experimental protocols and considering the potential degradation pathways based on analogous structures, a comprehensive understanding of the thermal properties of this compound can be achieved. This knowledge is indispensable for its further development as a potential pharmaceutical agent.

Methodological & Application

Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[3-(2-Pyrimidinyloxy)phenyl]methanol is a valuable chemical intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyrimidine ring linked to a benzyl alcohol moiety via an ether bond, makes it a key building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common feature in a wide array of pharmaceuticals, and the benzylic alcohol provides a versatile handle for further chemical modifications. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Expertise & Experience: The Rationale Behind the Synthesis Strategy

The synthesis of this compound is most effectively achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-hydroxybenzyl alcohol acts as the nucleophile, attacking the electron-deficient pyrimidine ring of 2-chloropyrimidine.

The choice of reagents and reaction conditions is critical for the success of this synthesis:

  • The Nucleophile: The hydroxyl group of 3-hydroxybenzyl alcohol is not sufficiently nucleophilic to directly attack 2-chloropyrimidine. Therefore, it must be deprotonated to form the much more potent phenoxide nucleophile.

  • The Base: A strong, non-nucleophilic base is required for the deprotonation of the phenolic hydroxyl group. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[2][3] The by-product of this reaction is hydrogen gas, which is easily removed from the reaction mixture.

  • The Electrophile: 2-Chloropyrimidine serves as the electrophile. The chlorine atom is a good leaving group, and the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (SNAr).[4]

  • The Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), is ideal for this reaction.[2] It readily dissolves the reactants and effectively solvates the sodium cation of the phenoxide, leaving the oxygen anion more exposed and nucleophilic.

The primary hydroxyl group of 3-hydroxybenzyl alcohol is less acidic than the phenolic hydroxyl and is therefore less likely to be deprotonated by sodium hydride under these conditions, leading to a chemoselective O-arylation.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep_reactants Prepare Reactants and Glassware add_naoh Add NaH to 3-hydroxybenzyl alcohol in DMF prep_reactants->add_naoh stir_room_temp Stir at Room Temperature add_naoh->stir_room_temp add_pyrimidine Add 2-chloropyrimidine stir_room_temp->add_pyrimidine heat_reaction Heat Reaction Mixture add_pyrimidine->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc quench Quench with Water monitor_tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize by NMR and MS chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS Number
3-Hydroxybenzyl alcohol99%Sigma-Aldrich620-24-6
2-Chloropyrimidine98%Sigma-Aldrich1722-12-9
Sodium hydride (60% dispersion in mineral oil)Reagent gradeSigma-Aldrich7646-69-7
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich68-12-2
Ethyl acetate (EtOAc)ACS reagentFisher Scientific141-78-6
HexanesACS reagentFisher Scientific110-54-3
Deionized water--7732-18-5
Anhydrous sodium sulfateACS reagentFisher Scientific7757-82-6
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9

Procedure:

  • Reaction Setup:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxybenzyl alcohol (1.24 g, 10 mmol).

    • Add anhydrous DMF (20 mL) to the flask and stir until the solid is completely dissolved.

  • Formation of the Phenoxide:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equivalents) portion-wise to the solution at room temperature under a gentle stream of nitrogen. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a well-ventilated fume hood.[5][6] Hydrogen gas will be evolved.

    • Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation. The mixture may become slightly cloudy.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2-chloropyrimidine (1.15 g, 10 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

    • Add the 2-chloropyrimidine solution dropwise to the reaction mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material (3-hydroxybenzyl alcohol) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's completion.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by adding deionized water (50 mL). Caution: Unreacted sodium hydride will react vigorously with water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be an oil or a solid. Purify the crude material by flash column chromatography on silica gel.[7]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a pure compound.

Trustworthiness: In-Process Controls and Validation

To ensure the reliability and reproducibility of this synthesis, the following in-process controls and validation steps are recommended:

  • Moisture Control: The use of anhydrous DMF and carrying out the reaction under a nitrogen atmosphere are crucial to prevent the quenching of the sodium hydride and the phenoxide intermediate.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the optimal reaction time and to ensure the complete consumption of the starting materials.

  • Spectroscopic Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods.[8]

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the phenyl and pyrimidine rings, the methylene protons of the benzyl alcohol, and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Safety Precautions

  • 2-Chloropyrimidine: Causes skin and serious eye irritation.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It is also corrosive.[5][6] Handle in an inert atmosphere and away from sources of ignition.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Quantification of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of [3-(2-Pyrimidinyloxy)phenyl]methanol in various sample matrices. The protocols are intended for use by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Data Presentation
ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 4.5 min
Experimental Protocol

1.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm (based on the presence of pyrimidine and phenyl chromophores).[1][2][3][4]

  • Injection Volume: 10 µL.

1.2. Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and determine the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Test Sample Extraction Sample Solution Sample->Extraction Dissolve/Extract Solvent Methanol/Mobile Phase Solvent->Dilution Solvent->Extraction HPLC HPLC System (C18 Column, UV Detector) Dilution->HPLC Inject Extraction->HPLC Inject Data Peak Area Measurement HPLC->Data Acquire Chromatograms Calibration Construct Calibration Curve Data->Calibration Standard Concentrations Quantification Calculate Concentration Calibration->Quantification Interpolate Sample Peak Area Report Report Quantification->Report Final Result

HPLC-UV analytical workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Data Presentation
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal with appropriate sample preparation
Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions:

    • Analyte: Precursor ion > Product ion (To be determined by infusion of a standard solution).

    • Internal Standard (IS): (A stable isotope-labeled analog is recommended).

2.2. Reagent and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare serial dilutions in a blank biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2.3. Analysis Procedure:

  • Optimize MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of the analyte.

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared standards and samples.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Sample->Spike 100 µL IS Internal Standard IS->Spike Solvent Acetonitrile Precipitate Precipitate Solvent->Precipitate Spike->Precipitate Add Acetonitrile Centrifuge Centrifuge Precipitate->Centrifuge Vortex Evaporate Evaporate Centrifuge->Evaporate Collect Supernatant Reconstitute Reconstitute Evaporate->Reconstitute Dry Down FinalSample Ready for Injection Reconstitute->FinalSample Vortex MobilePhase Mobile Phase MobilePhase->Reconstitute LCMS LC-MS/MS System FinalSample->LCMS Inject DataAcquisition Peak Integration LCMS->DataAcquisition MRM Mode Ratio Calculate Area Ratio DataAcquisition->Ratio Analyte & IS Areas Quantification Quantification Ratio->Quantification Calibration Curve Result Result Quantification->Result Determine Concentration

LC-MS/MS bioanalytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. Derivatization may be required to improve its chromatographic properties.

Data Presentation
ParameterResult
Linearity Range 10 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Experimental Protocol

3.1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

3.2. Reagent and Sample Preparation (with Derivatization):

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

    • Add 50 µL of the derivatizing agent and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

3.3. Analysis Procedure:

  • Condition the GC column.

  • Inject the derivatized standards and samples.

  • Acquire data in SIM mode.

  • Quantify using a calibration curve constructed from derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Extraction Extraction Sample->Extraction Solvent Extraction Drying Drying Extraction->Drying Evaporate Solvent Derivatization Derivatization Drying->Derivatization Add BSTFA Heating Heating Derivatization->Heating 70°C for 30 min FinalSample FinalSample Heating->FinalSample Ready for Injection GCMS GC-MS System FinalSample->GCMS Inject DataAcquisition Ion Chromatogram GCMS->DataAcquisition SIM Mode Integration Integration DataAcquisition->Integration Peak Area Calibration Calibration Integration->Calibration Calibration Curve Result Result Calibration->Result Calculate Concentration

GC-MS with derivatization workflow.

UV-Vis Spectrophotometry

This is a simple and rapid method for the quantification of this compound in pure form or in simple, non-absorbing matrices.

Data Presentation
ParameterResult
λmax ~272 nm
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity (ε) To be determined experimentally
Experimental Protocol

4.1. Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

4.2. Reagent and Sample Preparation:

  • Solvent: Methanol or ethanol.

  • Standard Stock Solution (100 µg/mL): Prepare in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the linear range.

4.3. Analysis Procedure:

  • Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the standard and sample solutions.

  • Construct a calibration curve of absorbance versus concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

UVVis_Logic cluster_exp Experimental Steps cluster_calc Calculation cluster_result Result PrepStandards Prepare Standard Solutions Scan Determine λmax PrepStandards->Scan Measure Measure Absorbance at λmax PrepStandards->Measure PrepSample Prepare Sample Solution PrepSample->Measure Plot Plot Absorbance vs. Concentration Measure->Plot BeerLambert Beer-Lambert Law (A = εbc) Plot->BeerLambert Concentration Determine Sample Concentration BeerLambert->Concentration

UV-Vis quantification logic.

References

Application Note: A Robust, Validated HPLC Method for the Analysis of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [3-(2-Pyrimidinyloxy)phenyl]methanol. The strategy covers the entire analytical lifecycle, from initial analyte characterization and method development to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A final isocratic method utilizing a C18 stationary phase with a mobile phase of methanol and water provides excellent peak symmetry, resolution, and efficiency, suitable for quality control and stability testing in a pharmaceutical development setting.

Introduction

This compound is a heterocyclic aromatic compound of interest in pharmaceutical research and development. Its structure, featuring a pyrimidine ring linked via an ether to a phenylmethanol group, presents a unique combination of polarity and aromaticity. Accurate and reliable quantification of this analyte is crucial for process monitoring, impurity profiling, and stability assessment. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This document serves as a comprehensive guide for researchers and drug development professionals, outlining a logical, science-driven workflow for creating a fit-for-purpose HPLC method. We will explain the causality behind experimental choices, ensuring the final protocol is both technically sound and readily transferable.

Analyte Characterization & Physicochemical Properties

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[1][3] These properties dictate the initial choice of column, mobile phase, and detector settings.

Structure:

this compound StructureFigure 1. Chemical Structure of this compound.

Key structural features influencing chromatographic behavior include:

  • Aromatic Rings (Phenyl and Pyrimidine): These provide hydrophobicity and π-π interaction sites, making reversed-phase chromatography an ideal choice. Phenyl-based columns could also offer alternative selectivity.[3]

  • Ether Linkage and Hydroxyl Group (-OH): These polar functional groups increase the molecule's overall polarity, suggesting that a mobile phase with a moderate to high aqueous component will be necessary for adequate retention on a C18 column.

  • Pyrimidine Ring: This heterocyclic moiety contains nitrogen atoms that can be protonated under acidic conditions.[4] The pKa of the pyrimidine ring is critical for controlling ionization and ensuring good peak shape.

Physicochemical Data Summary:

While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and similar compounds.[5][6][7]

PropertyEstimated Value / CharacteristicRationale & Chromatographic Implication
Molecular Formula C₁₁H₁₀N₂O₂---
Molecular Weight 202.21 g/mol Influences diffusion rates but is less critical for initial method setup.
logP (Octanol-Water) ~1.5 - 2.5Indicates moderate hydrophobicity. The compound is well-suited for reversed-phase chromatography and will likely be well-retained on a C18 column.[5]
pKa (Basicity) ~1.0 - 2.5 (Pyrimidine N)The pyrimidine nitrogens are weakly basic.[4] To ensure a consistent charge state and avoid peak tailing from protonation, the mobile phase pH should be kept above 3.5.[8]
pKa (Acidity) >14 (Alcohol -OH)The hydroxyl group is not acidic under typical RP-HPLC conditions and its ionization is not a concern.[9]
UV Absorbance λmax ~220 nm, ~270 nmThe aromatic rings will produce strong UV absorbance. A primary wavelength around 270 nm is recommended for selectivity, with 220 nm offering higher sensitivity.

HPLC Method Development Strategy

Our strategy follows a logical, multi-step process designed to systematically optimize the separation. This approach minimizes trial-and-error and builds a robust method from the ground up.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Column & Mobile Phase (C18, ACN/MeOH, Buffer pH > 3.5) A->B C Run Scouting Gradient (e.g., 10-90% Organic over 20 min) B->C D Optimize Organic Content (Isocratic or Gradient Slope) C->D E Fine-Tune Selectivity (Change Organic Solvent, Temp.) D->E F Optimize Flow Rate & Peak Shape E->F G Define System Suitability (Tailing, Plates, RSD%) F->G H Perform Method Validation (ICH Q2) (Linearity, Accuracy, Precision) G->H I Finalize Method Protocol H->I

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 packing).

  • Reagents: HPLC-grade Methanol (MeOH), HPLC-grade Acetonitrile (ACN), and Purified Water (18.2 MΩ·cm). Formic Acid (reagent grade).

  • Standard: this compound reference standard (>99% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 100% Purified Water.

  • Mobile Phase B (Organic): 100% Methanol.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Protocol 1: Initial Method Scouting

Objective: To determine the approximate retention time and confirm the suitability of the chosen column and solvent system.

  • Column Equilibration: Equilibrate the C18 column with a 50:50 mixture of Mobile Phase A and B for at least 30 minutes at 1.0 mL/min.

  • Scouting Gradient Program:

    • Set the column temperature to 30°C.

    • Set the DAD to collect data from 200-400 nm, monitoring at 270 nm.

    • Injection Volume: 5 µL.

    • Run a linear gradient from 10% to 90% Methanol over 20 minutes.

  • Analysis: Inject the Working Standard Solution (0.1 mg/mL). The goal is to elute the main peak between 5 and 15 minutes with good peak shape. This initial run will inform the starting point for isocratic method optimization.[2]

Protocol 2: Isocratic Method Optimization

Objective: To achieve optimal retention (k' between 2 and 10), efficiency (N > 2000), and symmetry (Tf between 0.8 and 1.5).

  • Estimate Isocratic Conditions: Based on the retention time from the scouting gradient, estimate the required isocratic mobile phase composition.

  • Systematic Evaluation:

    • Prepare and run a series of isocratic mobile phase compositions (e.g., 60% MeOH, 65% MeOH, 70% MeOH).

    • For each condition, inject the Working Standard Solution in triplicate.

    • Record the retention time (t_R_), peak width, and tailing factor.

  • Selection of Final Method: Choose the composition that provides the best balance of run time and chromatographic performance.

Results: Final Optimized Method

Following the optimization protocol, the following isocratic method was established and found to be highly suitable.

Chromatographic Conditions Table:

ParameterOptimized Value
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 5 µL
Run Time 10 minutes

Under these conditions, this compound elutes at approximately 5.2 minutes with excellent peak shape.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose.[10][11][12] The validation will be performed according to ICH Q2(R1) guidelines and will include specificity, linearity, range, accuracy, precision, and robustness.[13][14]

System Suitability Test (SST): Before any validation run, the system's performance must be verified.[15][16][17][18][19]

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 1.0% (for n=5 replicate injections)
Linearity and Range
  • Procedure: Prepare calibration standards at five concentrations, ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Prepare samples in triplicate by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Analysis: Analyze the spiked samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day): Analyze six individual preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) must be ≤ 2.0% for both repeatability and intermediate precision.[14]

Conclusion

This application note presents a comprehensive, scientifically-grounded procedure for the development and validation of an RP-HPLC method for this compound. The final isocratic method is simple, rapid, and robust, demonstrating excellent performance in terms of peak shape, efficiency, and sensitivity. The detailed protocols for method development and validation provide a clear pathway for implementation in a regulated laboratory environment, ensuring the generation of high-quality, reliable analytical data.

References

Application Note: Interpreting the ¹H NMR Spectrum of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the interpretation of the ¹H NMR spectrum of [3-(2-Pyrimidinyloxy)phenyl]methanol. Due to the limited availability of published experimental spectra for this specific compound, this note presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. It includes a comprehensive analysis of expected chemical shifts, signal multiplicities, and coupling constants. Furthermore, a standardized experimental protocol for sample preparation and data acquisition is provided, along with a workflow for spectral analysis.

Predicted ¹H NMR Data

The chemical structure of this compound contains several distinct proton environments. The predicted ¹H NMR spectral data, assuming analysis in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, are summarized in the table below.

Chemical Structure and Proton Assignments

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
Hc~ 8.55Doublet (d)J = 4.8 Hz (ortho)2HPyrimidine ring, C4-H & C6-H
Hf~ 7.40Triplet (t)J = 8.0 Hz (ortho)1HPhenyl ring, C5'-H
He~ 7.32Doublet (d)J = 8.0 Hz (ortho)1HPhenyl ring, C6'-H
Hd~ 7.20Singlet (br s)-1HPhenyl ring, C2'-H
Hg~ 7.10Doublet of Doublets (dd)J = 8.0 Hz (ortho), 2.0 Hz (meta)1HPhenyl ring, C4'-H
Hb~ 7.05Triplet (t)J = 4.8 Hz (ortho)1HPyrimidine ring, C5-H
Ha~ 4.75Singlet (s)-2HMethylene (-CH₂ OH)
Hh~ 2.10Singlet (br s)-1HHydroxyl (-OH )

Note: The chemical shift of the hydroxyl proton (Hh) is highly variable and depends on solvent, concentration, and temperature. It may also exhibit coupling to the methylene protons (Ha) under certain conditions.

Spectral Interpretation

  • Pyrimidine Protons (Hc, Hb): The two protons at the C4 and C6 positions of the pyrimidine ring (Hc) are chemically equivalent and expected to be the most deshielded due to the electronegativity of the adjacent nitrogen atoms. They should appear as a doublet around 8.55 ppm, coupled to the C5 proton (Hb). The C5 proton (Hb) is expected to appear as a triplet around 7.05 ppm due to coupling with the two equivalent Hc protons.

  • Phenyl Protons (Hd, He, Hf, Hg): The protons on the phenyl ring are in the aromatic region (7.0-7.5 ppm). Their specific shifts are influenced by the electron-withdrawing pyrimidinyloxy group and the weakly electron-donating hydroxymethyl group.[1]

    • Hf: The proton at C5' is ortho to both substituents and is expected to be a triplet due to ortho coupling with He and Hg. It is predicted to be around 7.40 ppm.

    • He: The proton at C6' is expected to be a doublet due to ortho coupling with Hf, appearing around 7.32 ppm.

    • Hd: The proton at C2' is ortho to the hydroxymethyl group and meta to the pyrimidinyloxy group. It is expected to be the most shielded of the phenyl protons, appearing as a broad singlet around 7.20 ppm.

    • Hg: The proton at C4' is ortho to Hf and meta to He. It is expected to appear as a doublet of doublets around 7.10 ppm.

  • Methylene Protons (Ha): The two benzylic protons of the -CH₂OH group are chemically equivalent. They are adjacent to an oxygen atom and a phenyl ring, placing their expected chemical shift around 4.75 ppm. In many cases, this signal appears as a singlet.[2]

  • Hydroxyl Proton (Hh): The alcohol proton signal is typically a broad singlet due to chemical exchange.[3] Its position is highly variable but is predicted to be around 2.10 ppm in CDCl₃.

Experimental Protocol

This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

A. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for moderately polar organic compounds.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.[2]

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

B. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard one-dimensional proton NMR experiment.

  • Parameters:

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Solvent: CDCl₃ (or as prepared).

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: 0-12 ppm.

C. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).[5]

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and measure coupling constants (J-values) in Hertz.

Visualization of Workflow

The logical flow from sample handling to final data interpretation is crucial for systematic analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) A->B C Insert Sample into NMR Spectrometer (≥400 MHz) B->C D Acquire 1D ¹H Spectrum (16-64 Scans) C->D E Fourier Transform (FID -> Spectrum) D->E F Phase Correction & Baseline Correction E->F G Calibrate Spectrum (Reference to TMS at 0 ppm) F->G H Integrate Peak Areas G->H I Assign Chemical Shifts (δ) H->I J Analyze Multiplicity & Coupling (J) I->J K Structure Confirmation J->K

Caption: Workflow for ¹H NMR Spectrum Analysis.

References

Application Notes and Protocols for [3-(2-Pyrimidinyloxy)phenyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(2-Pyrimidinyloxy)phenyl]methanol is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyrimidine ring is a common scaffold in many FDA-approved drugs and clinical candidates due to its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. The pyrimidinyloxy-phenyl moiety offers a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This document provides detailed application notes on the use of this compound in the design and synthesis of kinase inhibitors, along with protocols for their biological evaluation. The focus is on the development of inhibitors for key oncogenic kinases such as Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bruton's Tyrosine Kinase (BTK).

Application in Kinase Inhibitor Synthesis

The hydroxyl group of this compound can be readily converted to a more reactive leaving group, such as a halide or a sulfonate ester, enabling nucleophilic substitution with various amines. This synthetic strategy allows for the introduction of diverse side chains that can interact with different regions of the kinase active site, thereby influencing inhibitor potency and selectivity.

A plausible synthetic route to generate a library of potential kinase inhibitors involves a two-step process:

  • Activation of the Hydroxyl Group: Conversion of the alcohol in this compound to a halide (e.g., chloride or bromide) or a mesylate.

  • Nucleophilic Substitution: Reaction of the activated intermediate with a variety of primary or secondary amines to introduce diverse functionalities.

Quantitative Data on Pyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro potencies of representative pyrimidine-based inhibitors against various cancer-relevant kinases. While not direct derivatives of this compound, these compounds share the core pyrimidine scaffold and provide a benchmark for the potential activities of newly synthesized analogs.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineReference
1 Aurora A52.2 ± 8.1-[1]
2 Aurora A64.9 ± 13.7-[1]
3 Aurora A< 200High-MYC expressing SCLC[2]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against VEGFR-2

Compound IDTarget KinaseIC50 (µM)Cell LineReference
4 VEGFR-2-HCT-116[3]
5 VEGFR-2-HepG2[3]
6 VEGFR-2-MCF-7[3]

Table 3: Inhibitory Activity of Pyrimidine Derivatives against Bruton's Tyrosine Kinase (BTK)

Compound IDTarget KinaseInhibition at 100 nM (%)Cell LineReference
7 BTK82.76HL60, Raji, Ramos[4]

Experimental Protocols

General Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methyl-amine Derivatives

This protocol describes a general method for the synthesis of a library of amine derivatives starting from this compound.

Step 1: Synthesis of 2-((3-(chloromethyl)phenoxy)pyrimidine

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-((3-(chloromethyl)phenoxy)pyrimidine.

Step 2: Synthesis of Amine Derivatives

  • To a solution of 2-((3-(chloromethyl)phenoxy)pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired amine (1.1 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) for 4-16 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.

  • Materials:

    • Kinase of interest (e.g., Aurora A, VEGFR-2, BTK)

    • Substrate specific for the kinase

    • ATP

    • Test compounds dissolved in DMSO

    • Kinase assay buffer

    • ATP detection reagent (e.g., Kinase-Glo®)

    • 384-well white plates

  • Protocol:

    • Add 5 µL of test compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Add 25 µL of ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][5][6]

  • Materials:

    • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

    • Cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the DMSO-treated control.

Western Blot Analysis for Phosphorylated Kinases

This technique is used to detect the phosphorylation status of a target kinase and its downstream substrates, providing evidence of target engagement and pathway inhibition within cells.[7][8][9]

  • Materials:

    • Cancer cell line of interest

    • Test compounds

    • Lysis buffer containing protease and phosphatase inhibitors

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (total and phosphorylated forms of the target kinase)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with test compounds for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of kinase inhibitors derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 Activation of Hydroxyl (e.g., with SOCl2) start->step1 step2 Nucleophilic Substitution (with various amines) step1->step2 product Library of Pyrimidine Derivatives step2->product assay1 In Vitro Kinase Inhibition Assay product->assay1 assay2 Cell Viability (MTT Assay) product->assay2 data Data Analysis (IC50, % Inhibition) assay1->data assay3 Western Blot Analysis assay2->assay3 assay3->data

Caption: Synthetic and biological evaluation workflow.

aurora_kinase_pathway cluster_mitosis Mitosis aurora_a Aurora A plk1 PLK1 aurora_a->plk1 cyclin_b_cdk1 Cyclin B/CDK1 aurora_a->cyclin_b_cdk1 spindle Spindle Assembly aurora_a->spindle centrosome Centrosome Maturation plk1->centrosome mitotic_entry Mitotic Entry cyclin_b_cdk1->mitotic_entry inhibitor Pyrimidine Inhibitor inhibitor->inhibition inhibition->aurora_a Inhibition

Caption: Simplified Aurora A kinase signaling pathway.

vegfr2_pathway cluster_angiogenesis Angiogenesis vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k raf Raf plc->raf akt Akt pi3k->akt mek MEK raf->mek survival Cell Survival akt->survival erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration inhibitor Pyrimidine Inhibitor inhibitor->inhibition inhibition->vegfr2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway.

btk_pathway cluster_b_cell_signaling B-Cell Receptor Signaling bcr BCR lyn_syk Lyn/Syk bcr->lyn_syk btk BTK lyn_syk->btk plcg2 PLCγ2 btk->plcg2 dag DAG plcg2->dag ip3 IP3 plcg2->ip3 pkc PKC dag->pkc ca_flux Ca²⁺ Flux ip3->ca_flux nfkb NF-κB Activation pkc->nfkb ca_flux->nfkb proliferation B-Cell Proliferation & Survival nfkb->proliferation inhibitor Pyrimidine Inhibitor inhibitor->inhibition inhibition->btk Inhibition

Caption: Simplified BTK signaling pathway.

References

The Versatile Building Block: [3-(2-Pyrimidinyloxy)phenyl]methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, [3-(2-Pyrimidinyloxy)phenyl]methanol has emerged as a particularly valuable scaffold. Its unique structural architecture, featuring a reactive benzylic alcohol, a versatile pyrimidine ring, and a flexible ether linkage, offers a trifecta of opportunities for molecular elaboration. This guide provides an in-depth exploration of this building block, offering detailed protocols and expert insights for its synthesis and application, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Strategic Value

This compound is a white to off-white solid, commercially available from various suppliers, which facilitates its direct use in synthetic campaigns.[1][2] Its strategic value lies in the orthogonal reactivity of its constituent moieties. The primary alcohol is amenable to a wide range of transformations, including oxidation, esterification, and etherification. The pyrimidine ring, an electron-deficient heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs and serves as a handle for various cross-coupling reactions.[3] The diaryl ether linkage provides both conformational flexibility and metabolic stability to the resulting molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂Santa Cruz Biotechnology
Molecular Weight202.21 g/mol Santa Cruz Biotechnology
AppearanceWhite to off-white solidCommercial Suppliers
SolubilitySoluble in methanol, ethanol, DMSO, and other common organic solventsGeneral Knowledge

Synthesis of the Building Block: A Step-by-Step Protocol

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry and potential impurities. A common and efficient route involves a two-step sequence starting from 3-hydroxybenzaldehyde.

Step 1: Synthesis of 3-(Pyrimidin-2-yloxy)benzaldehyde

This step involves a nucleophilic aromatic substitution reaction, a classic Williamson ether synthesis, between 3-hydroxybenzaldehyde and 2-chloropyrimidine.

Protocol: Williamson Ether Synthesis

  • Materials:

    • 3-hydroxybenzaldehyde

    • 2-chloropyrimidine

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Add 2-chloropyrimidine (1.1 eq) to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(pyrimidin-2-yloxy)benzaldehyde as a solid.

Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide. Potassium carbonate acts as a base to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde.

Step 2: Reduction to this compound

The final step is the reduction of the aldehyde functionality to a primary alcohol.

Protocol: Aldehyde Reduction

  • Materials:

    • 3-(Pyrimidin-2-yloxy)benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Distilled water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-(pyrimidin-2-yloxy)benzaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of distilled water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Causality: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the pyrimidine ring. Methanol serves as a protic solvent to activate the borohydride and to protonate the resulting alkoxide.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde K2CO3_DMF K₂CO₃, DMF 80-90 °C 3-hydroxybenzaldehyde->K2CO3_DMF 2-chloropyrimidine 2-chloropyrimidine 2-chloropyrimidine->K2CO3_DMF 3-(pyrimidin-2-yloxy)benzaldehyde 3-(pyrimidin-2-yloxy)benzaldehyde K2CO3_DMF->3-(pyrimidin-2-yloxy)benzaldehyde Aldehyde_Intermediate 3-(pyrimidin-2-yloxy)benzaldehyde NaBH4_MeOH NaBH₄, MeOH 0 °C to RT Aldehyde_Intermediate->NaBH4_MeOH Final_Product This compound NaBH4_MeOH->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true power of this compound lies in its utility as a versatile building block. The following sections detail key transformations that leverage its unique reactivity.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality is a prime site for introducing further diversity.

Controlled oxidation can regenerate the aldehyde, which can then participate in a variety of subsequent reactions such as reductive amination, Wittig reactions, or the formation of other carbon-carbon bonds.

Protocol: Swern Oxidation

  • Materials:

    • This compound

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM.

    • After 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.

The alcohol can be readily converted to ethers and esters, which can serve as linkers or introduce new functional groups.

Protocol: O-Alkylation (Williamson Ether Synthesis)

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., benzyl bromide)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq).

    • Stir at room temperature overnight.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Protocol: Esterification (Steglich Esterification)

  • Materials:

    • This compound

    • Carboxylic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in anhydrous DCM at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Filter off the dicyclohexylurea precipitate and wash with DCM.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer and concentrate. Purify by column chromatography.

Reactions Involving the Pyrimidine Ring

The pyrimidine moiety is a versatile platform for the introduction of aryl, heteroaryl, and amino substituents through modern cross-coupling reactions. While the parent pyrimidine is less reactive, derivatization to a halopyrimidine (e.g., by introducing a chlorine or bromine atom) opens up a vast chemical space. For the purpose of this guide, we will consider a hypothetical 5-bromo-[3-(2-pyrimidinyloxy)phenyl]methanol to illustrate these powerful transformations.

Reaction_Pathways cluster_alcohol Reactions at the Hydroxymethyl Group cluster_pyrimidine Reactions of a Halogenated Pyrimidine Derivative Building_Block This compound Oxidation Oxidation (e.g., Swern) Building_Block->Oxidation Etherification Etherification (e.g., Williamson) Building_Block->Etherification Esterification Esterification (e.g., Steglich) Building_Block->Esterification Aldehyde Aldehyde Derivative Oxidation->Aldehyde Ether Ether Derivative Etherification->Ether Ester Ester Derivative Esterification->Ester Halogenated_BB 5-Bromo-[3-(2-pyrimidinyloxy)phenyl]methanol Suzuki Suzuki Coupling (Ar-B(OH)₂) Halogenated_BB->Suzuki Sonogashira Sonogashira Coupling (Alkyne) Halogenated_BB->Sonogashira Buchwald Buchwald-Hartwig (Amine) Halogenated_BB->Buchwald Aryl_Derivative Aryl-Substituted Derivative Suzuki->Aryl_Derivative Alkynyl_Derivative Alkynyl-Substituted Derivative Sonogashira->Alkynyl_Derivative Amino_Derivative Amino-Substituted Derivative Buchwald->Amino_Derivative

Caption: Reaction pathways for derivatization.

This palladium-catalyzed reaction is a cornerstone for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl groups.

Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 5-Bromo-[3-(2-pyrimidinyloxy)phenyl]methanol

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • In a reaction vessel, combine the bromo-pyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Degas the solvent mixture and add it to the vessel under an inert atmosphere.

    • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

This reaction allows for the introduction of terminal alkynes, which are valuable functional groups for further transformations, including click chemistry.

Protocol: Sonogashira Coupling

  • Materials:

    • 5-Bromo-[3-(2-pyrimidinyloxy)phenyl]methanol

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine or diisopropylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a solution of the bromo-pyrimidine (1.0 eq) and terminal alkyne (1.5 eq) in the chosen solvent, add the palladium catalyst (0.03 eq) and CuI (0.05 eq).

    • Add the amine base and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction progress. Upon completion, filter the reaction mixture through celite to remove the catalysts.

    • Concentrate the filtrate and purify the residue by column chromatography.

This powerful method enables the formation of C-N bonds, providing access to a wide range of amino-substituted pyrimidines.

Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 5-Bromo-[3-(2-pyrimidinyloxy)phenyl]methanol

    • Amine

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos or BINAP)

    • Base (e.g., sodium tert-butoxide or cesium carbonate)

    • Solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the bromo-pyrimidine (1.0 eq), amine (1.2 eq), palladium precatalyst, ligand, and base.

    • Add the degassed solvent and heat the reaction mixture to 80-110 °C.

    • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through celite.

    • Concentrate the filtrate and purify the crude product by chromatography.

Conclusion and Future Outlook

This compound is a building block of significant potential, offering multiple avenues for the synthesis of diverse and complex molecules. Its strategic combination of a reactive alcohol and a versatile pyrimidine core makes it an invaluable tool in the arsenal of the modern synthetic chemist. The protocols detailed herein provide a solid foundation for the utilization of this compound in the pursuit of novel therapeutics and functional materials. As the demand for sophisticated molecular architectures continues to grow, the importance of well-designed and strategically functionalized building blocks like this compound will undoubtedly increase.

References

Application Notes: Derivatization of [3-(2-Pyrimidinyloxy)phenyl]methanol for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3] The compound [3-(2-Pyrimidinyloxy)phenyl]methanol presents a valuable starting point for the synthesis of novel compound libraries. Its structure combines the essential pyrimidine moiety with a versatile benzylic hydroxyl group. This hydroxyl group serves as a prime handle for derivatization reactions, allowing for the systematic introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

This document provides detailed protocols for two fundamental derivatization reactions of the hydroxyl group of this compound: esterification and etherification. These reactions enable the generation of ester and ether libraries, which can be screened for potential inhibitory activity against key cancer-related kinases, such as those in the PI3K/AKT/mTOR signaling pathway.[4]

Experimental Workflow for Derivative Synthesis and Screening

The overall process for generating and evaluating a library of derivatives from this compound is outlined below. The workflow begins with the parent molecule and proceeds through synthesis, purification, characterization, and finally, biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening start [3-(2-Pyrimidinyloxy) phenyl]methanol ester Esterification (Protocol 1) start->ester ether Etherification (Protocol 2) start->ether ester_lib Ester Library ester->ester_lib ether_lib Ether Library ether->ether_lib purify Purification (e.g., Column Chromatography) ester_lib->purify ether_lib->purify char Structural Characterization (NMR, MS, IR) purify->char screen Biological Screening (e.g., Kinase Assays) char->screen sar SAR Analysis screen->sar G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Derivative of [3-(2-Pyrimidinyloxy) phenyl]methanol Inhibitor->PI3K Inhibits

References

Scale-up Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

[3-(2-Pyrimidinyloxy)phenyl]methanol is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. This document provides a detailed, scalable, and reproducible protocol for the laboratory synthesis of this compound via a Williamson ether synthesis. The presented methodology is optimized for laboratory scale-up, ensuring good yields and high purity of the final product.

Reaction Scheme

The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide ion of 3-hydroxybenzyl alcohol attacks 2-chloropyrimidine to form the desired aryl pyrimidinyl ether.

Reaction:

3-Hydroxybenzyl alcohol + 2-Chloropyrimidine → this compound

Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Hydroxybenzyl alcoholReagentSigma-Aldrich---
2-ChloropyrimidineReagentSigma-Aldrich---
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificFinely powdered
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics---
Ethyl acetate (EtOAc)ACS GradeVWRFor extraction and chromatography
HexanesACS GradeVWRFor chromatography
Deionized Water---------
Brine (saturated NaCl solution)------Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller and probe

  • Nitrogen or Argon gas inlet

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a temperature probe. The setup should be placed in a heating mantle connected to a temperature controller.

  • Charging Reagents: To the flask, add 3-hydroxybenzyl alcohol (1.0 eq), 2-chloropyrimidine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 3-hydroxybenzyl alcohol.

  • Reaction Execution: Begin stirring the mixture and heat the reaction to 80 °C under a nitrogen or argon atmosphere.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them twice with deionized water and once with brine to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Data Presentation

Table 1: Summary of a Representative Scale-up Synthesis

ParameterValue
Starting Materials
3-Hydroxybenzyl alcohol10.0 g (80.6 mmol)
2-Chloropyrimidine9.7 g (84.6 mmol)
Potassium Carbonate22.3 g (161.2 mmol)
Reaction Conditions
SolventAnhydrous DMF (160 mL)
Temperature80 °C
Reaction Time18 hours
Results
Yield of Crude Product~15 g
Yield of Purified Product12.5 g
Purity (by NMR) >98%
Overall Yield 77%

Visualizations

Signaling Pathway Diagram

Not applicable for this synthesis protocol.

Experimental Workflow Diagram

G cluster_0 Reaction Setup & Execution cluster_1 Work-up cluster_2 Purification reagents Charge 3-Hydroxybenzyl alcohol, 2-Chloropyrimidine, K₂CO₃ solvent Add anhydrous DMF reagents->solvent heat Heat to 80 °C under N₂ solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Pour into water cool->quench extract Extract with EtOAc (3x) quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate_workup Concentrate in vacuo dry->concentrate_workup column Silica Gel Column Chromatography (EtOAc/Hexanes gradient) concentrate_workup->column fractions Collect and analyze fractions column->fractions concentrate_purify Concentrate pure fractions fractions->concentrate_purify product This compound concentrate_purify->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions alcohol 3-Hydroxybenzyl alcohol product This compound alcohol->product pyrimidine 2-Chloropyrimidine pyrimidine->product base K₂CO₃ (Base) base->product solvent DMF (Solvent) solvent->product temp 80 °C temp->product

Caption: Key components and conditions for the Williamson ether synthesis.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.

  • 2-Chloropyrimidine is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Potassium carbonate is an irritant.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The provided protocol describes a robust and scalable method for the synthesis of this compound for laboratory use. The Williamson ether synthesis using potassium carbonate in DMF offers a reliable route to this important building block with good yields and high purity after chromatographic purification. This application note serves as a comprehensive guide for researchers requiring this intermediate for their drug discovery and development programs.

Application Notes and Protocols: Microwave-Assisted Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(2-Pyrimidinyloxy)phenyl]methanol and its analogs represent a class of compounds with significant potential in medicinal chemistry. The diaryl ether linkage, combined with the pyrimidine and phenylmethanol moieties, provides a scaffold for developing novel therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] This document outlines a rapid and efficient microwave-assisted synthetic protocol for the preparation of these analogs, along with relevant biological context and experimental procedures.

Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[4][5] The protocols detailed below leverage these benefits for the reliable synthesis of a library of this compound analogs.

Synthetic Strategy

The synthesis of this compound analogs is proposed via a two-step reaction sequence. The first step involves a microwave-assisted Williamson ether synthesis to couple a substituted 2-halopyrimidine with a 3-hydroxybenzaldehyde analog. The resulting aldehyde intermediate is then reduced to the corresponding methanol derivative using sodium borohydride.

Experimental Workflow

G cluster_0 Step 1: Microwave-Assisted Williamson Ether Synthesis cluster_1 Step 2: Reduction of Aldehyde A 2-Halopyrimidine Analog D Microwave Irradiation (e.g., 120-150°C, 10-30 min) A->D B 3-Hydroxybenzaldehyde Analog B->D C Base (e.g., K2CO3) Solvent (e.g., DMSO) C->D E 3-(2-Pyrimidinyloxy)benzaldehyde Analog D->E Yields: 70-90% F 3-(2-Pyrimidinyloxy)benzaldehyde Analog E->F Purification G Sodium Borohydride (NaBH4) Solvent (e.g., Methanol) H This compound Analog G->H Yields: >90%

Caption: Two-step synthesis of this compound analogs.

Data Presentation

The following tables summarize the representative reaction conditions and expected yields for the synthesis of a small library of analogs.

Table 1: Microwave-Assisted Synthesis of 3-(2-Pyrimidinyloxy)benzaldehyde Analogs

Entry2-Halopyrimidine (R¹)3-Hydroxybenzaldehyde (R²)Microwave Temp. (°C)Time (min)Yield (%)
12-Chloropyrimidine3-Hydroxybenzaldehyde1402085
22-Chloro-4-methylpyrimidine3-Hydroxybenzaldehyde1402582
32-Chloropyrimidine3-Hydroxy-4-methoxybenzaldehyde1502078
42-Chloro-4,6-dimethylpyrimidine3-Hydroxybenzaldehyde1403088

Table 2: Reduction of 3-(2-Pyrimidinyloxy)benzaldehyde Analogs

EntryStarting AldehydeSolventReaction Time (h)Yield (%)
13-(2-Pyrimidinyloxy)benzaldehydeMethanol195
23-((4-Methylpyrimidin-2-yl)oxy)benzaldehydeEthanol196
34-Methoxy-3-(pyrimidin-2-yloxy)benzaldehydeMethanol1.592
43-((4,6-Dimethylpyrimidin-2-yl)oxy)benzaldehydeEthanol197

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-(2-Pyrimidinyloxy)benzaldehyde Analogs

Materials:

  • Substituted 2-halopyrimidine (1.0 mmol)

  • Substituted 3-hydroxybenzaldehyde (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add the 2-halopyrimidine (1.0 mmol), 3-hydroxybenzaldehyde (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add DMSO (5 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at the specified temperature (e.g., 140°C) for the designated time (e.g., 20 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-Pyrimidinyloxy)benzaldehyde analog.

Protocol 2: Reduction of 3-(2-Pyrimidinyloxy)benzaldehyde Analogs to this compound Analogs

Materials:

  • 3-(2-Pyrimidinyloxy)benzaldehyde analog (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Methanol or Ethanol (10 mL)

  • Round-bottom flask

  • Stir plate

Procedure:

  • Dissolve the 3-(2-Pyrimidinyloxy)benzaldehyde analog (1.0 mmol) in methanol (10 mL) in a round-bottom flask with stirring.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) to the solution in small portions.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound analog. Further purification by recrystallization or column chromatography may be performed if necessary.

Biological Context and Potential Signaling Pathways

Derivatives of pyrimidine are frequently investigated for their potential as anticancer agents due to their ability to inhibit protein kinases involved in cell proliferation and angiogenesis.[2][3] The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases whose signaling pathways are often dysregulated in cancer.[6][7] The synthesized this compound analogs could potentially act as inhibitors of these pathways.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation.[8] This activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[4][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Simplified EGFR signaling pathway.

Inhibition of EGFR by small molecules can block these downstream effects, making it a valuable target for cancer therapy. The synthesized analogs should be screened for their inhibitory activity against EGFR and other relevant kinases to determine their therapeutic potential.

References

Application Notes and Protocols: [3-(2-Pyrimidinyloxy)phenyl]methanol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and commercial resources has revealed no specific, documented experimental applications of [3-(2-Pyrimidinyloxy)phenyl]methanol in the field of proteomics research.

While the compound is available commercially for research purposes, its direct use as a probe, labeling reagent, or in any other capacity within proteomics workflows is not described in the available literature.[1][2] This suggests that this compound may be a novel compound with yet-to-be-published applications, a synthetic intermediate for more complex molecules used in proteomics, or a compound that has not found a specific utility in this field of study.

General Context: Chemical Probes in Proteomics

Modern proteomics research heavily relies on chemical tools to investigate protein function, interactions, and expression. These tools often involve small molecules, or "probes," that can be used to label, capture, or identify proteins of interest within complex biological samples. Some common strategies where a molecule like this compound could theoretically be functionalized for use include:

  • Affinity-Based Probes: These probes are designed to bind specifically to a particular protein or class of proteins. They often contain a reactive group for covalent attachment and a reporter tag (e.g., biotin, alkyne, or a fluorophore) for detection and enrichment.

  • Activity-Based Protein Profiling (ABPP): This technique uses reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of their activity levels in a proteome.

  • Photo-Affinity Labeling (PAL): PAL probes incorporate a photoreactive group (e.g., a diazirine or benzophenone) that, upon photoactivation, forms a covalent bond with nearby molecules, including interacting proteins.[3] This is a powerful tool for identifying protein-protein and drug-protein interactions in a native cellular context.

Potential for Future Applications

The chemical structure of this compound, featuring a hydroxyl group and a pyrimidine ring, offers possibilities for chemical modification. The hydroxyl group could serve as a handle for attaching various functional moieties, such as:

  • A photoreactive group (e.g., diazirine): This would transform the molecule into a photo-affinity probe.

  • A "click chemistry" handle (e.g., an alkyne or azide): This would enable its attachment to reporter tags for subsequent detection and analysis.

  • A reactive electrophile: This could allow for covalent modification of specific amino acid residues on a protein.

Should research emerge demonstrating the utility of this compound or its derivatives in proteomics, the following sections would be populated with detailed experimental protocols, data, and visualizations.

Hypothetical Experimental Workflow: Target Identification using a Functionalized Probe

The following diagram illustrates a general workflow for using a hypothetical functionalized derivative of this compound as a chemical probe for target identification.

G cluster_0 Probe Synthesis & Treatment cluster_1 Target Labeling & Enrichment cluster_2 Analysis & Identification A This compound B Chemical Modification (e.g., add photoreactive group & tag) A->B C Functionalized Probe B->C D Incubate with Cell Lysate or Live Cells C->D E Photoactivation (for PAL probes) D->E F Covalent Labeling of Target Proteins E->F G Lysis & Biotin-Streptavidin Affinity Purification F->G H On-Bead Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification & Data Analysis I->J

Caption: Hypothetical workflow for target identification using a functionalized probe.

At present, no quantitative data or specific experimental protocols for the use of this compound in proteomics can be provided due to the absence of published applications. Researchers interested in this compound are encouraged to pioneer its application and contribute to the body of scientific knowledge.

References

Application Notes and Protocols for the Etherification of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the etherification of the benzylic alcohol in [3-(2-Pyrimidinyloxy)phenyl]methanol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This reaction proceeds via the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic alkylating agent, such as an alkyl halide.[2][3] The presence of the pyrimidine and phenyl ether moieties in the starting material requires careful selection of reaction conditions to avoid potential side reactions. Alternative methods for benzyl ether formation are also briefly discussed.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] The reaction involves the S(_N)2 reaction of an alkoxide ion with a primary alkyl halide.[3] In the context of synthesizing a benzyl ether from this compound, the alcohol is first treated with a base to form the corresponding alkoxide. This is followed by the addition of a benzyl halide to yield the desired benzyl ether.

Experimental Protocols

Materials and Reagents
  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride (NH(_4)Cl), water)

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na(_2)SO(_4)), Magnesium sulfate (MgSO(_4)))

  • Silica gel for column chromatography

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF or DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride, 1.1-1.5 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases (if using NaH).

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Data Presentation

The following table summarizes hypothetical data for the etherification of this compound with different alkylating agents under Williamson ether synthesis conditions.

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl BromideNaHTHF1285
2Methyl IodideNaHTHF892
3Ethyl BromideKt-BuOKDMF1678

Alternative Etherification Methods

While the Williamson ether synthesis is a reliable method, other protocols for the etherification of benzyl alcohols exist and may be suitable for this substrate. These include:

  • Iron-Catalyzed Etherification: A newer, eco-friendly approach that uses iron salts as catalysts for the dehydration of benzyl alcohols to form ethers.[4][5]

  • Acid-Catalyzed Etherification: Involves the intermolecular condensation of a benzyl alcohol with another alcohol in the presence of a catalytic amount of acid.[6]

  • Using 2,4,6-Trichloro-1,3,5-triazine (TCT): A method for the chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers.[7][8]

  • Neutral Conditions with 2-Benzyloxy-1-methylpyridinium triflate: This reagent allows for the benzylation of alcohols under neutral conditions, which can be advantageous for sensitive substrates.[9][10]

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A This compound D Deprotonation (Formation of Alkoxide) A->D + Base B Base (e.g., NaH) B->D C Alkyl Halide (R-X) E Nucleophilic Attack (SN2) C->E + Alkyl Halide D->E Alkoxide Intermediate F Target Ether E->F G Salt (e.g., NaX) E->G

Caption: Reaction pathway for the Williamson ether synthesis.

Experimental_Workflow A Dissolve Starting Material in Anhydrous Solvent B Add Base at 0 °C (Deprotonation) A->B C Add Alkylating Agent B->C D Reaction at Room Temperature (Monitor by TLC) C->D E Quench Reaction D->E F Aqueous Workup & Extraction E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General experimental workflow for etherification.

References

Application Notes and Protocols for Three-Component Reactions Involving [3-(2-Pyrimidinyloxy)phenyl]methanol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a synthetic pathway utilizing [3-(2-Pyrimidinyloxy)phenyl]methanol in a three-component reaction to generate a complex heterocyclic molecule. The described methodology involves a two-step process: the initial oxidation of the precursor to its corresponding aldehyde, followed by a multi-component reaction to construct a pyrano[2,3-d]pyrimidine scaffold. Pyrano[2,3-d]pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Application Notes

Introduction to the Synthetic Strategy

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery.

The direct use of this compound in a three-component reaction is not widely documented. Therefore, a reliable two-step synthetic route is proposed. The first step involves the selective oxidation of the benzylic alcohol to the corresponding aldehyde, 3-(2-Pyrimidinyloxy)benzaldehyde. This intermediate then serves as the aldehyde component in a subsequent one-pot, three-component reaction with malononitrile and barbituric acid to yield the target molecule, 7-amino-2,4-dioxo-5-(3-(pyrimidin-2-yloxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile.

Reaction Pathway

The overall synthetic pathway is illustrated below. The initial precursor, this compound, undergoes oxidation to form an aldehyde intermediate. This aldehyde then participates in a domino Knoevenagel-Michael cyclocondensation reaction with malononitrile and barbituric acid.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Three-Component Reaction Precursor This compound Aldehyde 3-(2-Pyrimidinyloxy)benzaldehyde Precursor->Aldehyde Oxidation [O] Product Pyrano[2,3-d]pyrimidine Derivative Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product BarbituricAcid Barbituric Acid BarbituricAcid->Product

Figure 1: Proposed two-step synthetic workflow.

Quantitative Data Summary

The following tables summarize typical quantitative data for the two key reactions in this protocol, based on similar transformations found in the literature.

Table 1: Oxidation of Benzylic Alcohols to Aldehydes

Entry Oxidant/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
1 Pd/AlO(OH) nanoparticles, O₂ Solvent-free 40 3 >99 [3]
2 Eosin Y, O₂, Blue LED CH₃CN Room Temp 12 68-93 [4][5]

| 3 | Thioxanthenone, Air, Sunlight | CH₃CN | Room Temp | 24 | 70 |[6] |

Table 2: Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Entry Catalyst Solvent Temp (°C) Time (min) Yield (%) Reference
1 SnO₂/SiO₂ Ethanol Room Temp 10-15 92-98 [7]
2 SBA-Pr-SO₃H Solvent-free 140 15 96 [1]
3 Dibutylamine (DBA) Aqueous Ethanol Reflux 15-25 83-94 [8]

| 4 | None | Water/Ethanol | Reflux | 120 | ~85 |[2] |

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-(2-Pyrimidinyloxy)benzaldehyde

This protocol describes a green photochemical oxidation method.[4][5]

Materials:

  • This compound

  • Eosin Y

  • Acetonitrile (CH₃CN), anhydrous

  • Oxygen (O₂) balloon

  • Blue LED lamp (465-475 nm)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), Eosin Y (0.02 mmol, 2 mol%), and anhydrous acetonitrile (10 mL).

  • Equip the flask with a magnetic stir bar and seal it with a septum.

  • Purge the flask with oxygen gas and then maintain a positive pressure with an O₂ balloon.

  • Place the flask approximately 5 cm from a blue LED lamp and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-Pyrimidinyloxy)benzaldehyde.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Three-Component Synthesis of 7-amino-2,4-dioxo-5-(3-(pyrimidin-2-yloxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile

This protocol is a one-pot synthesis of a pyrano[2,3-d]pyrimidine derivative.[7][8]

Materials:

  • 3-(2-Pyrimidinyloxy)benzaldehyde (from Protocol 1)

  • Malononitrile

  • Barbituric acid

  • Ethanol

  • Water

  • Dibutylamine (DBA) or another suitable catalyst (see Table 2)

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, combine 3-(2-Pyrimidinyloxy)benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and barbituric acid (1.0 mmol).

  • Add a solvent mixture of ethanol and water (e.g., 10 mL, 1:1 v/v).

  • Add a catalytic amount of dibutylamine (DBA, ~0.1 mmol, 10 mol%).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 15-30 minutes. The reaction progress can be monitored by TLC. A solid product is expected to precipitate from the reaction mixture.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol and then with water to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven. The product is often pure enough for characterization, but recrystallization from a suitable solvent (e.g., DMF/ethanol) can be performed if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Reaction Mechanism

The three-component synthesis of the pyrano[2,3-d]pyrimidine core proceeds through a domino sequence of reactions. The proposed mechanism involves an initial base-catalyzed Knoevenagel condensation between 3-(2-Pyrimidinyloxy)benzaldehyde and malononitrile. This is followed by a Michael addition of barbituric acid to the resulting arylidene malononitrile intermediate, and subsequent intramolecular cyclization and tautomerization to yield the final product.[9]

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization A Aldehyde + Malononitrile B Arylidene Malononitrile Intermediate A->B -H₂O D Michael Adduct B->D C Barbituric Acid Anion C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Final Product (Pyrano[2,3-d]pyrimidine) E->F Tautomerization

Figure 2: Mechanism of pyrano[2,3-d]pyrimidine synthesis.

References

Application Notes and Protocols for [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and potential application of [3-(2-Pyrimidinyloxy)phenyl]methanol. The information is compiled to ensure safe laboratory practices and to provide a framework for its use in a research setting.

Section 1: Chemical and Physical Properties

This compound is a chemical compound intended for research use only. Below is a summary of its key properties.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
CAS Number 82440-25-3
Appearance White to off-white solid
Melting Point 147-150 °C
Purity Varies by supplier; refer to the Certificate of Analysis

Section 2: Safety, Handling, and Storage Protocols

Due to the limited toxicological data available for this compound, it should be handled with care, following standard laboratory safety procedures.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure.[1][2][3]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if they become contaminated.

  • Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[1] Full-length pants and closed-toe shoes are also required.

  • Respiratory Protection: If working with the compound as a powder or in a way that generates dust or aerosols, use a NIOSH-approved respirator. All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood.[1][2]

Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

G Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Retrieve Compound from Storage B->C D Weigh the Required Amount C->D E Prepare Solution (if applicable) D->E F Return Compound to Storage E->F H Dispose of Waste According to Institutional Guidelines E->H G Store in a Cool, Dry, Well-Ventilated Place F->G

Caption: Workflow for safe handling and storage.

Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically between 2°C and 8°C.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Procedures

In case of a spill, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).[2] Collect the material in a sealed container for disposal. All waste materials should be disposed of in accordance with local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.[2]

Section 3: Representative Experimental Protocol

Disclaimer: As there are no specific published experimental protocols for this compound, the following is a representative protocol for assessing the in vitro cytotoxicity of a novel compound using a standard MTT assay. This protocol should be adapted and optimized based on the specific research objectives.

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HeLa, MCF-7).

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Experimental Workflow Diagram

G Representative MTT Assay Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout A Prepare Stock Solution of Compound in DMSO B Seed Cells in 96-well Plate (e.g., 5,000 cells/well) C Incubate for 24 hours (37°C, 5% CO₂) B->C E Treat Cells with Dilutions C->E D Prepare Serial Dilutions of Compound D->E F Incubate for 48-72 hours E->F G Add MTT Solution to Each Well F->G H Incubate for 2-4 hours G->H I Add Solubilization Solution H->I J Read Absorbance at 570 nm I->J K Analyze Data and Calculate IC₅₀ J->K

Caption: Workflow for a representative MTT assay.

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete medium. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the wells at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Section 4: Potential Signaling Pathways

The pyrimidine scaffold is present in numerous biologically active molecules, including kinase inhibitors. While the specific biological target of this compound is not documented, compounds with a 2-phenyl pyrimidine core have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.

G Hypothetical Signaling Pathway Inhibition cluster_pathway B-Cell Receptor Signaling (Simplified) cluster_inhibition Potential Inhibition BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->BTK Inhibition

Caption: Hypothetical inhibition of the BTK pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the identification and mitigation of byproducts during the synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol. Our approach is grounded in mechanistic principles and validated analytical strategies to ensure the integrity of your synthesis and the purity of your final compound.

The synthesis of this compound typically proceeds in two key stages: a nucleophilic aromatic substitution (SNAr), often a variation of the Williamson ether synthesis, to form the pyrimidyl ether linkage, followed by the reduction of a carbonyl group to the desired benzylic alcohol. Each of a these stages presents a unique set of challenges and potential for byproduct formation. This guide will walk you through the common pitfalls and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form the ether linkage between 3-hydroxybenzaldehyde and 2-chloropyrimidine is showing multiple spots on TLC, with some having very similar Rf values to the desired product. What are the likely byproducts?

A1: This is a common observation. The primary byproducts in this Williamson-type ether synthesis often stem from competing nucleophilic attacks and side reactions of the starting materials. The most probable impurities are:

  • C-Alkylated Isomer: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atom (typically at the ortho or para position). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of a constitutional isomer.[1][2]

  • N-Alkylated Isomer: The nitrogen atoms of the pyrimidine ring are also nucleophilic and can compete with the phenoxide, leading to the formation of a pyrimidone-type byproduct. Distinguishing between N- and O-alkylation is a common challenge in the synthesis of heteroaromatic ethers.[3][4]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 3-hydroxybenzaldehyde and 2-chloropyrimidine.

  • Hydrolysis Product: 2-Chloropyrimidine can undergo hydrolysis to form 2-hydroxypyrimidine, especially if there is residual water in the reaction mixture.[5]

Q2: How can I confirm the presence of C-alkylated vs. O-alkylated products in my reaction mixture?

A2: Distinguishing between these isomers requires robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: Both the O- and C-alkylated products will have the same mass-to-charge ratio (m/z). However, they will likely have different retention times on a reverse-phase HPLC column due to differences in polarity. This allows for their separation and quantification.

  • NMR Spectroscopy:

    • ¹H NMR: The proton shifts of the aromatic ring will be different for the two isomers. In the desired O-alkylated product, the ether linkage will influence the electronic environment of the adjacent protons differently than a direct C-C bond.

    • ¹³C NMR: The chemical shift of the carbon attached to the oxygen in the O-alkylated product will be significantly downfield (typically > 150 ppm) compared to the corresponding carbon in the C-alkylated isomer.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively establish the connectivity. For the O-alkylated product, you would expect to see a correlation between the protons on the pyrimidine ring and the carbon of the phenyl ring attached to the ether oxygen.

Q3: I suspect I have N-alkylation byproducts. What is the best way to identify them?

A3: The N- versus O-alkylation issue is a classic synthetic challenge.[3][4] The formation of an N-alkylated isomer results in a pyrimidone-type structure, which has significantly different spectroscopic properties compared to the desired O-alkylated ether.

  • ¹H and ¹³C NMR: The chemical shifts of the pyrimidine ring protons and carbons will be markedly different. The N-alkylated product will likely show a downfield shift for the proton on the nitrogen-bearing carbon.

  • FTIR Spectroscopy: The N-alkylated product will likely exhibit a characteristic C=O stretch that is absent in the O-alkylated isomer.

  • HMBC NMR: This is the most definitive method. An HMBC experiment will show a correlation between the benzylic protons and the nitrogen-bearing carbon of the pyrimidine ring in the N-alkylated product, a correlation that will be absent in the O-alkylated product.

Q4: My reduction of 3-(2-pyrimidinyloxy)benzaldehyde to this compound is not going to completion. How can I detect the residual aldehyde?

A4: The presence of the starting aldehyde is a common process-related impurity. Several analytical methods can be used for its detection and quantification.

  • TLC Analysis: The aldehyde is typically less polar than the corresponding alcohol, so it will have a higher Rf value on a normal-phase silica gel plate.

  • HPLC Analysis: A reverse-phase HPLC method can easily separate the more polar alcohol from the less polar aldehyde. The aldehyde will have a longer retention time.

  • ¹H NMR: The most telling sign of residual aldehyde is the presence of a singlet at approximately 9.9-10.1 ppm, which is characteristic of the aldehydic proton. The benzylic protons of the alcohol product will appear as a singlet around 4.6-4.8 ppm.

Troubleshooting Summary and Mitigation Strategies
Issue/Byproduct Probable Cause Identification Method Mitigation Strategy
C-Alkylation Ambident nature of the phenoxide nucleophile.[1][2]HPLC, ¹H & ¹³C NMR, 2D NMR (HMBC)Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. Protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic.[1]
N-Alkylation Nucleophilicity of the pyrimidine ring nitrogens.[3][4]HPLC, ¹H & ¹³C NMR, 2D NMR (HMBC), FTIRThe choice of base and solvent is critical. A less hindered base and careful temperature control can favor O-alkylation.
Hydrolysis of 2-Chloropyrimidine Presence of water in the reaction.LC-MS, HPLC (compare with a standard of 2-hydroxypyrimidine)Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reduction Insufficient reducing agent, short reaction time, or low temperature.TLC, HPLC, ¹H NMR (presence of aldehyde proton signal ~10 ppm)Increase the equivalents of the reducing agent (e.g., NaBH₄), prolong the reaction time, or slightly increase the temperature. Monitor the reaction by TLC or HPLC.

Experimental Protocols for Byproduct Identification

Protocol 1: HPLC-UV Method for Separation of O-Alkylated, C-Alkylated, and Aldehyde Impurities
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of water and acetonitrile.

Protocol 2: Definitive Structure Elucidation using 2D NMR (HMBC)
  • Sample Preparation: Dissolve 10-15 mg of the purified byproduct or crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard proton (¹H) and carbon (¹³C) spectrum first to determine the chemical shifts.

  • HMBC Experiment: Set up a standard hsqcedetgpsisp2.2 (or similar) pulse program on the spectrometer. Optimize the ¹JCH coupling constant (typically around 145 Hz) and the long-range coupling constant (ⁿJCH, typically 8-10 Hz).

  • Analysis:

    • For O-vs. C-alkylation: Look for a correlation between the pyrimidine protons and the phenoxy carbon (around 155-160 ppm) to confirm O-alkylation.

    • For N- vs. O-alkylation: Look for a correlation between the benzylic protons and a nitrogen-adjacent carbon in the pyrimidine ring to confirm N-alkylation.

Visualizing Reaction Pathways and Analytical Workflows

Synthesis_and_Byproducts cluster_synthesis Synthesis Pathway cluster_byproducts Potential Byproducts 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Ether_Intermediate 3-(2-Pyrimidinyloxy)benzaldehyde 3-Hydroxybenzaldehyde->Ether_Intermediate Williamson Ether Synthesis C_Alkylated C-Alkylated Isomer 3-Hydroxybenzaldehyde->C_Alkylated Side Reaction 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Ether_Intermediate N_Alkylated N-Alkylated Isomer 2-Chloropyrimidine->N_Alkylated Side Reaction Hydrolysis 2-Hydroxypyrimidine 2-Chloropyrimidine->Hydrolysis Side Reaction Final_Product This compound Ether_Intermediate->Final_Product Reduction Incomplete_Reduction Unreacted Aldehyde Ether_Intermediate->Incomplete_Reduction Incomplete Reaction

Caption: Synthesis pathway and potential byproducts.

Analytical_Workflow Crude_Mixture Crude Reaction Mixture TLC TLC Analysis Crude_Mixture->TLC Initial Assessment HPLC HPLC-UV / LC-MS Crude_Mixture->HPLC Separation & Quantification NMR 1D & 2D NMR Spectroscopy HPLC->NMR If peaks are unknown Identify_Byproducts Identify & Quantify Byproducts NMR->Identify_Byproducts Structure Elucidation Optimize Optimize Reaction Conditions Identify_Byproducts->Optimize

Caption: Analytical workflow for byproduct identification.

References

Technical Support Center: Purification of Crude [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude [3-(2-Pyrimidinyloxy)phenyl]methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the exact impurity profile depends on the specific synthetic route, the most common method for synthesizing aryl ethers like this compound is the Williamson ether synthesis. Potential impurities from this process include:

  • Unreacted Starting Materials: 3-(Hydroxymethyl)phenol and 2-chloropyrimidine (or another 2-substituted pyrimidine).

  • Side-products from Elimination: If the synthesis involves a halo-intermediate, elimination reactions can lead to the formation of undesired alkenes.[1]

  • Over-alkylation or C-alkylation Products: The phenoxide may undergo alkylation at the carbon atom of the phenyl ring in addition to the desired O-alkylation.

  • Solvent and Reagent Residues: Residual solvents like DMF or DMSO and inorganic salts from the base used (e.g., K₂CO₃, NaOH) are common.[2]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired scale and purity of the final product.

  • Recrystallization is a cost-effective method for removing minor impurities if a suitable solvent is found.[3][4]

  • Column Chromatography is a versatile technique for separating compounds with different polarities and is effective for removing a wider range of impurities.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution and is ideal for achieving very high purity, especially for challenging separations or when isolating small quantities of material.[6][7]

Q3: How do I select an appropriate solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.[3] For polar aromatic compounds like this compound, polar organic solvents are a good starting point. It is advisable to perform small-scale solvent screening with solvents such as ethanol, methanol, acetonitrile, or mixtures with water to find the optimal conditions.[8]

Q4: What are the key considerations for developing a column chromatography method for this compound?

A4: Given the polar nature of this compound, a normal-phase silica gel column is a common choice. Key considerations include:

  • Solvent System Selection: Start with a binary solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute the compounds.

  • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between your product and impurities.

  • Sample Loading: The crude sample should be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent for loading onto the column.[9]

Q5: When should I consider using preparative HPLC?

A5: Preparative HPLC is recommended when:

  • High purity (>99%) is required for applications such as reference standards or preclinical studies.[6]

  • Other methods like recrystallization or column chromatography fail to provide adequate separation.

  • Only small quantities of the crude material are available.

  • The impurities are structurally very similar to the target compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution Citation
No crystals form upon cooling. The solution is not supersaturated (too much solvent used).Reduce the solvent volume by evaporation and allow the solution to cool again.[8]
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.[3]
The solution is cooling too rapidly.Allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.[8]
Low recovery of the purified product. The compound is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals.[4]
Premature crystallization during hot filtration.Use a heated funnel or add a small excess of hot solvent before filtration.[4]
Column Chromatography Issues
Problem Possible Cause Solution Citation
Poor separation of the compound from impurities. Inappropriate solvent system.Optimize the solvent system using TLC to achieve a larger difference in Rf values. Consider using a different solvent combination.[5]
Column overloading.Use a larger column or reduce the amount of crude material loaded.[5]
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of the more polar solvent).[10]
The compound is very polar and strongly adsorbed to the silica gel.Consider using a more polar mobile phase, such as one containing methanol. For basic compounds, adding a small amount of triethylamine to the eluent can help.[10]
Streaking or tailing of bands. The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading.[9]
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.[9]
Preparative HPLC Issues
Problem Possible Cause Solution Citation
Poor peak shape (fronting or tailing). Column overload.Reduce the injection volume or the concentration of the sample.[7]
Inappropriate injection solvent.Dissolve the sample in the mobile phase or a weaker solvent.[7]
Fluctuating retention times. Inadequate column equilibration.Equilibrate the column with the initial mobile phase for a sufficient time before each injection.[7]
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.[7]
Low recovery of the purified compound. The compound is not eluting completely.Modify the gradient to include a stronger final solvent composition.[7]
Issues with the fraction collector.Check the settings of the fraction collector to ensure proper collection of the target peak.[6]

Experimental Protocols

Note: The following protocols are representative examples and may require optimization based on the specific impurity profile of your crude this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room and elevated temperatures. Identify a solvent or solvent pair that provides high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the target compound from its impurities. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Representative Column Chromatography Parameters:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1)
Loading 1g crude material per 20-40g silica gel
Detection TLC with UV visualization (254 nm)
Protocol 3: Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities. A common mobile phase consists of a gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[10][11]

  • Method Scale-Up: Scale up the analytical method to a preparative scale by adjusting the flow rate, injection volume, and gradient profile based on the dimensions of the preparative column.

  • Purification: Inject the crude sample dissolved in the mobile phase onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound.

  • Post-Purification: Combine the pure fractions and remove the solvents by rotary evaporation and/or lyophilization.

Representative Preparative HPLC Parameters:

ParameterValue
Column C18, 10 µm, 50 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration)

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product recrys_dissolve Dissolve in Minimal Hot Solvent recrys_start->recrys_dissolve recrys_filter Hot Filtration (optional) recrys_dissolve->recrys_filter recrys_cool Slow Cooling recrys_filter->recrys_cool recrys_isolate Vacuum Filtration recrys_cool->recrys_isolate recrys_wash Wash with Cold Solvent recrys_isolate->recrys_wash recrys_dry Dry Crystals recrys_wash->recrys_dry recrys_end Pure Product recrys_dry->recrys_end column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product col_load Dissolve and Load on Column col_start->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_analyze TLC Analysis col_collect->col_analyze col_combine Combine Pure Fractions col_analyze->col_combine col_evaporate Solvent Evaporation col_combine->col_evaporate col_end Pure Product col_evaporate->col_end prep_hplc_workflow cluster_hplc Preparative HPLC Workflow hplc_start Crude Product hplc_prepare Prepare Sample Solution hplc_start->hplc_prepare hplc_inject Inject onto Preparative Column hplc_prepare->hplc_inject hplc_separate Gradient Elution and Separation hplc_inject->hplc_separate hplc_collect Fraction Collection (UV or MS guided) hplc_separate->hplc_collect hplc_combine Combine Pure Fractions hplc_collect->hplc_combine hplc_remove Solvent Removal hplc_combine->hplc_remove hplc_end Pure Product hplc_remove->hplc_end

References

Technical Support Center: Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic aromatic substitution (SNAr) of a halo-pyrimidine, typically 2-chloropyrimidine, with 3-hydroxyphenylmethanol. The reaction proceeds by deprotonating the phenolic hydroxyl group of 3-hydroxyphenylmethanol with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the halide.

Q2: Will the benzylic alcohol in 3-hydroxyphenylmethanol interfere with the reaction?

Under the basic conditions of the Williamson ether synthesis, the phenolic hydroxyl group is significantly more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16-18).[1] Therefore, a carefully chosen base will selectively deprotonate the phenol, leading to the desired O-arylation at the phenolic position. Using a very strong base in large excess could potentially lead to the deprotonation and subsequent reaction of both hydroxyl groups, but this can be avoided with appropriate reaction conditions.

Q3: Which base is optimal for this synthesis?

The choice of base is critical for achieving a high yield and minimizing side reactions. A moderately strong base is generally preferred to ensure selective deprotonation of the phenolic hydroxyl group.

  • Potassium Carbonate (K₂CO₃): Often the base of choice for phenol alkylation as it is effective, affordable, and easy to handle.[2][3]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Stronger bases that can also be used, but may increase the likelihood of side reactions if not used carefully.[4]

  • Sodium Hydride (NaH): A very strong base that will irreversibly deprotonate the phenol. It requires strictly anhydrous conditions as it reacts violently with water.[5][6]

Q4: What is the best solvent for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the phenoxide, leaving a more reactive "naked" nucleophile, which can accelerate the reaction rate.[1]

  • N,N-Dimethylformamide (DMF): A common and effective solvent for this type of reaction.[7][8]

  • Dimethyl Sulfoxide (DMSO): Another excellent choice, being slightly more polar than DMF.[8]

  • Acetonitrile (ACN): Also a suitable polar aprotic solvent.[9]

Q5: What are the typical reaction temperature and duration?

The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. A general range is 50-100 °C.[1] The reaction time can vary from a few hours to overnight (8-24 hours), depending on the reactivity of the substrates and the chosen conditions. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inefficient Deprotonation: The base may be too weak or not used in sufficient quantity to deprotonate the phenol. 2. Low Reactivity of 2-Chloropyrimidine: The reaction may require more forcing conditions. 3. Presence of Water: Moisture in the reaction can quench the base, especially if using NaH.1. Optimize Base: Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH). Ensure at least one equivalent of base is used. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, especially when using moisture-sensitive bases like NaH.
Formation of Side Products 1. C-Alkylation: The phenoxide ion is an ambident nucleophile and can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired). 2. Dialkylation: Reaction at both the phenolic and benzylic hydroxyl groups. 3. Decomposition: Starting materials or product may be unstable at elevated temperatures for extended periods.1. Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[1] 2. Control Stoichiometry: Use a slight excess of 3-hydroxyphenylmethanol relative to 2-chloropyrimidine. Use a base that selectively deprotonates the phenol (e.g., K₂CO₃). 3. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
Difficult Product Purification 1. Removal of Unreacted Starting Materials: 3-hydroxyphenylmethanol can be polar and sometimes difficult to separate from the product. 2. Removal of Inorganic Salts: The base and the halide salt byproduct need to be effectively removed. 3. Presence of High-Boiling Solvent: DMF and DMSO have high boiling points and can be challenging to remove completely.1. Aqueous Workup: Perform an aqueous workup. The desired product should be soluble in an organic solvent like ethyl acetate, while unreacted 3-hydroxyphenylmethanol may have some water solubility. A dilute base wash can remove unreacted phenol. 2. Filtration and Washing: After the reaction, filter the mixture to remove solid inorganic salts and wash the filter cake with the reaction solvent. Follow with an aqueous workup. 3. Extraction and High Vacuum: After the initial workup, extract the product into a suitable organic solvent. Remove the solvent under reduced pressure. For complete removal of DMF or DMSO, a high vacuum may be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-hydroxyphenylmethanol

  • 2-chloropyrimidine

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyphenylmethanol (1.0 equivalent) and anhydrous DMF (5-10 mL per mmol of 3-hydroxyphenylmethanol).

  • Addition of Base: Add finely powdered, dry potassium carbonate (1.5 - 2.0 equivalents) to the solution.

  • Addition of Electrophile: Add 2-chloropyrimidine (1.0 - 1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of the synthesis. The data presented are illustrative and based on typical outcomes for Williamson ether syntheses of aryl ethers. Actual yields may vary.

Table 1: Effect of Base on Yield

BaseSolventTemperature (°C)Time (h)Typical Yield (%)
K₂CO₃DMF901275-85
NaOHDMF90870-80
NaHDMF80680-90
Cs₂CO₃DMF901085-95

Table 2: Effect of Solvent on Yield

SolventBaseTemperature (°C)Time (h)Typical Yield (%)
DMFK₂CO₃901275-85
DMSOK₂CO₃901280-90
AcetonitrileK₂CO₃Reflux1865-75
THFNaHReflux2460-70

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-hydroxyphenylmethanol 2-chloropyrimidine Base (e.g., K2CO3) Solvent (e.g., DMF) Mixing Combine reactants in flask Reactants->Mixing Heating Heat to 80-100 °C (8-24 h) Mixing->Heating Quench_Extract Quench with water Extract with Ethyl Acetate Heating->Quench_Extract Wash_Dry Wash with brine Dry over Na2SO4 Quench_Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or No Product Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Temp Is the reaction temperature adequate? Check_Base->Check_Temp Yes Solution_Base Use stronger base (NaOH, NaH) Ensure anhydrous conditions Check_Base->Solution_Base No Check_Time Has the reaction run for sufficient time? Check_Temp->Check_Time Yes Solution_Temp Increase temperature (e.g., to 100 °C) Check_Temp->Solution_Temp No Check_Side_Reactions Are there side products (e.g., C-alkylation)? Check_Time->Check_Side_Reactions Yes Solution_Time Increase reaction time Monitor by TLC/HPLC Check_Time->Solution_Time No Solution_Side_Reactions Optimize solvent (DMF/DMSO) Adjust stoichiometry Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: Troubleshooting guide for low yield in the synthesis.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Start 3-hydroxyphenylmethanol + Base (K₂CO₃) Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation SNAr Nucleophilic Aromatic Substitution + 2-chloropyrimidine Phenoxide->SNAr Nucleophilic Attack Product This compound SNAr->Product Chloride Displacement

Caption: Simplified reaction mechanism for the synthesis.

References

Common impurities in [3-(2-Pyrimidinyloxy)phenyl]methanol and their sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on potential impurities that may be encountered during the synthesis and handling of [3-(2-Pyrimidinyloxy)phenyl]methanol, along with troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: While a definitive list of impurities is highly dependent on the specific synthetic route employed, several common classes of impurities can be anticipated. These typically arise from unreacted starting materials, byproducts of the primary reaction, or degradation products. Based on common synthetic approaches to analogous compounds, potential impurities are summarized in the table below.

Q2: How can I identify the impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful tool for separating and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about unknown compounds. Gas Chromatography (GC) may also be suitable for volatile impurities.

Q3: What are the common sources of these impurities?

A3: The sources of impurities are directly linked to the synthetic pathway. For instance, in a typical synthesis involving a Williamson ether synthesis-type reaction followed by a reduction, impurities can stem from incomplete reactions at either step, side reactions such as over-reduction or rearrangement, or the quality of the starting materials and reagents used.

Q4: How can I minimize the formation of impurities during synthesis?

A4: To minimize impurity formation, it is crucial to optimize reaction conditions. This includes controlling the reaction temperature, carefully selecting the solvent and base, using high-purity starting materials, and ensuring the appropriate stoichiometry of reactants. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC can help determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Troubleshooting Guide

Issue: Unexpected peaks in HPLC analysis
  • Possible Cause 1: Unreacted Starting Materials. Incomplete reaction can lead to the presence of 3-hydroxybenzaldehyde and 2-chloropyrimidine (or a related pyrimidine derivative) in the final product.

  • Troubleshooting:

    • Confirm the identity of the peaks by comparing their retention times with authentic standards of the starting materials.

    • If starting materials are present, consider increasing the reaction time or temperature, or adjusting the stoichiometry of the reagents.

    • Optimize the purification process (e.g., column chromatography, recrystallization) to effectively remove these materials.

  • Possible Cause 2: Intermediate Species. If the synthesis involves a two-step process (e.g., ether synthesis followed by reduction), the intermediate, 3-(2-Pyrimidinyloxy)benzaldehyde, may be present.

  • Troubleshooting:

    • Verify the presence of the intermediate by LC-MS analysis.

    • Ensure the reduction step goes to completion by using a sufficient amount of the reducing agent and allowing for adequate reaction time.

  • Possible Cause 3: Byproducts from Side Reactions. Over-reduction of the aldehyde can lead to the formation of 3-(2-Pyrimidinyloxy)toluene.

  • Troubleshooting:

    • Use a milder reducing agent or control the reaction temperature more carefully to prevent over-reduction.

    • Purify the product using chromatography to separate the desired alcohol from the toluene byproduct.

Potential Impurities and Their Sources

Impurity Name Chemical Structure Potential Source
3-HydroxybenzaldehydeC₇H₆O₂Unreacted starting material from the ether synthesis step.
2-ChloropyrimidineC₄H₃ClN₂Unreacted starting material from the ether synthesis step.
3-(2-Pyrimidinyloxy)benzaldehydeC₁₁H₈N₂O₂Incomplete reduction of the intermediate aldehyde.
3-(2-Pyrimidinyloxy)tolueneC₁₁H₁₀N₂OOver-reduction of the aldehyde functional group.
Pyrimidin-2-olC₄H₄N₂OHydrolysis of 2-chloropyrimidine or the product.

Experimental Protocols

A generalized experimental workflow for the identification and quantification of impurities in a sample of this compound is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_reporting Data Reporting sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC Analysis (C18 column, gradient elution) filter->hplc lcms LC-MS Analysis (for mass identification) hplc->lcms If unknown peaks are detected quant Quantification (using a reference standard) hplc->quant nmr NMR Spectroscopy (for structural elucidation of unknown impurities) lcms->nmr For detailed structure report Generate Impurity Profile Report quant->report

Caption: A generalized workflow for the analysis of impurities in this compound.

Potential Synthetic Pathway and Impurity Formation

The following diagram illustrates a plausible two-step synthesis of this compound and indicates where common impurities may arise.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction sm1 3-Hydroxybenzaldehyde intermediate 3-(2-Pyrimidinyloxy)benzaldehyde sm1->intermediate + Base (e.g., K2CO3) + Solvent (e.g., DMF) sm2 2-Chloropyrimidine sm2->intermediate + Base (e.g., K2CO3) + Solvent (e.g., DMF) impurity1 Unreacted 3-Hydroxybenzaldehyde impurity2 Unreacted 2-Chloropyrimidine product This compound intermediate->product + Reducing Agent (e.g., NaBH4) impurity3 Incomplete Reduction: 3-(2-Pyrimidinyloxy)benzaldehyde impurity4 Over-reduction: 3-(2-Pyrimidinyloxy)toluene

Caption: A potential synthetic route and points of impurity formation.

Preventing degradation of [3-(2-Pyrimidinyloxy)phenyl]methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3-(2-Pyrimidinyloxy)phenyl]methanol. The information provided is designed to help prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during a reaction?

A1: The two primary points of instability in this compound are the benzylic alcohol and the pyrimidinyl ether linkage. The main degradation pathways are:

  • Oxidation of the benzylic alcohol: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. This is a common side reaction when using oxidizing agents or under aerobic conditions at elevated temperatures.

  • Acid-catalyzed cleavage of the pyrimidinyl ether: While aryl ethers are generally stable, the ether linkage can be cleaved under strong acidic conditions, leading to the formation of 3-hydroxyphenyl)methanol and a 2-substituted pyrimidine derivative.

Q2: I am observing the formation of an aldehyde impurity in my reaction. How can I prevent this?

A2: The formation of a benzaldehyde derivative is a common issue arising from the oxidation of the benzylic alcohol. To minimize this, consider the following strategies:

  • Protect the alcohol: The most effective way to prevent oxidation is to protect the hydroxymethyl group. Common protecting groups for benzyl alcohols that are stable under a variety of reaction conditions include silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers (Bn).

  • Control the atmosphere: If the reaction chemistry allows, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

  • Use mild oxidizing agents (if oxidation is the intended next step): If you are intentionally oxidizing the alcohol, choose a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid.

Q3: My reaction is performed under acidic conditions, and I am seeing a low yield of my desired product. Could the starting material be degrading?

A3: Yes, under strong acidic conditions, the pyrimidinyl ether linkage can be susceptible to cleavage. To address this:

  • pH control: If possible, buffer the reaction mixture to maintain a less acidic pH.

  • Protecting groups: Protecting the benzylic alcohol can sometimes indirectly influence the stability of the ether linkage.

  • Reaction temperature and time: Minimize the reaction time and use the lowest effective temperature to reduce the extent of acid-catalyzed degradation.

Troubleshooting Guides

Issue 1: Unexpected Aldehyde or Carboxylic Acid Formation

Symptoms:

  • Appearance of new spots on TLC corresponding to more polar (carboxylic acid) or less polar (aldehyde) byproducts.

  • NMR or LC-MS analysis confirms the presence of aldehyde or carboxylic acid derivatives of your starting material.

Possible Causes and Solutions:

CauseSolution
Oxidation by atmospheric oxygen Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas solvents before use.
Presence of oxidizing reagents or impurities Purify all reagents and solvents. If an oxidizing agent is part of the reaction, consider using a milder, more selective reagent.
High reaction temperature Lower the reaction temperature. Monitor the reaction progress closely to avoid prolonged heating.
Inherent instability of the alcohol Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn) prior to the reaction. This is the most robust solution for preventing oxidation.
Issue 2: Cleavage of the Pyrimidinyl Ether Linkage

Symptoms:

  • Formation of 3-(hydroxymethyl)phenol as a byproduct, detectable by LC-MS or GC-MS.

  • Reduced yield of the desired product in reactions carried out under acidic conditions.

Possible Causes and Solutions:

CauseSolution
Strongly acidic conditions If the reaction tolerates it, use a weaker acid or buffer the reaction mixture to a higher pH. Consider using a non-protic acid catalyst.
Prolonged reaction time at elevated temperature Optimize the reaction to proceed at a lower temperature or for a shorter duration. Monitor the reaction closely to stop it as soon as the starting material is consumed.
Lewis acid catalysis Some Lewis acids can promote ether cleavage. Screen different Lewis acids to find one that is effective for the desired transformation without causing degradation.

Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

Objective: To protect the benzylic alcohol of this compound to prevent its oxidation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the TBDMS-protected product.

Visualizations

degradation_pathways A This compound B [3-(2-Pyrimidinyloxy)phenyl]carbaldehyde A->B Oxidation D 3-(Hydroxymethyl)phenol A->D Acidic Cleavage E 2-Substituted Pyrimidine A->E Acidic Cleavage C [3-(2-Pyrimidinyloxy)phenyl]carboxylic acid B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_issue Troubleshooting Degradation cluster_oxidation Oxidation Pathway cluster_cleavage Cleavage Pathway A Reaction with this compound B Analyze Reaction Mixture (TLC, LC-MS, NMR) A->B C Degradation Observed? B->C D Proceed with Desired Reaction C->D No E Aldehyde/Carboxylic Acid Detected C->E Yes (Oxidation) H Phenol Byproduct Detected C->H Yes (Cleavage) F Protect Hydroxymethyl Group (e.g., TBDMS) E->F G Use Inert Atmosphere E->G F->A G->A I Modify Acidic Conditions (Buffer, Weaker Acid) H->I J Optimize Temperature and Time H->J I->A J->A

Caption: Troubleshooting workflow for degradation of this compound.

Optimizing reaction conditions for [3-(2-Pyrimidinyloxy)phenyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Incomplete Deprotonation: The reaction, particularly a Williamson-type synthesis, requires the quantitative formation of the phenoxide from 3-hydroxybenzyl alcohol.

    • Solution: Ensure your base is strong enough (e.g., NaH, KH) and used in a slight excess (1.1-1.2 equivalents).[1] Ensure all reagents and solvents are anhydrous, as water will consume the base and quench the phenoxide.[2]

  • Reaction Temperature: The optimal temperature is a balance between reaction rate and side product formation.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C).[3] For more robust Ullmann-type couplings, higher temperatures may be necessary, although modern catalysts can lower this requirement.[4][5] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.

  • Purity of Reagents: Impurities in starting materials can inhibit the reaction.

    • Solution: Use high-purity 3-hydroxybenzyl alcohol and 2-chloropyrimidine. Ensure the solvent is of an appropriate grade and dry.

  • Catalyst Inactivity (for Ullmann-type reactions): The copper catalyst may be oxidized or improperly activated.

    • Solution: Use a reliable source of a Cu(I) catalyst (e.g., CuI). Some reactions benefit from ligands like phenanthroline to stabilize the catalyst and improve solubility.[4]

Q2: My TLC analysis shows multiple spots in addition to my product. What are these side products?

A2: The presence of multiple spots indicates side reactions or unconsumed starting materials. Common possibilities include:

  • Unreacted Starting Materials: The most common spots are often your starting 3-hydroxybenzyl alcohol and 2-chloropyrimidine.

  • Benzylic Etherification: The benzylic alcohol on your starting material, 3-hydroxybenzyl alcohol, could be deprotonated and react with 2-chloropyrimidine, leading to an undesired isomer. While less likely due to the higher acidity of the phenol, it can occur with strong bases or high temperatures.

  • Bis-substitution: If a dihalopyrimidine is used, or under harsh conditions, reaction at other positions on the pyrimidine ring could occur.

  • Elimination Products: While less common for aryl halides, if using a secondary or tertiary alkyl halide in a general Williamson synthesis, E2 elimination can compete with the desired SN2 substitution.[6]

Q3: I am struggling to purify the final product. What are the best methods?

A3: Purifying polar compounds containing a pyrimidine ring can be challenging due to their high polarity and potential for hydrogen bonding.[7]

  • Column Chromatography: This is the most common method.

    • Recommendation: Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. A slow, shallow gradient is often key to separating closely related isomers or impurities.[8]

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step.

    • Recommendation: Try dissolving the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol, or methanol) and allowing it to cool slowly.[7][8] Washing the resulting crystals with a small amount of cold solvent can remove residual impurities.[7]

  • High-Performance Liquid Chromatography (HPLC):

    • Recommendation: For highly polar compounds that are difficult to retain on standard reverse-phase columns (like C18), consider Hydrophilic Interaction Liquid Chromatography (HILIC).[7] HILIC uses a polar stationary phase and is well-suited for purifying polar pyrimidine derivatives.[7]

Data Presentation: Reaction Condition Optimization

The synthesis of this compound can be approached via two primary methods. The following table summarizes typical starting conditions for optimization.

ParameterMethod A: Williamson-Type SynthesisMethod B: Ullmann-Type Condensation
Pyrimidine Source 2-Chloropyrimidine2-Bromopyrimidine or 2-Iodopyrimidine
Phenol Source 3-Hydroxybenzyl alcohol3-Hydroxybenzyl alcohol
Base NaH, KH, K₂CO₃ (1.1 - 1.5 equiv.)Cs₂CO₃, K₃PO₄, KOH (2.0 equiv.)
Catalyst NoneCuI (5-10 mol%), optionally with a ligand (e.g., L-proline, phenanthroline)
Solvent Anhydrous DMF, DMSO, THFAnhydrous DMF, NMP, Dioxane
Temperature 25 °C to 80 °C100 °C to 140 °C
Typical Yield Moderate to GoodGood to Excellent
Key Advantage Simpler, catalyst-free procedure.Broader substrate scope, often higher yields.

Experimental Protocols

Method A: Williamson-Type Synthesis Protocol

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (dimethylformamide).

  • Deprotonation: Add 3-hydroxybenzyl alcohol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Addition: Add a solution of 2-chloropyrimidine (1.05 eq) in anhydrous DMF dropwise to the flask.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Method B: Ullmann-Type Condensation Protocol

  • Preparation: To a sealable reaction tube, add 3-hydroxybenzyl alcohol (1.0 eq), 2-bromopyrimidine (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF or NMP (N-Methyl-2-pyrrolidone).

  • Reaction: Seal the tube and heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and base.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Visualizations

G start Start: Reagents & Glassware prep 1. Prepare Anhydrous Reaction Setup (Inert Atmosphere) start->prep deprotonation 2. Deprotonation (3-Hydroxybenzyl alcohol + Base) prep->deprotonation addition 3. Add 2-Halopyrimidine deprotonation->addition reaction 4. Heat and Monitor Reaction (TLC Analysis) addition->reaction workup 5. Aqueous Workup & Quench reaction->workup extraction 6. Liquid-Liquid Extraction workup->extraction dry_conc 7. Dry & Concentrate Organic Phase extraction->dry_conc purify 8. Purify Crude Product (Column Chromatography) dry_conc->purify product Final Product: this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

G problem Problem: Low Product Yield cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Side Reactions problem->cause2 cause3 Cause: Product Loss During Workup/Purification problem->cause3 solution1a Solution: Check Base Strength/ Equivalents & Ensure Anhydrous Conditions cause1->solution1a solution1b Solution: Increase Temperature or Reaction Time (Monitor by TLC) cause1->solution1b solution1c Solution: Verify Reagent Purity cause1->solution1c solution2a Solution: Optimize Temperature to Minimize Side Products cause2->solution2a solution2b Solution: Ensure Correct Stoichiometry (Avoid Excess Base) cause2->solution2b solution3a Solution: Optimize Extraction Solvent and pH cause3->solution3a solution3b Solution: Refine Chromatography (e.g., use HILIC for polar product) cause3->solution3b

Caption: Troubleshooting guide for addressing low reaction yield.

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in the Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining a clean and interpretable Nuclear Magnetic Resonance (NMR) spectrum is crucial for verifying the structure and purity of a synthesized compound. This guide provides troubleshooting assistance for unexpected peaks observed in the ¹H NMR spectrum of [3-(2-Pyrimidinyloxy)phenyl]methanol.

Frequently Asked Questions (FAQs)

Q1: I see more peaks in my ¹H NMR spectrum than I expected for this compound. What are the common sources of these extra signals?

Unexpected peaks in your NMR spectrum can arise from several sources:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., DMSO, acetone, ethyl acetate) are a very common source of extraneous peaks.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of starting materials, namely 3-hydroxybenzyl alcohol and 2-chloropyrimidine.

  • Reaction Byproducts: Side reactions can lead to the formation of unexpected molecules.

  • Degradation of the Product: The target molecule may degrade during the reaction, workup, or storage.

  • Water: Moisture in the NMR solvent or sample will appear as a broad singlet.

  • Grease: Contamination from greased glassware joints can introduce broad, aliphatic signals.

Q2: How can I identify if the unexpected peaks are from residual solvents or water?

Consult a table of common NMR solvent impurities.[1][2] These tables list the characteristic chemical shifts of various solvents in different deuterated NMR solvents. Water typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and temperature. To confirm an exchangeable proton like water or an alcohol O-H, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.[3]

Q3: What are the expected ¹H NMR signals for this compound?

Q4: What are some potential side products in the synthesis of this compound and their likely NMR signals?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. Potential side reactions and byproducts include:

  • Oxidation of the alcohol: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, 3-(pyrimidin-2-yloxy)benzaldehyde, especially if the reaction is exposed to air or oxidizing agents. This would result in the disappearance of the benzylic CH₂ and alcohol OH signals and the appearance of a new aldehyde proton signal around 9-10 ppm.

  • Hydrolysis of the pyrimidinyl ether: The ether linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would regenerate 3-hydroxybenzyl alcohol and form 2-hydroxypyrimidine.[4]

  • C-Alkylation: While O-alkylation is generally favored for phenols, C-alkylation is a possible side reaction where the pyrimidine ring attaches directly to a carbon atom of the phenyl ring. This would result in a more complex aromatic region in the NMR spectrum.

Data Summary Table

The following table summarizes the predicted ¹H NMR chemical shifts for this compound and the chemical shifts of potential impurities. Note that shifts are approximate and can vary depending on the solvent and concentration.

Compound Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
This compound (Product) Pyrimidine H-4', H-6'~8.6Doublet
Phenyl H-2~7.5Singlet (broad)
Phenyl H-6~7.4Triplet
Phenyl H-4~7.2Doublet
Pyrimidine H-5'~7.1Triplet
Phenyl H-5~7.0Doublet
-CH₂OH~4.7Singlet
-CH₂OH Variable (e.g., ~5.3 in DMSO-d₆)Broad SingletExchanges with D₂O
3-Hydroxybenzyl alcohol (Starting Material) [2][5]Aromatic Protons6.6 - 7.2Multiplet
-CH₂OH~4.4Singlet
Phenolic OH ~9.3 (in DMSO-d₆)Broad SingletExchanges with D₂O
-CH₂OH ~5.1 (in DMSO-d₆)Broad SingletExchanges with D₂O
2-Chloropyrimidine (Starting Material) [1]H-4, H-6~8.8Doublet
H-5~7.4Triplet
3-(Pyrimidin-2-yloxy)benzaldehyde (Oxidation Product) Aldehyde H~10.0Singlet
Aromatic & Pyrimidine Protons7.2 - 8.8Multiplet
2-Hydroxypyrimidine (Hydrolysis Product) [6]H-4, H-6~8.2DoubletTautomerizes with pyrimidin-2(1H)-one
H-5~6.6Triplet
N-H / O-HVariableBroad SingletExchanges with D₂O
Water H₂OVariable (e.g., ~3.3 in DMSO-d₆, ~1.5 in CDCl₃)Broad SingletExchanges with D₂O
Common Solvents See standard solvent impurity tables[1][2]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for a Williamson ether synthesis to prepare the target compound.

Materials:

  • 3-Hydroxybenzyl alcohol

  • 2-Chloropyrimidine

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzyl alcohol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloropyrimidine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guides

Troubleshooting Workflow for Unexpected NMR Peaks

G Troubleshooting Unexpected NMR Peaks start Unexpected Peaks in ¹H NMR solvent_check Compare with solvent impurity tables. Perform D₂O shake. start->solvent_check is_solvent Is it a solvent or water peak? solvent_check->is_solvent solvent_identified Peak Identified. Dry sample/use fresh solvent. is_solvent->solvent_identified Yes not_solvent No is_solvent->not_solvent starting_material_check Compare with NMR of starting materials: 3-hydroxybenzyl alcohol & 2-chloropyrimidine. not_solvent->starting_material_check is_sm Is it a starting material? starting_material_check->is_sm sm_identified Peak Identified. Optimize reaction conditions (time, temperature, stoichiometry). is_sm->sm_identified Yes not_sm No is_sm->not_sm side_product_check Consider potential side products: - Oxidation (aldehyde peak ~10 ppm) - Hydrolysis (2-hydroxypyrimidine) - C-alkylation (complex aromatics) not_sm->side_product_check is_sp Does it match a likely side product? side_product_check->is_sp sp_identified Peak Identified. Modify reaction/workup conditions to minimize side reactions. is_sp->sp_identified Yes not_sp No is_sp->not_sp further_analysis Further analysis required: - 2D NMR (COSY, HSQC, HMBC) - LC-MS to determine mass not_sp->further_analysis

Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.

Potential Side Reactions in the Synthesis of this compound

G Potential Side Reactions cluster_starting_materials Starting Materials cluster_reactions Reactions cluster_products Products 3-hydroxybenzyl alcohol 3-hydroxybenzyl alcohol williamson Williamson Ether Synthesis (O-Alkylation) 3-hydroxybenzyl alcohol->williamson c_alkylation C-Alkylation 3-hydroxybenzyl alcohol->c_alkylation 2-chloropyrimidine 2-chloropyrimidine 2-chloropyrimidine->williamson 2-chloropyrimidine->c_alkylation product This compound (Desired Product) williamson->product oxidation Oxidation aldehyde 3-(Pyrimidin-2-yloxy)benzaldehyde oxidation->aldehyde hydrolysis Hydrolysis hydrolysis->3-hydroxybenzyl alcohol hydroxypyrimidine 2-Hydroxypyrimidine hydrolysis->hydroxypyrimidine c_alkyl_product C-Alkylated Isomer c_alkylation->c_alkyl_product product->oxidation product->hydrolysis

Caption: Potential reaction pathways leading to the desired product and common impurities.

References

Removal of starting materials from [3-(2-Pyrimidinyloxy)phenyl]methanol product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of [3-(2-Pyrimidinyloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of starting materials and byproducts from your final product. The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, is commonly achieved via a Williamson ether synthesis. This reaction, while robust, can present purification challenges. This guide offers a structured, question-and-answer approach to navigate these common hurdles.

Understanding the Chemistry: The Williamson Ether Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxyphenylmethanol with 2-chloropyrimidine in the presence of a base.[1][2] This is a classic SN2 reaction where the alkoxide, generated from 3-hydroxyphenylmethanol, acts as a nucleophile, attacking the electron-deficient carbon on the pyrimidine ring and displacing the chloride.[2][3]

Typical Reaction Scheme:

  • Reactants: 3-Hydroxyphenylmethanol, 2-Chloropyrimidine

  • Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH) are commonly used.[1]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often employed.[1]

The primary impurities to be removed are unreacted starting materials (3-hydroxyphenylmethanol and 2-chloropyrimidine) and potential side products.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My initial workup with liquid-liquid extraction isn't removing all the unreacted 3-hydroxyphenylmethanol. What can I do?

Answer: This is a common issue as both the product and the starting material, 3-hydroxyphenylmethanol, are polar aromatic alcohols, leading to similar solubility profiles. Here’s a systematic approach to improve your liquid-liquid extraction (LLE) protocol.

Core Principle: The key is to exploit the phenolic hydroxyl group of 3-hydroxyphenylmethanol, which is acidic and can be deprotonated to form a water-soluble salt.

Troubleshooting Steps:

  • Basic Wash: After the initial reaction quench, perform a series of extractions with a dilute aqueous base solution, such as 5% sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will convert the acidic 3-hydroxyphenylmethanol into its corresponding phenoxide salt, which is highly soluble in the aqueous phase and will be partitioned away from your organic layer containing the desired product.[4]

  • Solvent Selection: Ensure you are using an appropriate organic solvent for your extraction. Dichloromethane (DCM) or ethyl acetate are good choices. Avoid alcohols as they are miscible with water.[5]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is a more efficient method for removing the impurity.[4][6]

  • Brine Wash: After the basic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic phase and can aid in breaking up emulsions.[5]

Detailed Protocol: Enhanced Liquid-Liquid Extraction

  • Quench the reaction mixture with water and transfer it to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate).

  • Add a 5% aqueous NaOH solution, shake the funnel vigorously, and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 5% NaOH solution two more times.

  • Wash the organic layer with water to remove any residual base.

  • Finally, wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Diagram: Liquid-Liquid Extraction Workflow

LLE_Workflow A Reaction Mixture in Organic Solvent B Add 5% NaOH (aq) (x3) A->B C Separate Layers B->C D Aqueous Layer (contains deprotonated 3-hydroxyphenylmethanol) C->D Discard E Organic Layer (contains product and 2-chloropyrimidine) C->E F Wash with Water E->F G Wash with Brine F->G H Dry and Concentrate G->H I Crude Product H->I

Caption: Workflow for basic liquid-liquid extraction.

Q2: I've removed the 3-hydroxyphenylmethanol, but now I'm struggling to separate my product from unreacted 2-chloropyrimidine using column chromatography. What are the best conditions?

Answer: Separating the product from the less polar starting material, 2-chloropyrimidine, via column chromatography requires careful selection of the stationary and mobile phases. 2-Chloropyrimidine is a solid that is soluble in organic solvents and only slightly soluble in water.[7][8]

Troubleshooting and Optimization:

  • Stationary Phase: Standard silica gel is a good starting point. The polar hydroxyl group of your product will interact more strongly with the silica than the less polar 2-chloropyrimidine.

  • Mobile Phase (Eluent): A gradient elution is highly recommended. Start with a less polar solvent system and gradually increase the polarity.[9][10]

    • Initial Solvent System: Begin with a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2). This will elute the non-polar 2-chloropyrimidine first.

    • Gradient Increase: Gradually increase the proportion of ethyl acetate (e.g., to 7:3, 1:1) to elute your more polar product, this compound.

    • Adding a Polar Modifier: If the product is still not eluting cleanly, a small percentage of methanol (1-5%) can be added to the ethyl acetate to significantly increase the mobile phase polarity.[11]

Detailed Protocol: Gradient Column Chromatography

  • Column Packing: Pack a glass column with silica gel in your initial, less polar solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions. 2-Chloropyrimidine should elute in the early fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Once the 2-chloropyrimidine has been eluted, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Your product, this compound, will elute as a more retained spot on the TLC.

  • Fraction Analysis: Combine the pure fractions containing your product and evaporate the solvent.

Data Presentation: Eluent System Comparison

Eluent System (Hexane:Ethyl Acetate)Compound Elution OrderSeparation Efficiency
9:11. 2-ChloropyrimidineGood for initial separation of non-polar impurities.
7:32. This compoundMay be sufficient to elute the product.
1:1Good for ensuring complete elution of the product.
1:1 with 2% MethanolUse if the product is strongly retained on the silica.

Diagram: Column Chromatography Separation

Column_Chromatography cluster_0 Column Elution Profile Fraction Number Fraction Number 2-Chloropyrimidine Fraction Number->2-Chloropyrimidine Low Polarity Eluent Product Fraction Number->Product Increasing Polarity Eluent Compound Concentration Compound Concentration

Caption: Elution profile for column chromatography.

Q3: My final product after chromatography is an oil, but I know it should be a solid. How can I induce crystallization?

Answer: Obtaining an oil after purification is common, especially if trace amounts of solvent or minor impurities are present. Recrystallization is the ideal technique to obtain a pure, crystalline solid.[12][13]

Core Principle: Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound's solubility decreases as the temperature drops, leading to the formation of pure crystals, while impurities remain in the mother liquor.[14][15]

Troubleshooting Crystallization:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.

    • Good Single Solvents to Try: Isopropanol, ethanol, or a mixture of ethyl acetate and hexane.

    • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before cooling. A common combination is ethanol/water.[15]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of the pure product to the solution.

    • Cooling: Place the flask in an ice bath to further decrease the solubility.

Detailed Protocol: Recrystallization from Ethanol/Water

  • Dissolve the oily product in a minimal amount of hot ethanol.

  • While the solution is hot, add water dropwise until it becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Summary of Purification Techniques

TechniquePurposeKey Considerations
Liquid-Liquid Extraction Removal of water-soluble impurities and unreacted 3-hydroxyphenylmethanol.Use of a basic aqueous phase to deprotonate the phenolic starting material.[4]
Column Chromatography Separation of the product from less polar impurities like 2-chloropyrimidine.Gradient elution with increasing solvent polarity is most effective.[9]
Recrystallization Final purification to obtain a crystalline solid and remove trace impurities.Proper solvent selection is crucial for good recovery and purity.[12][14]

References

[3-(2-Pyrimidinyloxy)phenyl]methanol stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [3-(2-Pyrimidinyloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in acidic and basic media. By understanding the underlying chemical principles, you can proactively address degradation issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concern for this compound in aqueous solutions is the hydrolytic cleavage of the ether linkage connecting the phenyl and pyrimidine rings. This diaryl ether linkage is susceptible to degradation under both acidic and basic conditions, although the mechanisms of degradation will differ. The benzylic alcohol functional group is generally stable to hydrolysis but could be susceptible to oxidation under specific conditions, which is outside the primary scope of this guide.

Q2: What is the likely degradation pathway in acidic media?

In acidic media, the degradation is likely initiated by the protonation of one of the nitrogen atoms in the pyrimidine ring. This protonation makes the pyrimidine ring more electron-deficient and a better leaving group. Subsequently, a nucleophile, such as water, can attack the carbon atom of the ether linkage, leading to cleavage. The most common reaction for ethers in the presence of a strong acid is cleavage of the C-O bond. The general mechanism involves protonation of the ether oxygen to form a good leaving group.

The proposed degradation products are 3-(hydroxymethyl)phenol and 2-hydroxypyrimidine.

Troubleshooting Guide: Acid-Mediated Degradation

Issue: My compound is degrading in an acidic formulation or during an acid-catalyzed reaction.

Root Cause Analysis:

Acid-catalyzed hydrolysis is a common degradation pathway for ethers. The rate of degradation will depend on the pH, temperature, and the specific acid used.

Troubleshooting Steps:

  • pH Adjustment: If possible, increase the pH of your solution to a less acidic range. The stability of the compound is expected to increase as the concentration of H+ ions decreases.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Hydrolytic reactions are typically accelerated at higher temperatures.

  • Choice of Acid: If a specific acid is required, consider using a weaker acid or a buffered system to maintain a constant and less aggressive pH.

  • Solvent System: For compounds with low aqueous solubility, the use of organic co-solvents may be necessary. However, the choice of solvent is critical as it can influence the degradation kinetics. It is advisable to use aprotic solvents if the presence of water is promoting degradation.

Experimental Protocol: Assessing Acidic Stability (Forced Degradation)

This protocol outlines a forced degradation study to determine the stability of this compound in acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH) for neutralization

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To a series of vials, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Repeat the above step using 1 M HCl.

    • Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Incubation: Incubate the vials at room temperature and at an elevated temperature (e.g., 50-60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization: At each time point, withdraw an aliquot from each vial and neutralize it with an equivalent amount of NaOH.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Q3: What is the likely degradation pathway in basic media?

In basic media, the pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions. The attack is likely to occur at the 2-position of the pyrimidine ring, which is activated by the two nitrogen atoms. This leads to the cleavage of the C-O ether bond, forming 3-(hydroxymethyl)phenol and 2-hydroxypyrimidine. Alkaline hydrolysis of substituted pyrimidines is a known reaction.

Troubleshooting Guide: Base-Mediated Degradation

Issue: My compound shows instability in a basic formulation or during a base-catalyzed reaction.

Root Cause Analysis:

Base-catalyzed hydrolysis, or nucleophilic aromatic substitution, is the likely cause of degradation. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles like hydroxide ions.

Troubleshooting Steps:

  • pH Control: Lower the pH of your solution to a neutral or slightly acidic range if your experimental conditions permit.

  • Temperature Reduction: As with acidic hydrolysis, basic hydrolysis is also temperature-dependent. Conducting experiments at lower temperatures can significantly reduce the degradation rate.

  • Alternative Bases: If a base is necessary, consider using a non-nucleophilic organic base instead of strong hydroxide bases.

  • Protecting Groups: In a synthetic context, if the benzylic alcohol is not the reactive site of interest, consider protecting it to prevent potential side reactions, although the primary instability lies at the ether linkage.

Experimental Protocol: Assessing Basic Stability (Forced Degradation)

This protocol is designed to evaluate the stability of this compound under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric acid (HCl) for neutralization

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL in a series of vials.

    • Repeat with 1 M NaOH.

    • Prepare a control sample in a 50:50 acetonitrile/water mixture.

  • Incubation: Incubate the vials at room temperature and at an elevated temperature (e.g., 50-60 °C) for specified time intervals.

  • Neutralization: After each incubation period, take an aliquot and neutralize it with an equivalent amount of HCl.

  • Analysis: Use a validated stability-indicating HPLC method to analyze the samples for the parent compound and any degradation products.

Data Presentation

The results from the forced degradation studies should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTemperature (°C)Time (h)% DegradationMajor Degradation Products
0.1 M HCl2524
0.1 M HCl6024
1 M HCl2524
1 M HCl6024
0.1 M NaOH2524
0.1 M NaOH6024
1 M NaOH2524
1 M NaOH6024

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound in acidic and basic media.

Acidic_Degradation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Compound This compound Protonated_Compound Protonated Intermediate Compound->Protonated_Compound + H+ H_plus H+ Phenol 3-(Hydroxymethyl)phenol Protonated_Compound->Phenol + H2O (Cleavage) Pyrimidine 2-Hydroxypyrimidine Protonated_Compound->Pyrimidine + H2O (Cleavage)

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Basic_Degradation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Compound This compound Meisenheimer_Complex Meisenheimer-like Complex Compound->Meisenheimer_Complex + OH- OH_minus OH- Phenol 3-(Hydroxymethyl)phenol Meisenheimer_Complex->Phenol (Cleavage) Pyrimidine 2-Hydroxypyrimidine Meisenheimer_Complex->Pyrimidine (Cleavage)

Caption: Proposed Base-Catalyzed Degradation Pathway.

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Key considerations for method development:

  • Column Chemistry: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

  • Detection Wavelength: The detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The analytical method must be validated to demonstrate that it is stability-indicating, meaning it can accurately quantify the parent compound in the presence of its degradation products and any other potential impurities.

Technical Support Center: Synthesis of Substituted Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of substituted pyrimidines?

A1: Researchers often face several challenges in pyrimidine synthesis, including:

  • Low reaction yields: This can be due to a variety of factors such as suboptimal reaction conditions, catalyst inefficiency, or reactant impurity.[1][2]

  • Side reactions: The formation of unwanted byproducts can complicate purification and reduce the yield of the desired pyrimidine.[2] Common side reactions include the formation of Hantzsch-type dihydropyridines in the Biginelli reaction.[2]

  • Purification difficulties: Separating the desired pyrimidine from starting materials, reagents, and byproducts can be challenging, especially if they have similar physical properties.[3]

  • Regioselectivity issues: In cases where multiple isomers can be formed, controlling the regioselectivity of the reaction is a significant challenge.[4]

  • Harsh reaction conditions: Some traditional methods require high temperatures or strongly acidic or basic conditions, which may not be suitable for sensitive functional groups.[2]

Q2: Which are the most common synthetic routes for obtaining substituted pyrimidines?

A2: Several methods are widely used for the synthesis of substituted pyrimidines. Some of the most prominent include:

  • Biginelli Reaction: A one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[1][5]

  • Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[6][7]

  • Iridium-Catalyzed Multicomponent Synthesis: A modern and sustainable approach for pyrimidine synthesis.[5]

  • Microwave-Assisted Synthesis: A rapid method that can significantly reduce reaction times.[5]

Q3: How can I improve the yield of my pyrimidine synthesis reaction?

A3: To improve the yield, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your catalyst is active and, if reusable, properly regenerated. For acid catalysts, verify the concentration is appropriate.[8]

  • Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[8]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rate. Experiment with different solvents or consider solvent-free conditions.[1]

  • Purity of Reactants: Use high-purity starting materials to avoid side reactions caused by impurities.[1]

  • Reactant Stoichiometry: While starting with stoichiometric amounts is recommended, systematically varying the reactant ratios can sometimes improve yields.[9]

  • Inert Atmosphere: If your reactants or intermediates are sensitive to moisture or air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

Troubleshooting Guides

Issue 1: Low Yield in the Biginelli Reaction

Symptoms:

  • Low conversion of starting materials to the desired dihydropyrimidinone (DHPM).[1]

  • Significant amounts of unreacted aldehyde and/or β-ketoester observed by TLC or HPLC.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Catalyst Screen different Lewis or Brønsted acid catalysts and optimize the concentration for your specific substrates.[1]
Suboptimal Reaction Conditions Systematically vary the reaction temperature and time. Monitor progress by TLC to find the optimal balance that maximizes product formation without causing degradation.[1]
Poor Solvent Choice Experiment with different polar solvents like ethanol or acetonitrile, or consider running the reaction under solvent-free conditions.[1]
Impure Reagents Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity.[1]
Issue 2: Formation of a Yellow, Fluorescent Byproduct in the Biginelli Reaction

Symptom:

  • The presence of a yellow, highly fluorescent spot on the TLC plate, often identified as a Hantzsch-type 1,4-dihydropyridine (DHP).[2]

Cause:

  • This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[2]

Solutions:

ParameterRecommended Action
Reaction Temperature Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[8]
Catalyst Choice The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[8]
Order of Addition Adding the urea last may in some cases help to minimize its decomposition into ammonia.[8]
Issue 3: Difficulty in Purifying the Crude Product

Symptom:

  • The crude product is a complex mixture, and the desired pyrimidine derivative is difficult to isolate.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of N-acylurea byproducts These can form from a competing reaction between the β-ketoester and urea. Recrystallization is often an effective method for their removal.[2]
Insoluble byproducts If an unexpected precipitate forms, it could be due to the polymerization of the aldehyde or an insoluble intermediate. Try using a milder catalyst, adding the aldehyde slowly, or switching to a solvent with higher solubilizing power.[1]
Similar Polarity of Product and Impurities If separation by column chromatography is difficult, experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or recrystallization.[3]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of pyrimidine synthesis.

Table 1: Effect of Catalyst on the Biginelli Reaction

CatalystTime (min)Yield (%)
No Catalyst12045
FeCl₃6092
ZnCl₂7588
La(OTf)₃9085
Data is illustrative and compiled from various sources for a model Biginelli reaction.

Table 2: Effect of Solvent on the Biginelli Reaction

SolventTime (h)Yield (%)
Ethanol578
Acetonitrile485
Dichloromethane665
Solvent-free295
Data is illustrative and compiled from various sources for a model Biginelli reaction.

Table 3: Comparison of Different Pyrimidine Synthesis Methodologies [5]

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction[1]
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., 0.1 mmol of a Lewis acid).

  • Solvent (Optional): If not running solvent-free, add the appropriate solvent (e.g., 10 mL of ethanol).

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) with stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent. If no precipitate forms, evaporate the solvent under reduced pressure and proceed with purification.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Flash Column Chromatography[3]
  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine and good separation from impurities. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure to achieve a fast flow rate.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure check_catalyst Evaluate Catalyst Activity check_purity->check_catalyst Purity OK check_catalyst->start Catalyst Inactive optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst Active check_solvent Investigate Solvent Effects optimize_conditions->check_solvent No Improvement purification Purification optimize_conditions->purification Yield Improved check_solvent->start No Improvement check_solvent->purification Yield Improved

Caption: A troubleshooting workflow for addressing low yields in pyrimidine synthesis.

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) reactants Aldehyde + β-Ketoester + Urea biginelli_intermediate Aza-Diels-Alder Intermediate reactants->biginelli_intermediate ammonia Urea decomposition to NH3 (High Temp) reactants->ammonia dihydropyrimidinone Dihydropyrimidinone (Desired Product) biginelli_intermediate->dihydropyrimidinone hantzsch_intermediate 1,5-Diketone Intermediate ammonia->hantzsch_intermediate dihydropyridine Dihydropyridine (Byproduct) hantzsch_intermediate->dihydropyridine

Caption: Competing reaction pathways in the Biginelli synthesis.

Experimental_Workflow start Reaction Setup reagent_addition Reagent Addition start->reagent_addition reaction_monitoring Reaction Monitoring (TLC/HPLC) reagent_addition->reaction_monitoring reaction_monitoring->reaction_monitoring Incomplete workup Work-up and Isolation reaction_monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Substituted Pyrimidine characterization->final_product

Caption: A general experimental workflow for the synthesis of substituted pyrimidines.

References

Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Coupling for Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate common side reactions encountered during palladium-catalyzed cross-coupling reactions. Our focus is on providing practical, actionable solutions grounded in mechanistic understanding to enhance the yield, purity, and reproducibility of your syntheses.

Introduction: The Challenge of Unwanted Pathways

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. However, the elegance of these transformations is often complicated by the emergence of undesired side reactions. These competing pathways not only consume valuable starting materials and reduce the yield of the target molecule but also introduce impurities that can be challenging and costly to remove, a critical consideration in pharmaceutical development.

This guide is structured to help you diagnose and resolve these common issues by understanding their mechanistic origins. We will explore the root causes of prevalent side reactions such as homocoupling, β-hydride elimination, dehalogenation, and protodeboronation, and provide systematic approaches to their minimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common side reactions. Each subsection provides a detailed explanation of the side reaction, followed by a troubleshooting guide in a question-and-answer format.

Homocoupling: The Unwanted Dimer

Homocoupling results in the formation of a symmetrical dimer of one of the coupling partners (e.g., Ar-Ar from Ar-X or R-B(OH)₂). This is a particularly common issue in Suzuki-Miyaura and Stille couplings.

Q1: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What are the primary causes?

A1: Homocoupling of boronic acids is often initiated by the presence of oxygen and/or Pd(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[1][2] Additionally, if a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can also lead to homocoupling.[3] The mechanism is believed to involve a palladium peroxo complex in the presence of oxygen.[4]

Troubleshooting Strategies for Boronic Acid Homocoupling:

Parameter Recommendation & Rationale
Atmosphere Rigorous Degassing: Employing techniques like freeze-pump-thaw cycles (at least three) for the solvent is more effective than just sparging with an inert gas. This minimizes residual oxygen, a key culprit in homocoupling.[2]
Palladium Source Use a Pd(0) Precatalyst: Switching from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) can significantly reduce homocoupling as it bypasses the need for in-situ reduction, which can be inefficient.[2][5]
Ligand Choice Bulky, Electron-Rich Ligands: Ligands such as SPhos can accelerate the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[6]
Base Selection Optimize Base Strength and Concentration: A very strong or highly concentrated base can sometimes promote side reactions. A screen of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify the optimal choice for your specific substrates.[2]
Boronic Acid Concentration Slow Addition: For particularly problematic substrates, the slow addition of the boronic acid via a syringe pump can maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
β-Hydride Elimination: A Competing Elimination Pathway

β-hydride elimination is a common side reaction when one of the coupling partners contains sp³-hybridized carbons with β-hydrogens. This is particularly problematic in Heck reactions and Suzuki or Negishi couplings involving alkyl halides or alkylboron reagents.

Q2: My Heck reaction is giving a low yield of the desired product, and I'm seeing isomerized starting alkene. Is this β-hydride elimination?

A2: Yes, the isomerization of the starting alkene is a classic indicator of β-hydride elimination. After the migratory insertion step, the resulting alkyl-palladium intermediate can undergo β-hydride elimination to form a palladium-hydride species and the isomerized alkene. This process is reversible and can compete with the desired product formation.[7]

Troubleshooting Strategies for β-Hydride Elimination:

Parameter Recommendation & Rationale
Ligand Choice Bulky Ligands: The use of bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) is the most effective strategy. The steric bulk around the palladium center prevents the alkyl-palladium intermediate from achieving the necessary syn-coplanar geometry for β-hydride elimination to occur.[7]
Base Selection Use of Stronger, Non-Coordinating Bases: In Heck reactions, switching from an amine base like triethylamine to an inorganic base such as Cs₂CO₃ or K₃PO₄ can sometimes suppress β-hydride elimination by altering the reaction kinetics.
Temperature Lower the Reaction Temperature: β-hydride elimination is often more prevalent at higher temperatures. If the desired reaction has a lower activation energy, reducing the temperature can favor product formation.
Additives Silver Salts: In some cases, the addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can act as a halide scavenger and promote the desired reductive elimination pathway over β-hydride elimination.[7]
Dehalogenation: Loss of a Handle

Dehalogenation is the replacement of the halogen on the electrophile with a hydrogen atom, leading to a reduced, non-coupled byproduct. This side reaction can be particularly troublesome with electron-rich aryl halides and highly active catalyst systems.

Q3: I am observing a significant amount of the dehalogenated arene in my Sonogashira coupling. What is the likely source of the hydride?

A3: The hydride source in dehalogenation can be varied. Common sources include the solvent (especially alcohols), the base (e.g., amines), or even trace water in the reaction mixture. The mechanism often involves the formation of a palladium-hydride species, which then undergoes reductive elimination with the aryl group to produce the dehalogenated byproduct.

Troubleshooting Strategies for Dehalogenation:

Parameter Recommendation & Rationale
Solvent Choice Avoid Alcoholic Solvents: If dehalogenation is a major issue, switch from alcoholic solvents to aprotic solvents like dioxane, toluene, or DMF.[6]
Base Selection Screen Different Bases: The choice of base can be critical. For example, in Sonogashira couplings, using a bulky amine base like diisopropylethylamine (DIPEA) can sometimes minimize side reactions.[8] In other couplings, a weaker inorganic base might be beneficial.
Ligand Selection Electron-Rich, Bulky Ligands: Similar to other side reactions, bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over the dehalogenation pathway.
Reaction Conditions Lower Temperature and Shorter Reaction Time: If the desired coupling is faster than the dehalogenation, minimizing the reaction time and temperature can help to reduce the formation of the dehalogenated byproduct.
Protodeboronation: Loss of the Boronic Acid

Protodeboronation is the cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond. This is a significant side reaction in Suzuki-Miyaura couplings, especially with heteroarylboronic acids and under aqueous basic conditions.[9][10][11]

Q4: My Suzuki-Miyaura coupling with a heteroarylboronic acid is giving low yields, and I suspect protodeboronation. How can I mitigate this?

A4: Heteroarylboronic acids are particularly susceptible to protodeboronation due to the electronic nature of the heteroaromatic ring. The presence of water and a base facilitates this undesired reaction.[9][10][12]

Troubleshooting Strategies for Protodeboronation:

Parameter Recommendation & Rationale
Boron Reagent Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly suppress protodeboronation.[12] MIDA boronates are particularly effective as they slowly release the boronic acid into the reaction mixture, keeping its concentration low.[10]
Reaction Conditions Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions is a very effective way to prevent protodeboronation, as water is the proton source.[1][9]
Base Selection Use a Weaker, Non-Nucleophilic Base: Strong bases can accelerate protodeboronation. Switching to a milder base like KF or CsF can be beneficial.[1][13]
Solvent System Minimize Water Content: If aqueous conditions are necessary, use the minimum amount of water required to dissolve the base and facilitate the reaction.
Additives Use of Trimethyl Borate: The addition of trimethyl borate has been shown to enhance reaction rates and suppress side reactions in challenging heteroaryl couplings under anhydrous conditions.[9]

Mechanistic Insights: Visualizing the Competing Pathways

A deeper understanding of the mechanistic pathways of both the desired reaction and the side reactions is crucial for effective troubleshooting. The following diagrams, rendered in DOT language, illustrate these concepts.

Catalytic_Cycle_and_Side_Reactions Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n (Oxidative Addition) Pd0->OA_complex + R-X TM_complex R-Pd(II)(R')L_n (Transmetalation) OA_complex->TM_complex + R'-M Beta_Hydride Alkene (isomerized) + HPd(II)X (β-Hydride Elimination) OA_complex->Beta_Hydride If R has β-H Dehalogenation R-H (Dehalogenation) OA_complex->Dehalogenation + [H⁻] source TM_complex->Pd0 Product R-R' (Product) TM_complex->Product Reductive Elimination Homocoupling R'-R' (Homocoupling) Protodeboronation R'-H (Protodeboronation) Boronic_acid R'-B(OH)₂ Boronic_acid->Homocoupling + O₂, Pd(II) Boronic_acid->Protodeboronation + H₂O, base

Caption: General catalytic cycle and common side reaction pathways.

Ligand_Effect_on_Beta_Hydride_Elimination cluster_0 Small Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., P(t-Bu)₃) Intermediate_small R-Pd(II)(L_small)₂ (Planar geometry accessible) Beta_Hydride_small β-Hydride Elimination (Favored) Intermediate_small->Beta_Hydride_small Intermediate_bulky R-Pd(II)(L_bulky)₂ (Planar geometry hindered) Reductive_Elimination_bulky Reductive Elimination (Favored) Intermediate_bulky->Reductive_Elimination_bulky

Caption: Steric hindrance from bulky ligands disfavors β-hydride elimination.

Experimental Protocols

Protocol 1: General Procedure for a Ligand Screen to Minimize a Side Reaction

This protocol outlines a systematic approach to screen different phosphine ligands to identify the optimal one for minimizing a known side reaction.

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃) in anhydrous, degassed solvent (e.g., dioxane).

  • Aliquotting: In an array of reaction vials, each containing a stir bar, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Ligand Addition: To each vial, add a different phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) from a stock solution. Ensure the Pd:ligand ratio is appropriate for the chosen ligand (typically 1:2 for monodentate ligands).

  • Initiation: Add the palladium precatalyst stock solution to each vial to initiate the reaction.

  • Reaction: Seal the vials and place them in a preheated heating block. Stir at the desired temperature for a set period.

  • Analysis: After cooling, quench the reactions and prepare samples for analysis by GC-MS or LC-MS. Determine the ratio of the desired product to the side product for each ligand.

Protocol 2: Conversion of a Problematical Boronic Acid to its MIDA Boronate Ester

This protocol is for the protection of a boronic acid that is prone to protodeboronation.[12]

  • Setup: To a round-bottom flask, add the heteroarylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.05 equiv).

  • Solvent Addition: Add a suitable solvent such as toluene.

  • Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and collect the water that forms. Continue until no more water is collected.

  • Isolation: Cool the reaction mixture. The MIDA boronate ester will often precipitate. If not, concentrate the solvent under reduced pressure. The crude MIDA boronate ester can often be used without further purification.

  • Coupling Reaction: Use the prepared MIDA boronate ester in your Suzuki-Miyaura coupling reaction under anhydrous conditions.

Conclusion: Towards Cleaner and More Efficient Synthesis

The successful execution of palladium-catalyzed cross-coupling reactions is a balancing act between promoting the desired transformation and suppressing a multitude of potential side reactions. By understanding the mechanistic underpinnings of these unwanted pathways and systematically optimizing key reaction parameters—ligand, base, solvent, temperature, and reagent choice—researchers can significantly improve the outcome of their synthetic efforts. This guide serves as a starting point for troubleshooting and a framework for rational reaction design. As the field of catalysis continues to evolve, a deep understanding of these fundamental principles will remain essential for the development of robust and efficient synthetic methods for the creation of complex molecules.

References

Technical Support Center: LC-MS Analysis of [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of [3-(2-Pyrimidinyloxy)phenyl]methanol. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific analyte. The following sections are structured in a logical, question-and-answer format to directly address potential challenges and provide scientifically grounded solutions.

Part 1: Analyte Characteristics & Baseline Method

A robust analytical method begins with a fundamental understanding of the analyte's properties. This compound is a small molecule featuring a pyrimidine ring, a phenyl ring, and a primary alcohol. These features dictate its behavior in both chromatographic separation and mass spectrometric ionization.

Key Physicochemical Properties

Understanding these properties is the first step in designing a robust LC-MS method. The presence of nitrogen atoms in the pyrimidine ring makes the molecule basic and thus a good candidate for positive mode electrospray ionization (ESI).

PropertyValueSignificance for LC-MS Analysis
Chemical Formula C₁₁H₁₀N₂O₂Defines the elemental composition.
Molecular Weight 214.21 g/mol Used for calculating concentrations and confirming identity.
Exact Mass 214.0742 DaThe primary target for high-resolution mass spectrometry (HRMS). The protonated molecule [M+H]⁺ will be observed at m/z 215.0815 .
Structural Features Pyrimidine ring, ether linkage, phenyl ring, methanol groupThe pyrimidine nitrogens are primary sites for protonation in ESI+. The overall structure suggests moderate polarity, suitable for reversed-phase chromatography.
Q: What is a reliable starting LC-MS method for analyzing this compound?

A: A general-purpose reversed-phase UPLC/HPLC method coupled with a tandem quadrupole or high-resolution mass spectrometer is the recommended starting point. The following protocol is designed to provide good retention, peak shape, and sensitivity.

Experimental Protocol: Baseline LC-MS Method

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Dilute the stock solution serially with 50:50 (v/v) methanol:water to create working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • For samples in a biological matrix (e.g., plasma), a protein precipitation followed by dilution is a common starting point.[1][2]

2. Liquid Chromatography (LC) Conditions: The goal is to achieve good retention and separation from matrix components. A standard C18 column is a robust choice. Using smaller particle size columns (e.g., sub-2 µm) can increase efficiency and speed up analysis.[3]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and is suitable for fast gradients.
Mobile Phase A Water + 0.1% Formic AcidHigh-purity, LC-MS grade water is mandatory to reduce background noise.[4][5] Formic acid aids in protonation for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient ionization.[3]
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 2-5 µLKeep volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[6]
Gradient See Table BelowA gradient elution ensures that the analyte is eluted with sufficient organic content for good ESI efficiency.[4]

LC Gradient Table

Time (min) % Mobile Phase B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| 6.0 | 5 |

3. Mass Spectrometry (MS) Conditions: The pyrimidine moiety makes the analyte amenable to positive mode electrospray ionization (ESI).

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (+)The basic nitrogens on the pyrimidine ring are readily protonated.
Capillary Voltage 3.5 kVA typical starting point; requires optimization for your specific instrument.
Source Temp. 120-150 °CBalances ion formation with potential thermal degradation.
Desolvation Temp. 350-450 °CNeeds to be high enough to effectively desolvate ions without causing fragmentation.
Desolvation Gas Flow 600-800 L/hr (N₂)Assists in droplet evaporation; higher flow can improve sensitivity but may suppress signal if excessive.
Cone Gas Flow 50 L/hr (N₂)Helps shape the ESI plume and prevent solvent clusters from entering the MS.
Acquisition Mode Full Scan (m/z 50-300) and/or MRMStart with a full scan to identify the [M+H]⁺ ion. For quantification, develop a Multiple Reaction Monitoring (MRM) method.
Target MRM Q1: 215.1 -> Q3: [Fragment Ion]The precursor ion is [M+H]⁺. A likely fragment would result from the loss of the pyrimidinyloxy group or the methanol group. Fragmentation optimization is required.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the expected primary ion for this compound in ESI-MS?

A: In positive ionization mode (ESI+), the expected primary ion is the protonated molecule, [M+H]⁺, at m/z 215.1 . You may also observe adducts, most commonly with sodium ([M+Na]⁺ at m/z 237.1) or potassium ([M+K]⁺ at m/z 253.0), especially if glassware is not scrupulously clean or if salts are present in the mobile phase or sample.[7]

Q: Should I use positive or negative ionization mode?

A: Positive mode is strongly recommended. The molecule has two basic nitrogen atoms in the pyrimidine ring, which are excellent sites for protonation. Negative mode ionization would require deprotonation of the hydroxyl group, which is significantly less favorable under typical reversed-phase conditions.

Q: My sample is in a complex biological matrix. What is the biggest challenge I should anticipate?

A: Matrix effects , specifically ion suppression, are the most significant challenge when analyzing samples in complex matrices like plasma, urine, or tissue homogenates.[8][9][10] Co-eluting endogenous compounds (e.g., phospholipids, salts) can compete with your analyte for ionization in the ESI source, leading to a suppressed (or occasionally enhanced) signal and poor quantitative accuracy.[11][12] Proper sample cleanup and chromatographic separation are critical to mitigate these effects.[2]

Part 3: Systematic Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Category 1: No Peak or Very Low Signal Intensity

Q: I've injected my standard, but I see no peak for my analyte. Where do I start?

A: This requires a systematic check from the detector back to the sample vial. The following flowchart illustrates a logical diagnostic workflow.

No_Peak_Troubleshooting start No Peak Observed ms_check 1. Check MS System start->ms_check ms_tune Is MS tune/calibration passing? ms_check->ms_tune lc_check 2. Check LC Fluidics pressure_ok Is LC backpressure stable and in expected range? lc_check->pressure_ok sample_check 3. Check Sample Integrity sample_prep Was the sample prepared correctly (concentration, solvent)? sample_check->sample_prep source_params Are source parameters (voltages, gases, temps) active? ms_tune->source_params Yes fix_tune Solution: Perform MS tune/calibration. ms_tune->fix_tune No lc_connection Is LC flow directed to MS source (not waste)? source_params->lc_connection Yes fix_source Solution: Check method settings and instrument status. source_params->fix_source No lc_connection->lc_check Yes fix_divert Solution: Switch divert valve to MS. lc_connection->fix_divert No flow_rate Is mobile phase flow confirmed at the source inlet? pressure_ok->flow_rate Yes fix_pressure Solution: Find and fix leak or blockage. Check pump. pressure_ok->fix_pressure No flow_rate->sample_check Yes fix_flow Solution: Purge pumps. Check for leaks. flow_rate->fix_flow No vial_position Is the vial in the correct autosampler position? sample_prep->vial_position Yes fix_sample Solution: Prepare fresh sample/standard. sample_prep->fix_sample No fix_position Solution: Verify sequence table and vial placement. vial_position->fix_position No

Caption: Troubleshooting workflow for a "no peak" scenario.

Q: My signal intensity is very low. How can I improve sensitivity?

A: Low sensitivity is a common challenge that can be addressed by systematically optimizing several parts of the method.[4][13]

  • Optimize MS Source Conditions: This is often the most effective way to boost signal.[4]

    • Systematic Infusion: Infuse a solution of your analyte (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the source using a syringe pump.

    • Parameter Tuning: While infusing, systematically adjust parameters one at a time to maximize the signal for m/z 215.1. Key parameters to optimize are capillary voltage, source/desolvation temperatures, and gas flows.

  • Improve Chromatographic Conditions:

    • Increase Retention: Analytes that elute in a higher percentage of organic solvent often ionize more efficiently because desolvation is more effective.[4] If your peak is eluting very early, consider a less aggressive gradient or a more retentive column (e.g., Phenyl-Hexyl).

    • Reduce Flow Rate: For ESI, lower flow rates (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column) can improve ionization efficiency.[3]

  • Check Mobile Phase Quality:

    • Use LC-MS Grade Solvents: Ensure all solvents and additives are of the highest purity. HPLC-grade solvents can contain impurities that increase background noise and suppress the analyte signal.[4][5][14]

    • Optimize Additive Concentration: While 0.1% formic acid is a good starting point, the optimal concentration can be analyte-dependent. Try varying the concentration from 0.05% to 0.2%.

  • Sample Preparation:

    • Concentrate the Sample: If possible, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to not only clean up the sample but also concentrate the analyte.[1]

Category 2: Poor Peak Shape

Q: My analyte peak is tailing significantly. What are the causes and solutions?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column. The first diagnostic step is to determine if all peaks are tailing or just the analyte peak.[15][16]

Peak_Tailing_Diagnosis start Peak Tailing Observed scope_check Are ALL peaks tailing or just the analyte? start->scope_check all_peaks_tail ALL Peaks Tailing scope_check->all_peaks_tail All Peaks one_peak_tails Analyte Peak Tailing scope_check->one_peak_tails Just Analyte cause_physical Cause: Physical Problem (Pre-column) all_peaks_tail->cause_physical cause_chemical Cause: Chemical Problem (On-column) one_peak_tails->cause_chemical solution_physical Solution: 1. Check for dead volume in fittings. 2. Replace column inlet frit or guard column. 3. Backflush or replace the analytical column. cause_physical->solution_physical solution_chemical Solution: 1. Check for sample solvent mismatch (inject in weaker solvent). 2. Use a different column (e.g., with different silanol activity). 3. Adjust mobile phase pH slightly. 4. Clean the column. cause_chemical->solution_chemical

Caption: Diagnostic tree for troubleshooting peak tailing.
  • If All Peaks Tail: This points to a physical issue before separation occurs.[16]

    • Cause: A partial blockage of the column inlet frit or a void at the head of the column. This distorts the sample path onto the column.

    • Solution: First, try reversing and flushing the column (if the manufacturer permits). If this fails, replace the guard column (if used) or the analytical column.[17][18]

  • If Only the Analyte Peak Tails: This indicates a specific chemical interaction.

    • Cause 1: Secondary Silanol Interactions. The basic pyrimidine nitrogens can interact with acidic residual silanols on the silica-based C18 packing material. This secondary interaction mechanism slows a fraction of the analyte molecules, causing a tail.

    • Solution: Use a highly end-capped column or a column with a different stationary phase chemistry (e.g., a hybrid particle column).

    • Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 5% acetonitrile), the sample band will be distorted as it enters the column.[6][17]

    • Solution: Re-dissolve or dilute the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.

Q: My peak is split or has a shoulder. What's wrong?

A: Peak splitting is almost always a physical problem at the inlet of the column.[17][18]

  • Cause: This is a more severe version of the issue that causes all peaks to tail. It's typically due to a partially blocked column frit or a significant void/channel in the stationary bed. A small portion of the sample bypasses the main packed bed, eluting slightly earlier and causing a split or shoulder peak.

  • Solution:

    • Check Connections: Ensure all fittings between the injector and the column are properly seated with no dead volume.

    • Replace Guard Column: If one is installed, it is the most likely culprit. Replace it.

    • Replace Analytical Column: If there is no guard column, the analytical column itself is likely compromised and needs to be replaced. To prevent recurrence, always filter your samples and use high-purity mobile phases to avoid introducing particulates into the system.[15]

References

Validation & Comparative

Comparative Guide to the Synthesis and Characterization of [3-(2-Pyrimidinyloxy)phenyl]methanol and its Potential Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the synthesis and analytical characterization of [3-(2-Pyrimidinyloxy)phenyl]methanol, a key intermediate in pharmaceutical manufacturing. It is intended for researchers, scientists, and drug development professionals to understand the potential impurities that may arise during synthesis and to employ robust analytical methods for their detection and quantification.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-(hydroxymethyl)phenol reacts with 2-chloropyrimidine.

Reaction Scheme:

Williamson Ether Synthesis reactant1 3-(Hydroxymethyl)phenol intermediate Sodium 3-(hydroxymethyl)phenoxide reactant1->intermediate Deprotonation reactant2 Sodium Hydride (NaH) reactant2->intermediate product This compound intermediate->product SN2 Reaction reactant3 2-Chloropyrimidine reactant3->product side_product Sodium Chloride (NaCl)

Caption: Williamson Ether Synthesis of the target compound.

Potential Impurities in the Synthesis

Several impurities can arise from the starting materials, side reactions, or subsequent degradation. Understanding these impurities is crucial for controlling the quality of the final product.

Impurity NameStructurePotential Source
Impurity A: 3-(Hydroxymethyl)phenol3-(Hydroxymethyl)phenol StructureUnreacted starting material
Impurity B: 2-Chloropyrimidine2-Chloropyrimidine StructureUnreacted starting material
Impurity C: Bis[3-(hydroxymethyl)phenyl] etherBis[3-(hydroxymethyl)phenyl] ether StructureReaction of sodium 3-(hydroxymethyl)phenoxide with another molecule of a halo-intermediate
Impurity D: 2-Hydroxypyrimidine2-Hydroxypyrimidine StructureHydrolysis of 2-chloropyrimidine

Comparison of Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components of a mixture. A reversed-phase HPLC method is generally suitable for this analysis.

Hypothetical HPLC Performance Data:

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound8.50.10.3
Impurity A4.20.20.6
Impurity B6.80.150.45
Impurity C12.10.30.9
Impurity D3.50.250.75
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, aiding in the unambiguous identification of the main compound and its impurities.

Hypothetical ¹H NMR Chemical Shift Comparison (in CDCl₃, 400 MHz):

CompoundKey Chemical Shifts (δ, ppm)
This compound8.55 (d, 2H, pyrimidine), 7.4-7.0 (m, 4H, phenyl), 4.70 (s, 2H, CH₂OH)
Impurity A7.2-6.7 (m, 4H, phenyl), 4.60 (s, 2H, CH₂OH)
Impurity B8.60 (d, 2H, pyrimidine), 7.15 (t, 1H, pyrimidine)
Impurity C7.3-6.8 (m, 8H, phenyl), 4.65 (s, 4H, CH₂OH)
Impurity D8.20 (d, 2H, pyrimidine), 6.60 (t, 1H, pyrimidine)

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-(Hydroxymethyl)phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloropyrimidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-(hydroxymethyl)phenol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-chloropyrimidine in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HPLC Method for Impurity Profiling

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: Acetonitrile

Gradient Program:

Time (min)% A% B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a synthesized batch of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Crude Product tlc TLC for initial check synthesis->tlc hplc HPLC for Purity & Impurity Quantification tlc->hplc nmr NMR for Structural Confirmation hplc->nmr ms Mass Spectrometry for Molecular Weight nmr->ms pass Pass ms->pass Meets Specification fail Fail ms->fail Out of Specification

Caption: A standard analytical workflow.

Comparative Analysis of [3-(2-Pyrimidinyloxy)phenyl]methanol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of [3-(2-Pyrimidinyloxy)phenyl]methanol analogs. This report summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes associated signaling pathways.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to effectively target the ATP-binding sites of protein kinases, leading to the modulation of cellular signaling pathways implicated in cancer and other diseases. The this compound framework represents a specific class of pyrimidine derivatives that has garnered interest for its potential as a versatile template for the design of novel kinase inhibitors. This guide provides a comparative analysis of analogs based on this scaffold, offering insights into their structure-activity relationships (SAR) and potential for further development.

Data Presentation: Comparative Biological Activity

Compound IDCore ScaffoldR1 (at Pyrimidine)R2 (at Phenyl)Target Kinase(s)IC50 (nM)Cell Line(s)GI50/IC50 (µM)
Analog 1 Pyrazolo[1,5-a]pyrimidine3-thienyl4-methoxyphenylKDR19--
Analog 2 Pyrido[3,2-d]pyrimidine3-hydroxyphenyl7-substitutedPI3Kα3-10Cancer cell lines with overactivated PI3K pathwayMicromolar range
Analog 3 2-Phenyl Pyrimidine-4-Aniline with 3-methyl phenylcarbamoylBTK82.76% inhibition at 100 nMHL60, Raji, Ramos3.66, 6.98, 5.39
Analog 4 Indolyl-PyrimidineIndole3,4-dichloroEGFR250MCF-7, HepG2, HCT-1165.1, 5.02, 6.6
Analog 5 Thiazolo[4,5-d]pyrimidine5-(trifluoromethyl)3-phenyl--IGROV1Growth % -5.14

Note: The data presented are from different studies on various pyrimidine-based scaffolds and are intended to be illustrative of the types of modifications and their potential effects on activity. Direct comparison of absolute values between different scaffolds and assay conditions should be made with caution.

Experimental Protocols

The evaluation of this compound analogs typically involves a series of in vitro assays to determine their inhibitory activity against specific kinases and their cytotoxic effects on cancer cell lines.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Objective: To determine the IC50 value of test compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for the kinase

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: The kinase, kinase buffer, and test compound are added to the wells of a microplate.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection reagent.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation/Cytotoxicity Assay (e.g., MTT or SRB Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition of cell viability) of test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Assay-Specific Steps:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate, which is then solubilized.

    • SRB Assay: Cells are fixed with trichloroacetic acid (TCA), and then stained with SRB dye, which binds to cellular proteins.

  • Measurement: The absorbance of the solubilized formazan (MTT) or the bound SRB dye is measured using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 or IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a representative kinase signaling pathway that is often targeted by pyrimidine-based inhibitors and a general workflow for the synthesis and evaluation of these compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor [3-(2-Pyrimidinyloxy)phenyl] methanol Analog Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition Inhibitor->PI3K Inhibition Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Gene Expression GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Representative MAPK and PI3K/AKT/mTOR signaling pathways targeted by kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: 3-Hydroxyphenylmethanol & 2-Chloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Purification Purification & Characterization (NMR, MS) Reaction->Purification KinaseAssay In Vitro Kinase Inhibition Assay (IC50) Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay (GI50) Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for the synthesis and evaluation of pyrimidine-based inhibitors.

Conclusion

The this compound scaffold serves as a promising starting point for the development of novel kinase inhibitors. The modular nature of its synthesis allows for systematic modifications at both the pyrimidine and phenyl rings, enabling the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. While a comprehensive comparative analysis of a dedicated series of these specific analogs is pending in publicly available literature, the broader landscape of pyrimidine-based inhibitors strongly suggests that targeted modifications to this scaffold can yield potent and selective modulators of key signaling pathways. Future research focused on the systematic synthesis and biological evaluation of this compound analogs is warranted to fully elucidate their therapeutic potential.

Comparing synthesis routes for [3-(2-Pyrimidinyloxy)phenyl]methanol efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for obtaining this compound, a valuable intermediate in pharmaceutical research. The comparison focuses on efficiency, offering experimental data and detailed protocols to assist in selecting the most suitable method for laboratory and process chemistry applications.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The efficiency of its preparation can significantly impact the overall yield and cost-effectiveness of a drug development program. This guide outlines and compares two primary synthetic strategies: a direct one-step etherification and a two-step approach involving an aldehyde intermediate.

Overview of Synthetic Routes

Two principal routes for the synthesis of this compound are evaluated:

  • Route A: Direct Williamson Ether Synthesis. This one-step method involves the direct coupling of 3-hydroxybenzyl alcohol with a 2-halopyrimidine.

  • Route B: Two-Step Synthesis via an Aldehyde Intermediate. This route consists of the initial etherification of 3-hydroxybenzaldehyde with a 2-halopyrimidine, followed by the selective reduction of the resulting aldehyde to the desired alcohol.

Data Presentation: A Comparative Summary

The following tables provide a summary of the quantitative data associated with each synthetic route, based on typical yields and reaction conditions reported in the literature for analogous transformations.

Table 1: Comparison of Synthesis Routes for this compound

ParameterRoute A: Direct Williamson Ether SynthesisRoute B: Two-Step Synthesis
Starting Materials 3-hydroxybenzyl alcohol, 2-halopyrimidine (e.g., 2-chloropyrimidine)3-hydroxybenzaldehyde, 2-halopyrimidine, Reducing agent (e.g., NaBH₄)
Number of Steps 12
Overall Estimated Yield 50-85%75-90%
Key Intermediates None3-(2-Pyrimidinyloxy)benzaldehyde
Potential Side Reactions O- vs. C-alkylation of the phenoxide, elimination reactions.[1]Incomplete reduction, over-reduction (less likely with NaBH₄).
Purification Strategy Column chromatographyColumn chromatography for step 1, extraction for step 2.

Table 2: Detailed Step-wise Efficiency

RouteStepReaction TypeReactantsTypical YieldReaction Time
A 1Williamson Ether Synthesis3-hydroxybenzyl alcohol, 2-chloropyrimidine, Base (e.g., K₂CO₃)50-85%[2][3]4-24 hours
B 1Nucleophilic Aromatic Substitution3-hydroxybenzaldehyde, 2-chloropyrimidine, Base (e.g., K₂CO₃)80-95%4-12 hours
B 2Aldehyde Reduction3-(2-Pyrimidinyloxy)benzaldehyde, NaBH₄>95%[4][5]1-4 hours

Experimental Protocols

Route A: Direct Williamson Ether Synthesis

Reaction: Williamson Ether Synthesis

Procedure:

  • To a solution of 3-hydroxybenzyl alcohol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq.).[1]

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add 2-chloropyrimidine (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC until completion (typically 4-24 hours).[2]

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Two-Step Synthesis via Aldehyde Intermediate

Step 1: Synthesis of 3-(2-Pyrimidinyloxy)benzaldehyde

Reaction: Nucleophilic Aromatic Substitution

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in DMF.

  • Add 2-chloropyrimidine (1.2 eq.) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture, add water, and extract with ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to yield 3-(2-Pyrimidinyloxy)benzaldehyde.

Step 2: Reduction of 3-(2-Pyrimidinyloxy)benzaldehyde

Reaction: Aldehyde Reduction

Procedure:

  • Dissolve 3-(2-Pyrimidinyloxy)benzaldehyde (1.0 eq.) in a protic solvent like methanol or ethanol.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.[4]

  • Stir the reaction at room temperature for 1-4 hours until the starting material is consumed, as indicated by TLC.[4]

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give this compound, which may be pure enough for subsequent steps or can be further purified by recrystallization or chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route_A start 3-hydroxybenzyl alcohol + 2-chloropyrimidine product This compound start->product Williamson Ether Synthesis (K2CO3, DMF, 80-100 °C) Yield: 50-85%

Caption: Synthetic workflow for Route A.

Route_B start 3-hydroxybenzaldehyde + 2-chloropyrimidine intermediate 3-(2-Pyrimidinyloxy)benzaldehyde start->intermediate Nucleophilic Aromatic Substitution (K2CO3, DMF, 80-100 °C) Yield: 80-95% product This compound intermediate->product Reduction (NaBH4, MeOH, 0 °C to RT) Yield: >95%

Caption: Synthetic workflow for Route B.

Comparison and Conclusion

Both routes offer viable pathways to this compound.

Route A is more direct, involving a single transformation. This reduces the overall operational complexity and waste generation. However, the Williamson ether synthesis on a molecule with two potentially reactive hydroxyl groups (phenolic and benzylic) might lead to selectivity issues and potentially lower yields. The reaction conditions are generally harsher compared to the reduction step in Route B.

Route B involves two steps but is likely to provide a higher overall yield. The nucleophilic aromatic substitution on 3-hydroxybenzaldehyde is typically efficient. The subsequent reduction of the aromatic aldehyde with sodium borohydride is a well-established, high-yielding, and chemoselective reaction that proceeds under mild conditions.[5] This route offers better control and potentially a purer final product with easier purification.

For laboratory-scale synthesis where high purity and yield are paramount, Route B is recommended . For large-scale industrial production, a thorough optimization of Route A could be advantageous to minimize the number of steps, provided that selectivity and yield can be sufficiently controlled.

References

Structural Elucidation of [3-(2-Pyrimidinyloxy)phenyl]methanol: A 2D NMR Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structural Validation of [3-(2-Pyrimidinyloxy)phenyl]methanol using 2D NMR Spectroscopy.

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a critical and non-negotiable step. This guide provides a comprehensive overview of the structural validation of this compound, a molecule of interest in medicinal chemistry, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We present a detailed experimental protocol, predicted NMR data, and a comparative analysis with other common analytical methods, offering a robust framework for its characterization.

Predicted NMR Data for this compound

The structural assignment of this compound, with the molecular formula C₁₁H₁₀N₂O₂, relies on the precise interpretation of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, based on the analysis of similar chemical environments, are presented below. These values serve as a reference for the interpretation of experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-152.0
2-118.0
37.20 (t)129.5
47.05 (d)122.0
5-140.0
67.15 (s)119.0
7 (CH₂)4.60 (s)64.0
8 (OH)5.30 (br s)-
2'8.50 (d)158.0
4'7.00 (t)116.0
5'8.50 (d)158.0
6'-163.0

Unraveling Connectivity with 2D NMR

2D NMR spectroscopy provides through-bond correlation data that is instrumental in assembling the molecular puzzle. The following tables outline the expected correlations from COSY, HSQC, and HMBC experiments, which collectively confirm the atomic connectivity of this compound.

Table 2: Predicted COSY Correlations

Proton (¹H)Correlated Proton (¹H)
H-3H-4
H-4'H-5'

Table 3: Predicted HSQC Correlations

Carbon (¹³C)Correlated Proton (¹H)
C-3H-3
C-4H-4
C-6H-6
C-7H-7
C-2'H-2'
C-4'H-4'
C-5'H-5'

Table 4: Predicted HMBC Correlations

Carbon (¹³C)Correlated Proton (¹H)
C-1H-3, H-6
C-2H-3, H-4, H-6'
C-5H-4, H-6, H-7
C-7H-5, H-6
C-6'H-2', H-5'

Experimental Protocol for 2D NMR Analysis

A standardized protocol for the acquisition of 2D NMR spectra is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.

    • Pulse Program: Standard COSY (e.g., cosygpqf).

    • Spectral Width: Optimized to cover all proton signals.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 2-4 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • ¹³C Spectral Width: Set to encompass all carbon signals (e.g., 0-180 ppm).

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).

    • Number of Increments: 128-256 in t₁.

    • Number of Scans: 4-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for an average ⁿJ(CH) coupling (typically 8-10 Hz).

    • Number of Increments: 256-512 in t₁.

    • Number of Scans: 8-16 per increment.

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase the spectra and calibrate the chemical shift axes.

Visualizing the Validation Workflow and Key Correlations

The logical flow of the structural validation process and the key long-range correlations that cement the structure can be visualized using the following diagrams.

G cluster_start Initial Analysis cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Confirmation start This compound Sample H1_NMR ¹H NMR start->H1_NMR C13_NMR ¹³C NMR & DEPT start->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC interpretation Correlate 1D & 2D Data COSY->interpretation HSQC->interpretation HMBC->interpretation structure Confirm Structure interpretation->structure

Caption: Workflow for the structural validation of this compound.

G cluster_phenyl Phenylmethanol Fragment cluster_pyrimidine Pyrimidine Fragment C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 O O C2->O H3 H3 C3->H3 C4 C4 C3->C4 H4 H4 C4->H4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 (CH₂) C5->C7 C6->C1 H6 H6 C6->H6 H6->C2 ³J H7 H7 C7->H7 H7->C5 ²J C2_prime C2' H2_prime H2' C2_prime->H2_prime C6_prime C6' C2_prime->C6_prime H2_prime->C6_prime ²J C4_prime C4' C4_prime->C2_prime H4_prime H4' C4_prime->H4_prime C5_prime C5' C5_prime->C4_prime H5_prime H5' C5_prime->H5_prime C6_prime->C5_prime O->C6_prime

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Comparison with Alternative Structural Validation Methods

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or, in some cases, definitive structural information.

Table 5: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity, stereochemistry in solution.Non-destructive, provides rich structural detail for molecules in their native solution state.Requires soluble material, can be time-consuming, and may not be suitable for highly complex mixtures.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, requires very small amounts of sample, can be coupled with chromatography for mixture analysis.Does not provide direct information on atomic connectivity or stereochemistry. Isomer differentiation can be challenging.
X-ray Crystallography Precise 3D structure in the solid state, including bond lengths, angles, and absolute stereochemistry.Provides the definitive solid-state structure.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular skeleton and no stereochemical details.

Characterizing [3-(2-Pyrimidinyloxy)phenyl]methanol Derivatives: A Comparative Guide to Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative overview of X-ray crystallography and other analytical techniques for the structural characterization of [3-(2-Pyrimidinyloxy)phenyl]methanol derivatives, a class of compounds with potential pharmacological significance.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for obtaining a precise and unambiguous three-dimensional atomic arrangement of a molecule in the solid state. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding molecular conformation and packing in the crystalline lattice.

Hypothetical Crystallographic Data for a this compound Derivative

Based on analyses of related pyrimidine-containing compounds, a hypothetical crystal structure of a this compound derivative might exhibit the following parameters. It is important to note that these are educated estimations and actual experimental data may vary.

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell. Monoclinic is a common crystal system for organic molecules of this type.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. P2₁/c is one of the most frequently observed space groups for organic compounds.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)15.1Unit cell dimension.
β (°)95.2Angle of the unit cell. For a monoclinic system, α = γ = 90°.
V (ų)1290Volume of the unit cell.
Z4Number of molecules in the unit cell.
Calculated Density (g/cm³)1.35Theoretical density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Key Intermolecular InteractionsHydrogen bonding (O-H···N), π-π stackingThese interactions govern the crystal packing and can influence the physical properties of the solid, such as melting point and solubility.[1][2]
Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps, as illustrated in the workflow diagram below.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Integration Data Integration Diffractometer->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Visualization Visualization & Analysis Validation->Visualization Deposition Database Deposition Visualization->Deposition

A generalized workflow for single-crystal X-ray crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of this compound derivatives often requires a combination of techniques to understand their properties in different states and environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules in solution. It provides information about the connectivity of atoms and the local chemical environment of each nucleus.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, packingConnectivity, chemical environment, dynamic processes in solution
Strengths Unambiguous structure determinationProvides information on structure and dynamics in a biologically relevant state (solution)
Limitations Requires high-quality single crystals, static pictureDoes not provide precise bond lengths/angles, interpretation can be complex for large molecules

A hypothetical ¹H NMR spectrum of this compound in CDCl₃ would be expected to show characteristic signals for the aromatic protons of the phenyl and pyrimidine rings, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is highly sensitive and provides the exact molecular weight of the compound, which is essential for confirming its identity.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample State Solid (single crystal)Solid, liquid, or gas (typically ionized)
Information Obtained 3D atomic structureMolecular weight and fragmentation patterns
Strengths Detailed structural informationHigh sensitivity, provides molecular formula confirmation
Limitations Requires crystalline materialDoes not provide information on stereochemistry or the 3D arrangement of atoms

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of this compound with high accuracy.

Experimental Protocols

Single-Crystal X-ray Diffraction

A general protocol for the X-ray crystallographic analysis of a small organic molecule like a this compound derivative is as follows:

  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are integrated and corrected for various experimental factors to produce a set of structure factors.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

NMR Spectroscopy

A typical protocol for obtaining a ¹H NMR spectrum is:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. The spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Conclusion

The structural characterization of this compound derivatives is best achieved through a multi-technique approach. X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement in the solid state, providing invaluable insights for structure-based drug design. However, techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the chemical structure in solution and verifying the molecular weight, respectively. By combining the information from these complementary methods, researchers can obtain a comprehensive understanding of the structural and electronic properties of these potentially important molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of [3-(2-Pyrimidinyloxy)phenyl]methanol and structurally related pyrimidine derivatives. Direct experimental data on the biological activity of this compound is limited in publicly available literature. Therefore, this document focuses on the reported biological activities of analogous pyrimidine-containing compounds to infer potential therapeutic applications and guide future research. The pyrimidine scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for various pyrimidine derivatives, categorized by their therapeutic area.

Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound ClassSpecific Derivative/StructureCancer Cell Line(s)IC50 (µM)Reference
Chromeno[2,3-d]pyrimidinoneNot specifiedTriple-Negative Breast Cancer (TNBC)Low micromolar range[1]
2-Phenyl PyrimidineCompound 11gHL60, Raji, Ramos3.66, 6.98, 5.39[2]
Pyrido[2,3-d]pyrimidine1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3- tert-butylurea (4b)Vascular Smooth Muscle Cells (PDGF-stimulated)0.3 (for derivative 6c)[3]
Pyrimidinyl Pyrazole3-cyano-5-fluorophenyl derivative (29b)Various human carcinomaPotent antitumor activity[4]
Thieno[2,3-d]pyrimidineCompounds IIIa and VIbNCI 60 cell linesMean growth inhibition of 41.8% and 47.3% at 10 µM[5]
Pyrazolo[1,5-a]pyrimidineCompound 12bA549 (Lung), Caco-2 (Colon)40.54 µg/mL, Not specified[6]
Table 2: Enzyme Inhibition by Pyrimidine Derivatives
Compound ClassTarget Enzyme(s)IC50Reference
2-Phenyl PyrimidineBruton's Tyrosine Kinase (BTK)82.76% inhibition at 100 nM (for compound 11g)[2]
3-Phenyl Substituted PyridineXanthine Oxidoreductase (XOR), Uric Acid Transporter 1 (URAT1)XOR: 0.006 µM, URAT1: 12.90 µM (for compound II15)[7]
Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-src1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM (for compound 4b)[3]
Thieno[2,3-d]pyrimidinePI3Kβ, PI3Kγ72% and 84% inhibition at 10 µM (for compound VIb)[5]
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
Compound ClassMicroorganism(s)MIC/ActivityReference
Pyrimidine DerivativeE. coliSignificant antibacterial activity[8]
Pyrimidine DerivativeS. aureus, K. pneumoniaActive against growth[8]
2-thiouracil-5-sulfonamideFungi, VirusesActive[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activity of pyrimidine derivatives are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effect of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is used to determine the inhibitory activity of compounds against specific protein kinases.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate by the kinase.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the luminescence in the presence of the inhibitor to that of a control without the inhibitor. IC50 values are calculated from the resulting dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations: Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Synthesis Pathway and Potential Inhibition

De_Novo_Pyrimidine_Synthesis cluster_inhibition Potential Inhibition by Pyrimidine Derivatives Glutamine Glutamine + CO2 + 2ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_P->ATCase Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase Dihydroorotase (DHOase) Carbamoyl_Asp->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMP Synthase (UMPS) Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA_DNA RNA & DNA Synthesis UTP->RNA_DNA CTP->RNA_DNA

Caption: The de novo pyrimidine synthesis pathway, a potential target for pyrimidine-based inhibitors.

General Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow start Synthesis of This compound & Related Structures cell_culture Culturing of Cancer Cell Lines start->cell_culture treatment Treatment of Cells with Test Compounds start->treatment cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay data_analysis Data Analysis & IC50 Determination cytotoxicity_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) data_analysis->mechanism_study lead_optimization Lead Compound Optimization mechanism_study->lead_optimization

References

A Comparative Guide to the Cross-Validation of Analytical Methods for [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of [3-(2-Pyrimidinyloxy)phenyl]methanol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and cross-validation of analytical techniques. While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from established methods for structurally similar pyrimidine derivatives and aryl-ether compounds to provide a robust framework for analytical method development and validation.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when a method is transferred between laboratories, instruments, or analysts.[1][2] It verifies that a validated method remains robust and reproducible under different conditions, which is essential for regulatory compliance and data integrity in pharmaceutical development.[1][3]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for accurate and reliable quantification of this compound. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Method Performance for the Analysis of this compound (Hypothetical Data)

ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%99.0 - 101.0%
Precision (% RSD) < 2.0%< 2.5%< 1.5%
Limit of Detection (LOD) ~5 ng/mL~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~30 ng/mL~0.3 ng/mL
Specificity GoodModerateExcellent
Throughput HighModerateHigh
Cost LowLowHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-FID, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Guidelines): [4][5][6]

  • Specificity: Assessed by comparing the chromatograms of the analyte, blank, and placebo.

  • Linearity: Determined by a calibration curve with at least five concentrations.

  • Accuracy: Evaluated by the recovery of spiked samples at three concentration levels.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day).[7]

  • LOD & LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[7]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a viable alternative, particularly for assessing volatile impurities. The analyte may require derivatization to improve its volatility and thermal stability.[8]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

Chromatographic Conditions:

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

Sample Preparation (with Derivatization):

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes.

  • Inject the derivatized sample into the GC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis.[9]

Instrumentation:

  • An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for UPLC.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: A precursor ion corresponding to the protonated molecule [M+H]⁺ is selected, and specific product ions are monitored. The fragmentation of pyrimidine-based compounds can provide valuable structural information.[9][10]

  • Source Parameters: Optimized cone voltage and collision energy to maximize the signal of the target MRM transitions.

Visualizing Workflows and Pathways

Cross-Validation Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods between a transferring and a receiving laboratory.[2]

G cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory A Method Validation B Sample Analysis (n=6) A->B E Statistical Comparison of Results (e.g., t-test, F-test) B->E C Method Familiarization D Sample Analysis (n=6) C->D D->E F Acceptance Criteria Met? E->F G Method Transfer Successful F->G Yes H Investigate Discrepancies F->H No

Caption: Workflow for Inter-Laboratory Cross-Validation.

Hypothetical Signaling Pathway

Assuming this compound acts as an inhibitor of a hypothetical kinase (Kinase X) involved in a cancer-related signaling pathway, the following diagram illustrates its potential mechanism of action.

G cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Analyte This compound Analyte->KinaseX Inhibition

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

References

Reactivity Profile: A Comparative Analysis of [3-(2-Pyrimidinyloxy)phenyl]methanol and Other Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl Alcohol Reactivity

Benzyl alcohols are versatile intermediates in organic synthesis, and their reactivity is primarily governed by the nature of the substituents on the aromatic ring. The hydroxyl group can undergo a variety of reactions, including oxidation to aldehydes and carboxylic acids, etherification, esterification, and nucleophilic substitution. The electronic properties of the ring substituents play a crucial role in these transformations by influencing the stability of reaction intermediates, such as carbocations or the electron density at the reaction center.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic ring and stabilize carbocation intermediates. This generally leads to an enhanced rate of reaction in processes where a positive charge develops at the benzylic position. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and chloro (-Cl), decrease the electron density of the ring, destabilize carbocation intermediates, and thus retard the rate of such reactions.[1][2][3]

The 2-pyrimidinyloxy group in [3-(2-Pyrimidinyloxy)phenyl]methanol is expected to act as an electron-withdrawing group due to the presence of two electronegative nitrogen atoms in the pyrimidine ring. Therefore, its reactivity is predicted to be lower than that of unsubstituted benzyl alcohol and benzyl alcohols bearing electron-donating groups.

Comparative Reactivity Data: Oxidation of Substituted Benzyl Alcohols

Oxidation is a common and well-studied reaction of benzyl alcohols. The following table summarizes the kinetic data for the oxidation of various para-substituted benzyl alcohols with acidified dichromate. This data clearly illustrates the impact of substituents on the reaction rate.

Substituent (p-X) in p-X-C₆H₄CH₂OHRate Constant (k₂) x 10³ (dm³ mol⁻¹ s⁻¹)Relative Rate (k₂/k₂(H))
-OCH₃15.84.4
-CH₃7.22.0
-H3.61.0
-Cl1.80.5
-NO₂0.40.1

Data sourced from a study on the kinetics of oxidation of benzyl alcohols by acidified dichromate.[1]

As the data indicates, electron-donating groups (-OCH₃, -CH₃) accelerate the reaction, while electron-withdrawing groups (-Cl, -NO₂) decelerate it.[1] Based on this trend, this compound is expected to have a rate constant for oxidation that is lower than that of benzyl alcohol.

Experimental Protocols for Reactivity Comparison

To experimentally determine the reactivity of this compound relative to other benzyl alcohols, a standardized kinetic study can be performed. The oxidation reaction with an oxidizing agent like potassium dichromate in an acidic medium is a well-established method.

General Experimental Protocol for Kinetic Measurement of Benzyl Alcohol Oxidation
  • Preparation of Reagents:

    • Prepare standardized solutions of the benzyl alcohols to be tested, the oxidizing agent (e.g., potassium dichromate), and the acid catalyst (e.g., sulfuric acid) in a suitable solvent (e.g., aqueous acetic acid).

  • Reaction Setup:

    • Thermostat the reactant solutions to the desired reaction temperature.

    • Initiate the reaction by mixing the solutions in a reaction vessel. Ensure the concentration of the benzyl alcohol is in large excess compared to the oxidizing agent to maintain pseudo-first-order kinetics.

  • Monitoring the Reaction:

    • Follow the progress of the reaction by monitoring the decrease in the concentration of the oxidizing agent over time. This can be achieved by withdrawing aliquots at regular intervals, quenching the reaction, and titrating the remaining oxidant with a standard solution of a reducing agent (e.g., sodium thiosulphate).[1]

    • Alternatively, spectrophotometric methods can be used if the oxidizing agent has a distinct absorbance in the visible region of the spectrum.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constants (k_obs) from the plots of log[oxidant] versus time.

    • Determine the second-order rate constants (k₂) by dividing k_obs by the concentration of the benzyl alcohol.

    • Compare the k₂ values for the different benzyl alcohols to establish their relative reactivities.

Visualizing Reaction Pathways and Workflows

General Reaction Scheme for Benzyl Alcohol Oxidation

The following diagram illustrates the general pathway for the oxidation of a substituted benzyl alcohol to the corresponding aldehyde.

Oxidation_Pathway sub_alc Substituted Benzyl Alcohol (X-C₆H₄CH₂OH) intermediate Chromate Ester Intermediate sub_alc->intermediate + Oxidant oxidant Oxidizing Agent (e.g., Cr₂O₇²⁻, H⁺) oxidant->intermediate product Substituted Benzaldehyde (X-C₆H₄CHO) intermediate->product Rate-determining step (Hydride transfer) reduced_oxidant Reduced Oxidant (e.g., Cr³⁺) intermediate->reduced_oxidant

Caption: Generalized reaction pathway for the oxidation of a substituted benzyl alcohol.

Experimental Workflow for Reactivity Comparison

The logical flow of an experiment to compare the reactivity of different benzyl alcohols is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_solutions Prepare Standard Solutions (Alcohols, Oxidant, Acid) thermostat Thermostat Reactants prep_solutions->thermostat mix Initiate Reaction thermostat->mix monitor Monitor Reaction Progress (Titration or Spectrophotometry) mix->monitor calc_k_obs Calculate Pseudo-first-order Rate Constants (k_obs) monitor->calc_k_obs calc_k2 Calculate Second-order Rate Constants (k₂) calc_k_obs->calc_k2 compare Compare Reactivities calc_k2->compare

Caption: A typical experimental workflow for the kinetic comparison of benzyl alcohol reactivity.

Conclusion

The reactivity of this compound is predicted to be lower than that of unsubstituted benzyl alcohol in reactions that proceed through an electron-deficient transition state, such as oxidation. This is due to the electron-withdrawing nature of the 2-pyrimidinyloxy substituent. For definitive quantitative comparisons, direct experimental investigation following the protocols outlined in this guide is recommended. This information is valuable for scientists and professionals in drug development for predicting reaction outcomes, optimizing reaction conditions, and understanding the chemical behavior of complex molecules containing the benzyl alcohol moiety.

References

A Comparative Guide to the Conformational Analysis of the Pyrimidinyloxy Phenyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of Conformation in Drug Efficacy

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyrimidinyloxy phenyl moiety has emerged as a critical pharmacophore.[1][2][3][4][5][6][7][8] Its prevalence stems from its ability to form key interactions within the ATP-binding sites of numerous protein kinases.[2] However, the therapeutic efficacy of molecules containing this group is not solely dependent on its presence but is exquisitely sensitive to its three-dimensional orientation or conformation. The spatial arrangement of the pyrimidine and phenyl rings, dictated by the torsion angles around the central ether linkage, governs how the molecule fits into its biological target. An optimal conformation can lead to potent inhibition, while a suboptimal one can render a drug candidate inactive.

This guide provides a comparative analysis of the primary experimental and computational methodologies used to elucidate the conformational preferences of the pyrimidinyloxy phenyl group. We will delve into the causality behind experimental choices, present objective data, and offer field-proven insights to guide researchers in selecting the most appropriate techniques for their drug design campaigns.

The Conformational Landscape: Defining Rotational Freedom

The conformational flexibility of the pyrimidinyloxy phenyl group is primarily defined by two key rotatable (torsion) bonds:

  • τ1: The angle around the Ar-O bond (Phenyl-Oxygen).

  • τ2: The angle around the O-C bond (Oxygen-Pyrimidine).

Understanding the potential energy surface associated with the rotation of these bonds is fundamental to predicting the low-energy, biologically relevant conformations.

Caption: Key rotatable bonds (τ1 and τ2) in the pyrimidinyloxy phenyl scaffold.

Methodologies for Conformational Analysis: A Comparative Overview

A multi-faceted approach, combining experimental and computational methods, is essential for a comprehensive understanding. No single technique provides a complete picture; instead, they offer complementary insights into the solid-state, solution-phase, and theoretical energetic landscapes.

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in its crystalline state.[9][10] It is often considered the "gold standard" for structural elucidation.

  • Expertise & Causality: This technique is invaluable as it yields precise atomic coordinates, bond lengths, and angles, providing a high-resolution snapshot of a low-energy conformation. This information is a critical starting point for structure-based drug design and for validating computational models.[11] The choice to pursue crystallography is driven by the need for an accurate, experimentally determined structure to anchor a drug design program.

  • Trustworthiness & Limitations: While highly accurate, the conformation observed in a crystal may be influenced by crystal packing forces. This means the solid-state structure is not necessarily the dominant conformation in solution, where the molecule interacts with its biological target. Therefore, crystallographic data should be interpreted as a highly probable, low-energy state, but not the only possible one. The difficulty in obtaining diffraction-quality crystals can also be a significant bottleneck.[12]

NMR Spectroscopy: Unveiling the Solution-State Ensemble

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the conformation of molecules in solution.[13][14] This is crucial as it more closely mimics the physiological environment.

  • Expertise & Causality: The NOE arises from the through-space transfer of nuclear spin polarization between protons that are close to each other (typically < 5 Å).[15][16][17] By irradiating a specific proton and observing which other protons show an enhanced signal, we can map a network of spatial proximities. For the pyrimidinyloxy phenyl group, an NOE between a proton on the phenyl ring and a proton on the pyrimidine ring provides direct evidence for a specific conformation (or a time-averaged ensemble of conformations) in solution. Two-dimensional experiments like NOESY are particularly effective for this purpose.[16][18]

  • Trustworthiness & Limitations: NOE data provides invaluable information about the conformational ensemble in solution.[19][20][21] However, the strength of an NOE is proportional to the inverse sixth power of the distance between nuclei (r⁻⁶), making it highly sensitive to small changes in distance but difficult to translate into precise, absolute distances without careful calibration.[17] Furthermore, for molecules of intermediate size, the NOE can be zero, necessitating the use of alternative experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY).[15]

cluster_exp Experimental Data cluster_comp Computational Analysis xray X-Ray Crystal Structure (Solid-State Conformation) dft DFT Energy Profile (Gas-Phase Energetics) xray->dft Provides starting geometry for scan nmr NMR (NOE/ROE) Data (Solution-State Proximities) md MD Simulation (Dynamic Behavior in Solution) nmr->md Provides experimental restraints for validation dft->md Provides force field parameter validation md->nmr Predicts NOEs for comparison with experiment

Caption: Integrated workflow for comprehensive conformational analysis.

Computational Chemistry: In Silico Exploration and Prediction

Computational methods allow for the systematic exploration of the conformational space and provide a detailed energetic rationale for the observed preferences.

  • Density Functional Theory (DFT):

    • Expertise & Causality: DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing highly accurate energies.[22][23][24] For conformational analysis, a "dihedral scan" is performed. This involves systematically rotating one of the key torsion angles (e.g., τ1) in discrete steps and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax. The result is a potential energy curve that reveals the energy minima (stable conformers) and the energy barriers to rotation. This is chosen to provide a fundamental understanding of the intrinsic energetic preferences of the molecule, free from solvent or crystal packing effects.[25]

    • Trustworthiness & Limitations: DFT calculations are performed in vacuo (gas phase) by default and do not account for solvent effects unless specifically included via a solvation model.[25] While computationally intensive, DFT provides an excellent theoretical baseline for the relative stability of different conformations.[22]

  • Molecular Dynamics (MD) Simulations:

    • Expertise & Causality: MD simulations model the physical movements of atoms and molecules over time.[24] An initial structure (often from crystallography or a DFT minimum) is placed in a simulated "box" of solvent (e.g., water), and the system's evolution is calculated over nanoseconds or microseconds. This method is chosen to understand the dynamic behavior of the molecule in a condensed phase, revealing which conformations are populated over time and the transitions between them.[26]

    • Trustworthiness & Limitations: The accuracy of an MD simulation is highly dependent on the quality of the force field used to describe the interatomic forces. Results from MD can be directly compared with experimental data; for example, one can calculate the average distances between protons from the simulation and compare them to the proximities inferred from NMR NOE data.[26]

Comparative Analysis: A Data-Driven Perspective

To illustrate the synergy of these methods, let's consider a hypothetical case study on a pyrimidinyloxy phenyl-containing kinase inhibitor.

MethodDihedral Angle (τ1)Dihedral Angle (τ2)EnvironmentKey Insights
X-Ray Crystallography 25°110°Solid (Crystal)Provides a high-resolution, single-point conformation. Influenced by crystal packing.
NMR (NOESY) N/AN/ASolution (DMSO)Strong NOE observed between phenyl-H and pyrimidine-H, suggesting an average distance of ~2.5 Å.[15][18]
DFT (Dihedral Scan) Minima at 30°, 150°Minima at 90°, 270°Gas PhaseReveals two low-energy conformers for τ1 with a rotational barrier of 4 kcal/mol.
MD Simulation 35° ± 10° (85% pop.)105° ± 15°Solution (Water)Shows a dominant conformation consistent with X-ray and NMR data, with minor fluctuations.[26]

This table demonstrates how different techniques provide complementary pieces of the puzzle. The X-ray structure reveals a specific low-energy state. DFT explains why this state is energetically favorable and identifies other possibilities. NMR confirms that a similar conformation is present in solution, and MD simulations provide a dynamic picture of this solution-state behavior, linking all the observations together.

Experimental Protocols

Protocol 1: DFT Dihedral Angle Scan (Using Gaussian)
  • Structure Preparation: Build the initial structure of the pyrimidinyloxy phenyl molecule. Optimize its geometry using a moderate level of theory (e.g., B3LYP/6-31G*).

  • Input File Setup: Define the four atoms that constitute the dihedral angle of interest (e.g., C-C-O-C for τ1).

  • Scan Specification: Set up a "scan" calculation. Specify the start angle, end angle (e.g., 0° to 360°), and step size (e.g., 10°). Use the Opt=ModRedundant keyword.

  • Execution: Run the calculation. This will perform a constrained geometry optimization at each step of the scan.

  • Analysis: Extract the energy for each point in the scan from the output file. Plot the relative energy versus the dihedral angle to visualize the potential energy surface and identify the minima and transition states.

Protocol 2: 2D NOESY NMR Experiment
  • Sample Preparation: Dissolve a pure sample of the compound (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆) to a final concentration of ~10-20 mM.

  • Spectrometer Setup: Tune and shim the NMR spectrometer. Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.

  • NOESY Acquisition: Load a standard 2D NOESY pulse sequence (e.g., noesyesgp). Set the mixing time (d8) to an appropriate value based on the molecule's size; for a small molecule, a mixing time of 500-800 ms is a good starting point.[15]

  • Data Processing: Process the acquired data using software like TopSpin or MestReNova. Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

  • Interpretation: Analyze the 2D spectrum. Cross-peaks that appear off the diagonal connect protons that are close in space. The volume of the cross-peak is related to the distance between the protons.[14][18]

Conclusion

The conformational analysis of the pyrimidinyloxy phenyl group is a cornerstone of rational drug design for a significant class of inhibitors. A robust analysis cannot rely on a single methodology. The high-resolution snapshot from X-ray crystallography provides an essential anchor. The solution-state ensemble view from NMR spectroscopy offers physiological relevance. Finally, computational methods like DFT and MD simulations provide the energetic and dynamic framework to rationalize the experimental findings. By judiciously combining these techniques, researchers can build a comprehensive, validated model of a molecule's conformational behavior, paving the way for the design of more potent and selective therapeutics.

References

Interpreting the Certificate of Analysis for [3-(2-Pyrimidinyloxy)phenyl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and identity of chemical starting materials are paramount. The Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality control testing performed on a specific batch of a compound. This guide offers a framework for interpreting the CoA for [3-(2-Pyrimidinyloxy)phenyl]methanol, a key intermediate in various synthetic pathways. It also presents a comparative analysis with potential alternatives, supported by detailed experimental protocols.

Understanding the Certificate of Analysis

A typical Certificate of Analysis for a chemical compound like this compound will include several key parameters that attest to its identity and purity. While specific values are lot-dependent, a CoA will generally report on appearance, identity (confirmed by techniques like ¹H NMR and Mass Spectrometry), and purity (often determined by HPLC). For research use, it is crucial to consult the lot-specific CoA for precise data.[1][2]

Comparative Data Analysis

When evaluating this compound against alternative intermediates, a direct comparison of the data presented in their respective CoAs is essential. The following tables illustrate how such a comparison might be structured, with hypothetical data for this compound and two common alternatives: (3-Hydroxyphenyl)methanol and 2-(3-(Hydroxymethyl)phenoxy)pyrimidine-4-carboxylic acid.

Table 1: Physical and Chemical Properties

ParameterThis compoundAlternative A: (3-Hydroxyphenyl)methanolAlternative B: 2-(3-(Hydroxymethyl)phenoxy)pyrimidine-4-carboxylic acid
Appearance White to off-white solidColorless to light yellow liquidWhite crystalline powder
Molecular Formula C₁₁H₁₀N₂O₂C₇H₈O₂C₁₂H₁₀N₂O₄
Molecular Weight 202.21 g/mol 124.14 g/mol 246.20 g/mol
Melting Point 85-89 °C20-23 °C>200 °C

Table 2: Analytical Data for Purity and Identity

Analytical TestThis compoundAlternative A: (3-Hydroxyphenyl)methanolAlternative B: 2-(3-(Hydroxymethyl)phenoxy)pyrimidine-4-carboxylic acid
¹H NMR Consistent with structureConsistent with structureConsistent with structure
Mass Spec (MS) Consistent with structureConsistent with structureConsistent with structure
Purity (HPLC) ≥98.0%≥99.0%≥97.5%
Water Content (Karl Fischer) ≤0.5%≤0.2%≤1.0%

Key Experimental Protocols

The data presented in a Certificate of Analysis is generated through rigorous experimental testing. Understanding the methodologies behind these tests is crucial for a comprehensive evaluation of the product's quality.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates by separating the main compound from any impurities.[3][4] A typical HPLC method involves a mobile phase, a stationary phase (the column), and a detector to quantify the components of the sample.[3]

  • Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent, typically the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for aromatic compounds.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Data Analysis: The area of the peak corresponding to the main compound is compared to the total area of all peaks to calculate the purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule, confirming its identity.[5][6] For a molecule like this compound, ¹H NMR provides a unique fingerprint based on the chemical environment of its hydrogen atoms.[6]

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher), and a standard ¹H NMR spectrum is acquired.

  • Spectral Interpretation: The chemical shifts, integration values, and splitting patterns of the observed peaks are analyzed to confirm that they are consistent with the expected structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of a compound, providing further confirmation of its identity.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a chromatography system like HPLC (LC-MS) or GC (GC-MS).

  • Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak should correspond to the expected molecular weight of the compound.

Visualizing Experimental Workflows

To better illustrate the logical flow of the analytical processes involved in generating a Certificate of Analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on Column C->D E UV Detection D->E F Generate Chromatogram E->F G Integrate Peaks F->G H Calculate Purity G->H I I H->I Report on CoA NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Interpretation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Place in NMR Spectrometer B->C D Acquire ¹H Spectrum C->D E Process Spectrum D->E F Analyze Chemical Shifts & Coupling E->F G Confirm Structure F->G H H G->H Report on CoA

References

Side-by-side comparison of different catalysts for [3-(2-Pyrimidinyloxy)phenyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of [3-(2-Pyrimidinyloxy)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This process involves the coupling of 3-(hydroxymethyl)phenol with an activated pyrimidine, typically a 2-halopyrimidine, in the presence of a base. The choice of catalyst, which in this context is the base that facilitates the deprotonation of the phenol, significantly influences the reaction's efficiency, yield, and purity of the final product. This guide provides a side-by-side comparison of different catalytic systems for this synthesis, supported by representative experimental data to inform catalyst selection.

The core of this synthesis is the reaction between 3-(hydroxymethyl)phenol and 2-chloropyrimidine. The efficiency of this transformation is highly dependent on the base used to deprotonate the phenolic hydroxyl group, making it the effective catalyst for the reaction.

Comparative Performance of Catalytic Systems

The selection of the base and solvent system is critical in optimizing the synthesis of this compound. Below is a comparison of three common catalytic systems, with hypothetical yet representative data reflecting typical outcomes for these types of reactions.

Catalyst SystemCatalyst (Base)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
System ASodium Hydride (NaH)Tetrahydrofuran (THF)6049298
System BPotassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)100128595
System CPotassium Carbonate (K₂CO₃) / Tetrabutylammonium Bromide (TBAB)Toluene11088897

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.

System A: Sodium Hydride in Tetrahydrofuran

This protocol utilizes a strong base, sodium hydride, in an aprotic polar solvent, tetrahydrofuran.

Materials:

  • 3-(Hydroxymethyl)phenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-(hydroxymethyl)phenol in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium phenoxide.

  • A solution of 2-chloropyrimidine in anhydrous THF is then added to the reaction mixture.

  • The mixture is heated to 60 °C and stirred for 4 hours.

  • After completion, the reaction is carefully quenched with water at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

System B: Potassium Carbonate in N,N-Dimethylformamide

This method employs a weaker, more user-friendly base, potassium carbonate, in a polar aprotic solvent.

Materials:

  • 3-(Hydroxymethyl)phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • 2-Chloropyrimidine (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 3-(hydroxymethyl)phenol, potassium carbonate, and 2-chloropyrimidine in DMF is prepared.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Upon completion, the mixture is cooled to room temperature and poured into water.

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired product.

System C: Phase-Transfer Catalysis with Potassium Carbonate and TBAB

This protocol utilizes a phase-transfer catalyst to facilitate the reaction in a less polar solvent.

Materials:

  • 3-(Hydroxymethyl)phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.1 eq)

  • Toluene

Procedure:

  • 3-(hydroxymethyl)phenol, potassium carbonate, 2-chloropyrimidine, and tetrabutylammonium bromide are combined in toluene.

  • The mixture is heated to reflux (approximately 110 °C) with vigorous stirring for 8 hours.

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified via column chromatography to obtain this compound.

Visualizing the Workflow and Reaction Pathway

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-(Hydroxymethyl)phenol 2-Chloropyrimidine Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Base (NaH, K2CO3) (Optional: Phase-Transfer Catalyst) Catalyst->Mixing Solvent Anhydrous Solvent (THF, DMF, Toluene) Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Reaction Progress (e.g., by TLC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants Phenol 3-(Hydroxymethyl)phenol Phenoxide Deprotonated Phenol (Nucleophile) Phenol->Phenoxide Deprotonation Pyrimidine 2-Chloropyrimidine Product This compound Base Base (e.g., NaH, K2CO3) Phenoxide->Product SNAr Reaction

Caption: Simplified reaction pathway for the synthesis.

Safety Operating Guide

Proper Disposal of [3-(2-Pyrimidinyloxy)phenyl]methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of [3-(2-Pyrimidinyloxy)phenyl]methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.

Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Handling:

  • Avoid creating dust when handling the solid material.

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be carried out in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Containment:

    • Carefully sweep up the solid material, avoiding dust formation.

    • Place the waste in a suitable, clearly labeled, and tightly sealed container. The container must be compatible with the chemical.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the complete chemical name and any other relevant information to the disposal company.

    • Dispose of contents and container to an approved waste disposal plant.[1][2]

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) were found in the safety data sheets for analogous compounds. Therefore, a conservative approach of treating all quantities as hazardous waste is mandatory.

ParameterGuidelineSource
Personal Protective EquipmentChemical-resistant gloves, safety glasses/goggles, respirator (if dust is present), lab coatGeneral Laboratory Safety Guidelines
Disposal MethodDispose of as hazardous waste through a licensed contractor[1][2]
Container TypeCompatible, sealable, and clearly labeled container[1]
Storage LocationDesignated, well-ventilated, secure hazardous waste accumulation areaGeneral Laboratory Safety Guidelines

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound. cluster_0 Preparation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) A->B C Place in a compatible, sealed container B->C D Label container with: 'Hazardous Waste' and full chemical name C->D E Store in designated hazardous waste area D->E F Contact EHS or licensed waste disposal contractor for pickup E->F G Proper Disposal by licensed facility F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling [3-(2-Pyrimidinyloxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for [3-(2-Pyrimidinyloxy)phenyl]methanol, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety guidelines for handling aromatic alcohols and pyrimidine derivatives.

Physicochemical and Hazard Data

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Not specified (likely a solid)
Flash Point 147 °C
Hazards May cause skin and eye irritation.[1] Harmful if swallowed or inhaled.[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[1] Keep container tightly closed.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.
Eye Protection Safety glasses with side shields or chemical splash goggles are required.[1]
Skin and Body A lab coat must be worn.[1] For larger quantities or where there is a risk of splashing, consider an impervious apron or suit.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: Step-by-Step Handling Procedure

As no specific experimental protocol for this compound was found, the following is a generalized workflow for handling this compound in a laboratory setting. This procedure should be adapted to the specifics of your experiment.

Caption: General workflow for safe chemical handling.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated solid chemical waste container.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Disposal Workflow:

The following diagram outlines the decision-making process for the disposal of this compound waste.

Caption: Logical workflow for chemical waste disposal.

Disclaimer: This information is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.